Fmoc-phe(3-I)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOJXLIQFVOGC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673991 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210282-31-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-3-iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH for Researchers and Drug Development Professionals
Introduction: The Strategic Incorporation of Iodinated Phenylalanine in Advanced Peptide Synthesis
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced properties. Among these, Fmoc-L-3-iodophenylalanine, or Fmoc-Phe(3-I)-OH, has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on leveraging its unique characteristics in solid-phase peptide synthesis (SPPS) for the creation of sophisticated peptide-based molecules. The strategic placement of an iodine atom on the phenyl ring of phenylalanine offers a trifecta of advantages: it serves as a versatile synthetic handle for post-synthesis modifications, a valuable tool for radio-labeling in diagnostic and therapeutic applications, and a means to modulate peptide conformation and binding affinity. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique amino acid derivative.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in peptide synthesis. These properties dictate its solubility, reactivity, and stability under various experimental conditions.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid | [1] |
| CAS Number | 210282-31-8 | [1] |
| Molecular Formula | C₂₄H₂₀INO₄ | [1] |
| Molecular Weight | 513.32 g/mol | [2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 135-139 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D25 = -19 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C, protected from light | [1] |
Solubility: Similar to other Fmoc-protected amino acids, this compound is generally insoluble in water. It exhibits good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Synthesis of the Core Building Block: 3-Iodo-L-phenylalanine
The journey to incorporating 3-iodophenylalanine into a peptide begins with the synthesis of the unprotected amino acid. A common and effective method for the direct iodination of L-phenylalanine involves electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 3-Iodo-L-phenylalanine
This protocol is based on established methods for the iodination of aromatic amino acids.
Materials:
-
L-Phenylalanine
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium sulfite
-
Ammonium hydroxide
-
Diethyl ether
-
Ethanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dissolve L-phenylalanine in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Iodination: Add a stoichiometric amount of iodine and periodic acid to the solution. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite to reduce any excess iodine.
-
Precipitation: The pH of the solution is carefully adjusted with ammonium hydroxide to the isoelectric point of 3-iodo-L-phenylalanine to induce precipitation.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from an ethanol/water mixture to yield pure 3-iodo-L-phenylalanine.
Fmoc Protection of 3-Iodo-L-phenylalanine
The subsequent step involves the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Fmoc-based SPPS.
Experimental Protocol: Synthesis of this compound
This protocol follows the general procedure for Fmoc protection of amino acids.
Materials:
-
3-Iodo-L-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve 3-iodo-L-phenylalanine in an aqueous solution of sodium carbonate.
-
Fmocylation: A solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane is added dropwise to the amino acid solution at 0 °C. The reaction is then stirred at room temperature for several hours.
-
Work-up: The reaction mixture is washed with diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with HCl to a pH of approximately 2, leading to the precipitation of the Fmoc-protected amino acid.
-
Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is seamlessly integrated into standard Fmoc-SPPS protocols. However, an understanding of the nuances of its coupling and deprotection is crucial for achieving high-purity peptides.
Logical Workflow for SPPS using this compound
Caption: Standard workflow for incorporating this compound in SPPS.
Detailed Experimental Protocols for SPPS
Fmoc Deprotection: The Fmoc group is reliably removed using standard conditions.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Coupling of this compound: Standard coupling reagents are effective for the incorporation of this compound. The choice of reagent can be guided by the complexity of the sequence and the potential for steric hindrance.
Materials:
-
Deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6 equivalents)
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[4]
Reactivity and Stability Considerations: The carbon-iodine bond in 3-iodophenylalanine is generally stable under standard Fmoc-SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.[5] However, care should be taken to avoid prolonged exposure to strong nucleophiles or reducing agents that could potentially cleave the C-I bond.
Characterization of this compound
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.9 ppm), the α-proton of the amino acid (around 4.2-4.5 ppm), and the β-protons (around 3.0-3.2 ppm). The aromatic protons of the 3-iodophenyl ring will appear as a distinct pattern in the aromatic region, shifted compared to the unsubstituted phenylalanine.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the carbonyl carbon of the carboxylic acid (around 173 ppm), the carbons of the Fmoc group, and the carbons of the 3-iodophenylalanine side chain. The carbon atom attached to the iodine will exhibit a characteristic downfield shift.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 514.0, and the [M+Na]⁺ ion at m/z 536.0.
Advanced Applications in Drug Discovery and Chemical Biology
The incorporation of 3-iodophenylalanine into peptides opens up a wide array of possibilities for advanced applications.
Post-Synthetical Modification via Cross-Coupling Reactions
The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the late-stage diversification of peptides, enabling the introduction of a wide range of functional groups to fine-tune biological activity, improve pharmacokinetic properties, or attach imaging agents.[6]
Caption: Suzuki-Miyaura coupling on an iodinated peptide.
Radiolabeling for Imaging and Therapy
The presence of the stable iodine atom allows for isotopic exchange reactions to introduce radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I. This enables the development of radiolabeled peptides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy.[1]
Conclusion
This compound is a versatile and powerful tool in the arsenal of the modern peptide chemist. Its well-defined physicochemical properties, straightforward incorporation into SPPS workflows, and the unique reactivity of the iodine substituent make it an invaluable building block for the synthesis of complex and functional peptides. From enabling late-stage diversification through cross-coupling reactions to facilitating the development of radiolabeled diagnostics and therapeutics, the strategic use of this compound is poised to continue to drive innovation in drug discovery and chemical biology. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers to confidently and effectively utilize this important non-canonical amino acid in their synthetic endeavors.
References
Introduction: The Strategic Value of Iodinated Phenylalanine in Peptide Science
An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH: Synthesis, Properties, and Application
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. Among these, halogenated derivatives of phenylalanine offer a powerful toolkit for enhancing proteolytic stability, refining receptor binding affinity, and introducing unique chemical handles for further modification. This guide focuses on Nα-Fmoc-3-iodo-L-phenylalanine (this compound), a versatile building block whose strategic importance is underscored by the unique properties of the iodine atom.
The presence of iodine at the meta-position of the phenyl ring is not a trivial substitution. It introduces significant steric bulk and alters the electronic properties of the side chain, which can profoundly influence peptide conformation and interaction with biological targets.[1][2] Furthermore, the carbon-iodine bond serves as a versatile reactive site for post-synthetic modifications, most notably for palladium-catalyzed cross-coupling reactions. Critically, it also provides a site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making this compound an invaluable precursor for developing radiolabeled peptides for molecular imaging and targeted radiotherapy.[1][2][3]
This document provides a comprehensive overview of this compound, from its core chemical properties and synthesis to detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to advance their scientific objectives.
Core Physicochemical Properties
A foundational understanding of a reagent's properties is critical for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-phenylalanine | [1] |
| Synonyms | Fmoc-L-3-iodophenylalanine, this compound | [1][2] |
| CAS Number | 208463-93-4 | [4] |
| Molecular Formula | C₂₄H₂₀INO₄ | N/A |
| Molecular Weight | 529.33 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Primary Application | Building block for Solid-Phase Peptide Synthesis (SPPS) | [1] |
| Key Features | Fmoc N-terminal protection, Iodine handle for modification/radiolabeling | [1][5] |
| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | N/A |
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the regioselective iodination of the L-phenylalanine scaffold, followed by the protection of the α-amino group with the Fmoc moiety.
Stage 1: Synthesis of 3-iodo-L-phenylalanine
The direct iodination of L-phenylalanine presents a regioselectivity challenge. The alkyl side chain is an ortho-, para-directing group. Direct oxidative iodination methods, while effective, often yield the para-substituted product (4-iodo-L-phenylalanine) as the major isomer.[6] Achieving high yields of the meta-substituted isomer requires specific strategies, such as starting from a meta-substituted precursor or employing advanced catalytic methods. An alternative, well-established approach for halogenating aromatic rings is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[6]
While a specific, high-yield protocol for 3-iodination is beyond the scope of this guide, the general principle involves electrophilic aromatic substitution where reaction conditions are optimized to favor the meta-product.
Stage 2: N-Fmoc Protection
Once 3-iodo-L-phenylalanine is obtained, the protection of its α-amino group is a straightforward and high-yielding reaction. The most common method involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloride (Fmoc-Cl), under basic aqueous conditions.[5][][8] The base, typically sodium carbonate or sodium bicarbonate, deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Fmoc reagent.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for N-Fmoc Protection
This protocol is a standard method adapted for the Fmoc protection of 3-iodo-L-phenylalanine.[8]
-
Dissolution: Dissolve 3-iodo-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of dioxane or acetone.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. Monitor reaction completion by TLC.
-
Work-up: Dilute the mixture with water and perform a wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using cold, dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.
-
Extraction & Purification: Extract the precipitated product using ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for seamless integration into the standard Fmoc-based SPPS workflow.[1] The Fmoc group provides temporary N-terminal protection and is selectively removed under mild basic conditions, typically with piperidine, which leaves acid-labile side-chain protecting groups intact.[5]
Caption: The core cyclical workflow of Fmoc-based SPPS.
Experimental Protocol: Manual SPPS Cycle for Incorporating this compound
This protocol outlines a general cycle on a 0.1 mmol scale using a standard resin like Rink Amide.[8][9]
-
Resin Preparation: If starting, swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent from the resin (which has a peptide chain with an N-terminal Fmoc group).
-
Add a solution of 20% piperidine in DMF. Agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the solution.
-
-
Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions. Perform a minimum of 5-7 washes with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HOBt/DIC, see table below) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. Allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected, washed resin.
-
Agitate the reaction for 1-2 hours at room temperature. The steric bulk of the iodine may slightly slow the reaction; if a coupling test (e.g., Kaiser test) is positive, a second coupling (double coupling) may be required.[9]
-
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove all excess reagents.
-
Repeat: The resin is now ready for the next cycle, starting again with Step 2 (Fmoc Deprotection).
Key Applications and Strategic Considerations
The utility of this compound extends across several domains of chemical biology and drug discovery.
-
Drug Development: The introduction of 3-iodo-phenylalanine can enhance the metabolic stability of a peptide by sterically shielding adjacent peptide bonds from enzymatic cleavage. This can lead to improved pharmacokinetic profiles. It is a valuable tool in structure-activity relationship (SAR) studies to probe binding pockets for steric and electronic tolerance.[1][2]
-
Radiolabeling and Imaging: The iodine atom is a prime site for introducing iodine radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via halogen exchange or other radiolabeling techniques.[3] This allows for the creation of peptide-based radiopharmaceuticals for diagnostic imaging (PET, SPECT) or targeted radionuclide therapy.[1]
-
Protein Engineering & Cross-Coupling: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the post-synthetic modification of the peptide to introduce complex moieties, fluorescent tags, or cross-linkers.[4]
-
Genetic Code Expansion: 3-Iodo-L-phenylalanine can be used as an unnatural amino acid in engineered biological systems to create proteins with novel functions.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 4. 3-iodo-L-phenylalanine | GCE4All Knowledge Base [gce4all.org]
- 5. chempep.com [chempep.com]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
3-Iodophenylalanine in Peptide Design: A Technical Guide for Advanced Applications
Abstract: The strategic incorporation of non-natural amino acids has become a cornerstone of modern peptide science, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Among these, 3-iodophenylalanine (3-I-Phe) has emerged as a uniquely versatile tool for researchers, scientists, and drug development professionals. Its applications span from solving complex protein structures and enabling sensitive bioimaging to identifying novel drug targets. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and multifaceted applications of 3-I-Phe in peptide design. It offers field-proven insights and detailed experimental protocols to empower researchers to leverage the full potential of this powerful amino acid derivative.
Introduction: The Strategic Advantage of Non-Natural Amino Acids in Peptide Science
Beyond the Canonical 20: Expanding the Chemical Toolbox
Peptides are fundamental to a vast array of biological processes and represent a significant class of therapeutics.[1] However, peptides composed solely of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited structural diversity. The incorporation of unnatural amino acids, like halogenated phenylalanines, provides a powerful strategy to overcome these challenges.[2] These modifications can introduce unique steric and electronic properties, enhance resistance to enzymatic degradation, and modulate biological activity, thereby expanding the developability of peptide-based drugs.[2]
Introducing 3-Iodophenylalanine (3-I-Phe): A Versatile Tool
3-Iodo-L-phenylalanine is an analog of phenylalanine where an iodine atom is substituted at the meta-position of the phenyl ring.[3] This seemingly simple modification imbues the amino acid with a suite of powerful properties that are highly advantageous in peptide design.
-
Physicochemical Properties: The iodine atom is large and electron-dense, making it an excellent heavy atom for X-ray crystallography.[4][5] Its various isotopes serve as powerful labels for radioimaging and radiotherapy.[6][7] Furthermore, the carbon-iodine bond can be photolytically cleaved, enabling photo-crosslinking studies.[8]
-
Key Applications Overview: The unique characteristics of 3-I-Phe have led to its use in several key areas of peptide research:
-
Structural Biology: As a heavy atom for phasing in X-ray crystallography.[4]
-
Radiolabeling: For Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radiotherapy by using its radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[6][7][9]
-
Photo-Crosslinking: To identify and map peptide-protein interactions.
-
Synthesis and Incorporation of 3-Iodophenylalanine
The utility of 3-I-Phe in peptide design begins with its efficient synthesis and incorporation into the peptide chain. The most common approach for peptide synthesis is the automated solid-phase peptide synthesis (SPPS) method, which relies on building the peptide sequence on an insoluble resin support.[1][10]
Chemical Synthesis of Fmoc-L-3-iodophenylalanine
For use in the prevalent Fmoc-based SPPS, 3-I-Phe must be protected at its N-terminus with the fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-L-3-iodophenylalanine is commercially available from various suppliers, but can also be synthesized in the lab. The synthesis typically involves the reaction of L-3-iodophenylalanine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-3-iodophenylalanine serves as a key building block in SPPS, allowing for its precise placement within a peptide sequence.[11][12] The process follows the standard SPPS cycle of deprotection, coupling, and washing.[1][13]
Caption: General workflow for incorporating Fmoc-3-I-Phe during solid-phase peptide synthesis.
-
Coupling Reagents: Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are effective for coupling Fmoc-L-3-iodophenylalanine.[14] Due to the steric bulk of the iodine atom, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin.
-
Stability: The C-I bond is generally stable to the repetitive mild basic conditions (piperidine) for Fmoc removal and the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[10]
Applications in Structural Biology and Peptide Engineering
Phasing Tool in X-ray Crystallography
A major bottleneck in determining the three-dimensional structure of a protein or peptide by X-ray crystallography is the "phase problem".[15] The diffraction pattern provides the amplitudes of the scattered X-rays, but the phase information, which is essential for reconstructing the electron density map, is lost.[15][16]
The incorporation of heavy atoms into the crystal provides a means to solve the phase problem through methods like Multiple Isomorphous Replacement (MIR) or Single-wavelength Anomalous Dispersion (SAD).[5][17] The high electron density of the iodine atom in 3-I-Phe makes it an excellent "phasing atom". It scatters X-rays strongly, creating measurable differences in the diffraction pattern that can be used to determine the initial phases and ultimately solve the structure.[4]
Radiolabeling with Iodine Isotopes for Imaging and Therapy
The presence of a stable iodine atom on 3-I-Phe provides a unique handle for introducing radioactive iodine isotopes, transforming a peptide into a powerful tool for nuclear medicine.[6][7] This approach is often preferred over direct radioiodination of tyrosine residues, as it avoids potential oxidation of sensitive amino acids and ensures site-specific labeling.[9][18]
Introduction to Radioiodination
Radioiodination of peptides containing 3-I-Phe is typically achieved via an isotopic exchange reaction, where the stable ¹²⁷I atom is swapped for a radioactive isotope such as ¹²³I, ¹²⁵I, or ¹³¹I. This method preserves the peptide's structure and function, as the chemical modification is minimal.[9]
¹²³I / ¹²⁵I for SPECT and Autoradiography
Iodine-123 and Iodine-125 are gamma-emitting isotopes used for diagnostic imaging.[6][7][19]
-
¹²³I: With its short half-life (13.2 hours) and favorable gamma energy, it is ideal for in vivo imaging with SPECT.[9]
-
¹²⁵I: Its longer half-life (59.4 days) makes it suitable for in vitro applications like radioimmunoassays and autoradiography.[6][7][19]
The Chloramine-T method is a widely used oxidative procedure for radioiodination.[20] It oxidizes the radioactive iodide (I⁻) to a more reactive electrophilic species (I⁺) that can then be incorporated into the peptide.[9][20]
Materials:
-
Peptide containing 3-I-Phe
-
Na¹²⁵I (or other radioiodide)
-
Chloramine-T solution (e.g., 0.4 mg/mL in water)[21]
-
Sodium metabisulfite solution (e.g., 0.6 mg/mL in water) to quench the reaction[21]
-
Phosphate buffer (0.5 M, pH 7.5)[21]
-
Purification column (e.g., PD-10)[21]
Step-by-Step Methodology:
-
In a shielded fume hood, combine the peptide solution with the phosphate buffer in a microcentrifuge tube.
-
Add the Na¹²⁵I solution (e.g., 1 mCi) to the peptide mixture.[21]
-
Initiate the reaction by adding the Chloramine-T solution. Mix gently.[21]
-
Allow the reaction to proceed for a short duration, typically 60 seconds.[21] The time is critical to prevent oxidative damage to the peptide.[18]
-
Quench the reaction by adding the sodium metabisulfite solution.[21]
-
Purify the radiolabeled peptide from unreacted iodide and other reagents using a desalting column (e.g., PD-10).
-
Assess radiochemical purity and specific activity using techniques like radio-TLC or radio-HPLC.
Caption: Experimental workflow for identifying protein targets using a 3-I-Phe peptide.
-
Incubation: Incubate the 3-I-Phe-containing peptide with the biological sample (e.g., cell lysate, purified protein) to allow for binding. This is typically done on ice to minimize non-specific interactions.
-
Irradiation: Expose the sample to UV light at a specific wavelength (e.g., 310 nm) for a defined period (e.g., 5-15 minutes) to induce crosslinking. [8]3. Analysis: Separate the resulting proteins by SDS-PAGE. The covalently linked peptide-protein complex will appear as a new band with a higher molecular weight.
-
Identification: Excise the new band from the gel and use mass spectrometry (e.g., LC-MS/MS) to identify the protein that has been crosslinked to the peptide. Alternatively, if a candidate protein is suspected, Western blotting can be used for confirmation.
Conclusion: The Expanding Role of 3-Iodophenylalanine in Drug Discovery
3-Iodophenylalanine is far more than a simple modified amino acid; it is a multi-functional chemical tool that provides solutions to several critical challenges in peptide science and drug discovery. From elucidating three-dimensional structures and enabling highly sensitive imaging to identifying novel therapeutic targets, the applications of 3-I-Phe are both broad and impactful. As peptide-based therapeutics continue to gain prominence, the strategic use of versatile building blocks like 3-iodophenylalanine will be indispensable for developing the next generation of targeted and effective medicines.
References
- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 2. nbinno.com [nbinno.com]
- 3. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phasing in iodine for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Use of radioiodine in nuclear medicine-A brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. solid phase peptide synthesis [biosyn.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. people.bu.edu [people.bu.edu]
- 16. ruppweb.org [ruppweb.org]
- 17. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 20. portlandpress.com [portlandpress.com]
- 21. gropep.com [gropep.com]
Harnessing the Power of the Heavy Atom: A Guide to the Applications of Iodinated Phenylalanine in Biochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a single hydrogen atom with iodine on the phenyl ring of phenylalanine creates a remarkably versatile tool for biochemical and pharmaceutical research. This non-canonical amino acid, iodinated phenylalanine, retains the fundamental biochemical identity of its parent, allowing it to participate in biological processes, yet it is endowed with unique physical properties that can be exploited for structural biology, molecular interaction analysis, and theranostics. The heavy iodine atom serves as a powerful anomalous scatterer for X-ray crystallography, a spectroscopic probe for studying protein dynamics, and a site for introducing radioisotopes for imaging and therapeutic applications. This guide provides an in-depth exploration of the core applications of iodinated phenylalanine, detailing the underlying principles, field-proven experimental protocols, and the causal logic behind methodological choices, empowering researchers to effectively integrate this powerful analog into their discovery and development workflows.
Introduction: The Unique Utility of an Iodinated Amino Acid
Phenylalanine is a crucial amino acid, often found buried within the hydrophobic core of proteins, playing a significant role in defining protein structure and stability. By replacing a hydrogen atom on the phenyl ring with an iodine atom—most commonly at the para-position to create 4-iodo-L-phenylalanine—we generate an analog that is sterically similar to phenylalanine but possesses a "heavy atom" with a large electron cloud.
This simple modification has profound implications:
-
Minimal Structural Perturbation: The iodine atom, while large, is often accommodated within protein structures without significant disruption to the overall fold, a critical feature for studying native-like conformations.[1]
-
Anomalous Scattering: Iodine is an excellent anomalous scatterer of X-rays, a property that is invaluable for solving the phase problem in X-ray crystallography.[2][3]
-
Spectroscopic Handle: The presence of iodine can influence the spectroscopic properties of nearby fluorophores, such as tryptophan, making it a useful probe for studying binding events and conformational changes.[4]
-
Radiolabeling Potential: A variety of iodine radioisotopes can be incorporated, enabling applications ranging from PET/SPECT imaging to targeted radionuclide therapy.[5][6]
The successful application of iodinated phenylalanine hinges on its efficient and site-specific incorporation into a target protein. This guide will first explore the methods for achieving this, followed by a detailed examination of its principal applications.
Site-Specific Incorporation: Placing the Probe with Precision
The power of iodinated phenylalanine is maximized when it can be placed at a specific, predetermined site within a protein. This is primarily achieved by hijacking the cell's translational machinery using amber (TAG) stop codon suppression technology.[1]
Core Principle: Orthogonal Translation Systems
The methodology requires two key components delivered on a plasmid, separate from the plasmid containing the target gene:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges iodophenylalanine, but not any of the 20 canonical amino acids.
-
An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber (TAG) stop codon. This tRNA is not recognized by any of the cell's native synthetases but is a substrate for the orthogonal aaRS.
When the target gene, which has been mutated to contain a TAG codon at the desired position, is expressed in a cell containing this orthogonal pair and supplemented with iodophenylalanine, the ribosome pauses at the TAG codon, the orthogonal tRNA delivers the iodophenylalanine, and protein synthesis continues.[1][7]
Experimental Workflow: Site-Specific Incorporation in E. coli
The following protocol outlines a general procedure for expressing a protein containing site-specifically incorporated 4-iodo-L-phenylalanine in E. coli.
Caption: Workflow for site-specific incorporation of 4-iodo-L-phenylalanine.
Step-by-Step Methodology:
-
Mutagenesis: Using a standard site-directed mutagenesis kit (e.g., QuikChange), introduce an amber stop codon (TAG) at the desired amino acid position in your protein's expression vector. Verify the mutation by DNA sequencing.
-
Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: your mutated gene of interest and a plasmid containing the orthogonal synthetase/tRNA pair (e.g., pEVOL-p-iodoF). Plate on LB-agar with appropriate antibiotics for selection of both plasmids (e.g., ampicillin and chloramphenicol).
-
Starter Culture: Inoculate a single colony into 20-50 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, use the starter culture to inoculate 1 L of LB medium containing the same antibiotics. Add 4-iodo-L-phenylalanine to a final concentration of 1-2 mM (approx. 0.3-0.6 g/L). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding 1 mM IPTG (to induce the T7 promoter for the target gene) and 0.02% L-arabinose (to induce the araBAD promoter for the synthetase gene on the pEVOL plasmid).
-
Expression and Harvest: Reduce the temperature to 30°C and allow the protein to express overnight. Harvest the cells by centrifugation.
-
Purification and Verification: Purify the protein using standard chromatographic techniques. The most crucial step is to verify successful incorporation and its fidelity. This is best accomplished by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the intact protein or a digested peptide fragment containing the target site.[7]
Application in Structural Biology: Phasing the Unphasable
Determining the three-dimensional structure of a protein by X-ray crystallography requires solving the "phase problem"—the fact that diffraction experiments measure wave intensities but lose their phase information.[3] Iodinated phenylalanine provides a powerful solution.
Single-Wavelength Anomalous Dispersion (SAD) Phasing
The core principle of SAD phasing relies on the phenomenon of anomalous scattering. When X-rays interact with electrons, they are scattered. For heavy atoms like iodine, if the X-ray energy is near an absorption edge, some X-rays are absorbed and re-emitted with a slight phase shift. This small, measurable difference in scattering (the anomalous signal) can be used to locate the heavy atom in the crystal lattice, which in turn provides the phase information needed to calculate an initial electron density map.[2][3]
Why Iodophenylalanine is a Superior Choice:
The key advantage of iodine is that it provides a significant anomalous signal (f'' = 6.8 e⁻) at the copper Kα wavelength (1.54 Å), which is the standard wavelength produced by in-house X-ray diffractometers.[2][3] This allows many structures to be solved without the need for synchrotron access, which is often required for other heavy atoms like selenium (in selenomethionine) that have absorption edges at different energies.[1][2] The ability to site-specifically place the iodine atom provides precise control for phasing experiments.
Caption: Simplified workflow for SAD phasing using iodophenylalanine.
Probing Structure and Dynamics with NMR
While not as common as fluorinated amino acids, iodophenylalanine can also serve as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. The large iodine atom influences the local electronic environment, causing detectable chemical shift perturbations on neighboring nuclei. This can be used to:
-
Confirm binding interfaces.
-
Monitor conformational changes upon ligand binding.
-
Provide distance restraints for structure calculations.
Application in Molecular Interaction Studies
Understanding how proteins interact with peptides and other binding partners is fundamental to cell biology. Iodophenylalanine can be used as a spectroscopic probe to characterize these interactions in solution.[4][8]
Fluorescence Quenching
Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is highly sensitive to its local environment. Iodine is a heavy atom known to be an efficient collisional quencher of tryptophan fluorescence.[4] This phenomenon can be exploited to study protein-peptide binding.
Experimental Design:
-
A peptide is synthesized with iodophenylalanine at a specific position.
-
The target protein contains a tryptophan residue at or near the peptide binding site.
-
Upon binding, the iodophenylalanine is brought into close proximity with the tryptophan.
-
This proximity leads to a quenching (decrease) of the tryptophan fluorescence signal.
By titrating the peptide into the protein solution and monitoring the fluorescence, one can determine the binding affinity (Kd). Furthermore, by placing the iodophenylalanine at different positions within the peptide (e.g., N-terminus vs. C-terminus), this method can reveal the orientation of the bound peptide.[8]
Caption: Principle of fluorescence quenching by iodophenylalanine.
Application in Theranostics: Imaging and Treating Disease
"Theranostics" is a paradigm that combines diagnostics and therapeutics. Radioiodinated phenylalanine is a prime example of a theranostic agent, particularly in oncology.[5]
Principle: Exploiting Tumor Metabolism
Many cancer cells, particularly malignant gliomas and melanomas, exhibit increased metabolic activity and upregulate specific transporters to import nutrients.[5] One such transporter is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many tumors and transports large neutral amino acids like phenylalanine.[5] By labeling 4-iodo-L-phenylalanine with a radioisotope of iodine, the molecule becomes a radiopharmaceutical that is preferentially taken up by cancer cells via the LAT1 transporter.[5]
Choice of Isotope Dictates Application
The specific application is determined by the choice of iodine radioisotope.
| Isotope | Half-Life | Primary Emission | Core Application |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostic Imaging (SPECT) |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | Diagnostic Imaging (PET)[9] |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | In vitro assays, Autoradiography |
| Iodine-131 (¹³¹I) | 8.0 days | Beta (β⁻), Gamma | Targeted Radionuclide Therapy[5] |
Diagnostic Imaging (PET/SPECT): Using isotopes like ¹²³I or ¹²⁴I, clinicians can visualize tumors and their metastases.[9] After administration, the radiotracer accumulates in LAT1-overexpressing tumors, and the emitted gamma rays or positrons are detected by a SPECT or PET scanner, respectively, providing a clear image of the disease extent.[9][10]
Targeted Radionuclide Therapy: When labeled with ¹³¹I, the molecule serves as a therapeutic agent.[5] The high-energy beta particles emitted by ¹³¹I travel only a few millimeters in tissue, delivering a cytotoxic dose of radiation directly to the tumor cells that have taken up the agent, while sparing much of the surrounding healthy tissue.[5]
Caption: Theranostic mechanism of radioiodinated phenylalanine.
Protocol: Radioiodination of Phenylalanine Precursors
Radiolabeling is a specialized procedure requiring appropriate facilities. A common method is the copper(I)-assisted nucleophilic exchange reaction.[11]
-
Precursor: Start with a suitable precursor, such as 2- or 4-bromo-L-phenylalanine.
-
Reaction Mixture: In a sealed vial, combine the precursor, a source of radioactive iodide (e.g., n.c.a. Na¹²³I), a copper(I) source (e.g., CuSO₄ with a reducing agent like SnSO₄), and appropriate buffers.[11]
-
Heating: Heat the reaction at a high temperature (e.g., 180°C) for a defined period (e.g., 24 hours) to facilitate the halogen exchange.[11]
-
Purification: After the reaction, the radioiodinated phenylalanine must be purified to remove unreacted iodide and precursors. This is typically done using high-performance liquid chromatography (HPLC).[11]
-
Quality Control: The final product's radiochemical purity must be assessed, typically by HPLC, to ensure it is suitable for use.[11] A purity of >99% is often required for clinical applications.
Conclusion and Future Outlook
Iodinated phenylalanine stands as a testament to the power of subtle chemical modification. From elucidating the fundamental three-dimensional structures of proteins to enabling the visualization and targeted destruction of cancer cells, its applications are both broad and impactful. The continued development of more efficient and robust methods for its site-specific incorporation, coupled with the discovery of new protein targets and advances in imaging and radiotherapy, ensures that iodinated phenylalanine will remain an indispensable tool in the arsenal of biochemists, structural biologists, and drug development professionals for years to come.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. P09.11.A IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-L-3-iodophenylalanine for peptide synthesis
An In-Depth Technical Guide to the Application of Fmoc-L-3-Iodophenylalanine in Advanced Peptide Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of modern peptide science and drug development, the strategic incorporation of unnatural amino acids (UAAs) has become a transformative approach. Moving beyond the 20 proteinogenic amino acids allows researchers to imbue peptides with enhanced therapeutic properties, novel functionalities, and improved pharmacokinetic profiles. Among the arsenal of available UAAs, Fmoc-L-3-iodophenylalanine stands out as a particularly versatile and powerful building block.[1]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Fmoc-L-3-iodophenylalanine. We will delve into its fundamental properties, provide field-tested protocols for its incorporation into peptide sequences, explore its use as a handle for sophisticated post-synthetic modifications, and discuss its key applications. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to its full potential.
Section 1: Physicochemical Properties and Core Advantages
Fmoc-L-3-iodophenylalanine is a derivative of phenylalanine distinguished by two critical features: the Nα-Fmoc protecting group and the iodine atom at the meta-position of the phenyl ring.[1] This combination is not merely incidental; it is a deliberate design that provides chemists with orthogonal control and a gateway to further chemical diversification.
| Property | Value | Reference |
| CAS Number | 210282-31-8 | [1] |
| Molecular Formula | C₂₄H₂₀INO₄ | [1][2] |
| Molecular Weight | 513.32 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Melting Point | 135-139 °C | [1] |
| Optical Rotation | [a]D²⁵ = -19 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The Strategic Importance of its Functional Moieties
-
The Fmoc Group (Nα-9-fluorenylmethoxycarbonyl): The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS).[3] Its defining characteristic is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions used to remove side-chain protecting groups.[4][] This "orthogonality" is fundamental, allowing for the sequential, controlled elongation of the peptide chain without premature deprotection of side chains.[3][6]
-
The 3-Iodo-Phenyl Moiety: The iodine atom is the reagent's key to versatility. Unlike a simple phenylalanine residue, the carbon-iodine (C-I) bond is a highly effective "chemical handle."[7] Its presence enables:
-
Post-Synthetic Modification: The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the site-specific introduction of a vast array of chemical groups after the peptide has been assembled.[7][8][9]
-
Radiolabeling: The iodine atom can be readily substituted with a radioisotope, such as ¹²⁵I or ¹³¹I, for use in medical imaging, metabolic studies, and high-sensitivity binding assays.[10]
-
Structural Probing: The bulky, electron-rich iodine atom can be used as a heavy-atom probe in X-ray crystallography or to modulate the peptide's conformation and binding interactions.
-
Caption: Key functional components of Fmoc-L-3-Iodophenylalanine.
Section 2: Incorporation into Peptides via Fmoc-SPPS
The incorporation of Fmoc-L-3-iodophenylalanine into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS.[11] The process involves the iterative removal of the Fmoc group to expose a free N-terminal amine, followed by the coupling of the next activated Fmoc-protected amino acid.
Caption: The standard workflow of a single Fmoc-SPPS cycle.
Expertise in Practice: Causality Behind Protocol Choices
While compatible with many coupling reagents, the incorporation of a relatively bulky UAA like Fmoc-L-3-iodophenylalanine benefits from the use of high-efficiency coupling reagents to ensure complete reaction and prevent deletion sequences.[1][12] Uronium/aminium salt-based activators such as HATU and HBTU are the authoritative choice for such tasks.[13] They react with the amino acid's free carboxyl group to form a highly reactive active ester in situ, which rapidly acylates the free N-terminal amine on the resin-bound peptide.[14] The choice of a non-nucleophilic base, like DIPEA, is critical to neutralize the protonated amine and facilitate the reaction without causing unwanted side reactions.
Detailed Protocol: Manual Coupling of Fmoc-L-3-Iodophenylalanine
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Start with 0.1 mmol of a pre-swollen, Fmoc-deprotected peptide-resin in a reaction vessel. The resin should have a free N-terminal amine ready for coupling.
-
Reagent Preparation: In a separate vial, dissolve:
-
Fmoc-L-3-iodophenylalanine: 256.7 mg (0.5 mmol, 5 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 186.3 mg (0.49 mmol, 4.9 eq.)
-
Dissolve the above in 2 mL of N,N-Dimethylformamide (DMF).
-
-
Activation: To the dissolved amino acid/HATU mixture, add:
-
DIPEA (N,N-Diisopropylethylamine): 174 µL (1.0 mmol, 10 eq.)
-
Vortex the mixture for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours. For sequences known to be difficult, extending this time to 4 hours or performing a "double coupling" (repeating steps 2-5) is a reliable strategy to ensure completion.[12]
-
Washing: Drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines and indicates a successful coupling.[13]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU / HCTU | Uronium/Aminium Salt | Highest reactivity, very fast, excellent for hindered amino acids.[12] | Higher cost, potential for side reactions if not used correctly. |
| HBTU / TBTU | Uronium/Aminium Salt | Highly reliable, cost-effective, the workhorse for standard and many difficult couplings.[13] | Slightly less reactive than HATU. |
| DIC / OxymaPure® | Carbodiimide / Additive | Low risk of racemization, cost-effective. | Slower reaction times compared to uronium salts. |
Section 3: Post-Synthetic Modification via Cross-Coupling
The true power of incorporating 3-iodophenylalanine is realized in post-synthetic modifications. The C-I bond serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex peptide-drug conjugates, labeled probes, and structurally diverse peptidomimetics directly on the solid support.[7][8] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl iodide and a boronic acid, is a prime example.[9][15]
The general mechanism involves a catalytic cycle with a Palladium(0) species.[15][16] This cycle consists of three key steps: oxidative addition of the Pd(0) into the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]
Caption: Workflow for an on-resin Suzuki cross-coupling reaction.
Detailed Protocol: On-Resin Suzuki Coupling
This protocol is for modifying a peptide (0.1 mmol scale) containing a 3-iodophenylalanine residue.
-
Resin Preparation: Start with the fully assembled, N-terminally protected (Fmoc or Boc) peptide-resin containing the 3-iodophenylalanine residue. Swell the resin in DMF.
-
Reagent Preparation:
-
In a reaction vial, combine the boronic acid (0.5 mmol, 5 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (0.01 mmol, 0.1 eq.).
-
In a separate vial, prepare an aqueous solution of a base , such as 2M Sodium Carbonate (Na₂CO₃).
-
-
Inert Atmosphere: Place the peptide-resin in a sealable reaction vessel. Degas the system by bubbling argon or nitrogen through the resin slurry in DMF for 15-20 minutes. Maintaining an inert atmosphere is crucial as Pd(0) catalysts are oxygen-sensitive.[17]
-
Reaction: Add the boronic acid/catalyst mixture to the resin, followed by the aqueous base solution (approx. 1 mL). Seal the vessel and heat to 50-70 °C with agitation for 4-12 hours.
-
Washing: After the reaction is complete and cooled to room temperature, drain the solution. Wash the resin extensively to remove all traces of the palladium catalyst and other reagents. A typical wash sequence is: DMF (x3), Water (x3), DMF (x3), DCM (x3).
Section 4: Key Applications in Research and Drug Development
The ability to precisely incorporate an iodinated handle and subsequently modify it opens up numerous applications.
-
Peptide-Drug Conjugates (PDCs): The Suzuki or other cross-coupling reactions provide a covalent, stable, and site-specific linkage to attach cytotoxic agents, imaging agents, or other small molecule drugs to a targeting peptide.[18] This is a burgeoning field for creating next-generation targeted therapeutics.[18]
-
Radiolabeling for Diagnostics: The iodine atom can be directly replaced by a radioactive isotope (e.g., ¹²⁵I) using methods like the chloramine-T procedure, creating radiolabeled peptides for receptor binding assays, in vivo imaging (SPECT), or targeted radiotherapy.[10]
-
Protein Engineering: The introduction of a unique chemical handle allows for the site-specific labeling of proteins with fluorescent probes, spin labels, or cross-linking agents to study protein structure, dynamics, and interactions.[1]
Section 5: Final Cleavage, Deprotection, and Characterization
The final step in SPPS is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. The C-I bond is stable to the strong acid conditions used in standard cleavage protocols.[7]
Detailed Protocol: Cleavage and Deprotection
-
Resin Preparation: After the final synthesis or modification step, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust cocktail is Reagent B :
-
Trifluoroacetic Acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
-
Causality: TFA is the strong acid that performs the cleavage.[14] Phenol and TIS act as "scavengers," which are critical for quenching highly reactive cationic species (like the tert-butyl cation) that are released from side-chain protecting groups and could otherwise irreversibly modify sensitive residues like Tryptophan or Methionine.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Analytical Characterization
The identity and purity of the final peptide must be rigorously confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the synthetic peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass, verifying the correct incorporation of the 3-iodophenylalanine and any subsequent modifications.[13]
Conclusion
Fmoc-L-3-iodophenylalanine is far more than a simple unnatural amino acid; it is a strategic tool that provides an unparalleled level of versatility in peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols, combined with the unique reactivity of the carbon-iodine bond, empowers researchers to design and synthesize highly complex and functionalized peptides. From creating sophisticated peptide-drug conjugates to enabling high-sensitivity imaging studies, Fmoc-L-3-iodophenylalanine is an indispensable building block for advancing the frontiers of chemical biology and therapeutic development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. nobelprize.org [nobelprize.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-phe(3-I)-OH CAS number and molecular weight
An In-depth Technical Guide to Fmoc-3-Iodo-L-Phenylalanine (Fmoc-Phe(3-I)-OH) for Advanced Peptide Synthesis and Drug Discovery
Abstract
Fmoc-3-iodo-L-phenylalanine, a halogenated derivative of the proteinogenic amino acid L-phenylalanine, serves as a pivotal building block in modern peptide chemistry and pharmaceutical development. Its unique structure, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed iodine atom, offers unparalleled versatility for researchers and scientists. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis principles, and critical applications. We will explore its role in Solid-Phase Peptide Synthesis (SPPS), the development of novel peptide-based therapeutics, and advanced biochemical applications such as radiolabeling and protein engineering. This document is intended to serve as an authoritative resource for professionals in drug development and biochemical research, providing both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Advantage of Iodination
In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptide drug candidates. Fmoc-3-iodo-L-phenylalanine (this compound) is a premier example of such a building block. The molecule consists of an L-phenylalanine core modified at the meta-position of the phenyl ring with an iodine atom and protected at its α-amino group with the Fmoc moiety.
The Fmoc group is fundamental to modern peptide synthesis, particularly in SPPS.[1] Its key advantage lies in its lability to mild bases, such as piperidine, while remaining stable to the acidic conditions often used to remove side-chain protecting groups.[1][2] This "orthogonal" protection strategy allows for the sequential and controlled assembly of amino acids into a desired peptide sequence.[1][3]
The true innovation of this reagent, however, lies in the iodine atom. Its presence confers several strategic advantages:
-
Enhanced Biological Activity: The steric bulk and electronic properties of iodine can significantly alter the conformation and binding affinity of a peptide, leading to improved potency and receptor selectivity.[4]
-
Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in-vivo half-life of a peptide therapeutic.
-
Chemical Handle for Post-Synthetic Modification: The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the late-stage diversification of peptides.[5]
-
Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling applications in medical imaging (SPECT) and targeted radiotherapy.[4][6][7]
-
Structural Biology: As a heavy atom, iodine can aid in solving the phase problem in X-ray crystallography, facilitating the determination of peptide and protein structures.
This guide will delve into the technical specifics of leveraging these advantages in a research and development setting.
Physicochemical Properties and Handling
Accurate characterization and proper handling of starting materials are prerequisites for reproducible and successful synthesis. This compound is typically supplied as a stable, off-white powder.[4][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH | [4][8] |
| CAS Number | 210282-31-8 | [4][8] |
| Molecular Formula | C₂₄H₂₀INO₄ | [4][8][9] |
| Molecular Weight | 513.32 g/mol | [8][9] |
| Appearance | Off-white powder | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Melting Point | 135-139 °C | [4] |
| Solubility | Soluble in polar organic solvents such as DMF, NMP, and DMSO. Insoluble in water. | [10] |
| Storage Conditions | Store at 0-8 °C, keep dry and protected from light. | [4] |
Note: A D-enantiomer, Fmoc-3-iodo-D-phenylalanine, is also commercially available (CAS: 478183-67-4) for specific applications requiring D-amino acid incorporation, such as increasing resistance to proteolysis.[6][11]
Synthesis and Quality Control
The synthesis of this compound, like other Fmoc-protected amino acids, is typically achieved through a nucleophilic acyl substitution reaction under basic conditions, often referred to as the Schotten-Baumann reaction.[1] The process involves the acylation of the α-amino group of 3-iodo-L-phenylalanine with an activated Fmoc reagent.
The general mechanism proceeds in two main steps:
-
Deprotonation: The amino group of the free amino acid is deprotonated in a basic aqueous medium, which significantly increases its nucleophilicity.[1]
-
Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This forms a tetrahedral intermediate that subsequently collapses, expelling the stable N-hydroxysuccinimide leaving group to yield the final Fmoc-protected product.[1]
Quality Control (QC): The purity of the final product is paramount for its successful use in peptide synthesis.[10] Rigorous QC is performed using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm chemical purity (typically >98%) and chiral HPLC to ensure enantiomeric purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to verify the structure and molecular weight.
Core Applications in Research and Development
This compound is a versatile tool employed across multiple stages of scientific investigation, from basic research to preclinical drug development.
A. Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a building block in SPPS.[4][6] This automated or semi-automated technique allows for the efficient construction of custom peptides.[12] The iodine-containing residue can be incorporated at any desired position within the peptide sequence, enabling systematic structure-activity relationship (SAR) studies. Researchers can probe how the size, electronics, and position of the iodine atom influence peptide conformation, stability, and interaction with biological targets.
B. Drug Development and Medicinal Chemistry: The unique properties of this amino acid make it invaluable in the design of peptide-based therapeutics.[4][6] By replacing a natural phenylalanine or tyrosine residue with 3-iodophenylalanine, medicinal chemists can fine-tune the pharmacological profile of a lead peptide. This modification can lead to enhanced binding affinity, improved selectivity for a specific receptor subtype, or increased resistance to enzymatic degradation, all of which are critical attributes for a successful drug candidate.
C. Radiolabeling for Diagnostics and Therapeutics: The carbon-iodine bond provides a direct route for introducing radioactive iodine isotopes into a peptide. This is particularly useful for:
-
Diagnostic Imaging: Peptides labeled with ¹²³I or ¹²⁵I can be used as imaging agents in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the expression of specific receptors in vivo, aiding in disease diagnosis and patient stratification.[4][6]
-
Targeted Radiotherapy: By using a beta-emitting isotope like ¹³¹I, the peptide can selectively deliver a cytotoxic radiation dose to target tissues, such as tumors, that overexpress the peptide's cognate receptor.
D. Protein Engineering and Bioconjugation: The iodine atom serves as a reactive handle for post-synthetic modifications via cross-coupling chemistry. For example, a peptide containing an iodophenylalanine residue can be reacted on-resin with a thiol-containing compound in a copper-mediated reaction to generate a thiophenylalanine-containing peptide.[5] This opens up avenues for creating novel peptide structures, bioconjugates, and materials with unique electronic or redox properties.[5]
Experimental Protocol: Automated Fmoc-SPPS
This section provides a representative, step-by-step protocol for incorporating this compound into a growing peptide chain using an automated peptide synthesizer. The process is cyclical, with each cycle adding one amino acid.
Prerequisites:
-
Automated peptide synthesizer.
-
Solid support (e.g., Rink Amide resin for C-terminal amides).
-
Fmoc-protected amino acids, including this compound.
-
Reagents: Piperidine solution (20% in DMF), coupling reagents (e.g., HBTU/HOBt or HATU), activator base (e.g., DIPEA), and solvents (DMF, DCM).
Protocol Steps (Single Coupling Cycle):
-
Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure all reactive sites are accessible.
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain (or the resin linker) is removed by treating the resin with 20% piperidine in DMF. This is typically done in two stages (e.g., 2 minutes + 8 minutes) to ensure complete removal and liberate the free amine.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct. This step is critical to prevent side reactions in the subsequent coupling step.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (DIPEA). This forms a highly reactive ester intermediate.
-
Coupling: The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated for a specified time (e.g., 45-90 minutes) to allow the coupling reaction to go to completion, forming a new peptide bond.
-
Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The synthesizer returns to Step 2 to begin the cycle for the next amino acid in the sequence.
Upon completion of the entire sequence, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA) with scavengers. The crude peptide is then purified by reverse-phase HPLC.
Conclusion and Future Outlook
This compound is more than just a modified amino acid; it is a strategic tool that empowers chemists and biologists to push the boundaries of peptide design. Its utility in enhancing biological activity, improving pharmacokinetic profiles, and enabling advanced applications like radiolabeling and bioconjugation solidifies its role as an indispensable reagent in the modern laboratory.[4][6] As the field of peptide therapeutics continues to expand, the demand for sophisticated building blocks like Fmoc-3-iodo-L-phenylalanine will undoubtedly grow, paving the way for the development of next-generation diagnostics and medicines with enhanced precision and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. calpaclab.com [calpaclab.com]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Unlocking Novel Biological Functions: A Technical Guide to the Incorporation of Unnatural Amino Acids
<
Authored by a Senior Application Scientist
Abstract
The ability to incorporate unnatural amino acids (UAAs) into proteins represents a paradigm shift in our capacity to probe and manipulate biological systems. By moving beyond the canonical 20 amino acids, we unlock a vast chemical space, enabling the introduction of novel functionalities, the enhancement of protein stability and activity, and the development of innovative therapeutics.[1][2][] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of UAA incorporation. We will explore the core techniques of genetic code expansion, delve into the intricacies of orthogonal translation systems, and showcase the transformative potential of this technology in protein engineering, drug discovery, and fundamental biological research.[1][4][5]
Introduction: Expanding the Chemical Repertoire of Proteins
For billions of years, life has relied on a set of 20 canonical amino acids to construct the intricate molecular machinery of proteins. This limited alphabet, however, restricts the chemical and physical properties of these essential biomolecules.[6] The advent of techniques to incorporate unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—has shattered this limitation, offering an unprecedented level of control over protein structure and function.[1][7] UAAs are amino acids that are not naturally encoded in the genetic code of an organism.[1][5] They can be chemically synthesized to possess a wide array of functionalities not found in their natural counterparts, including bioorthogonal handles, fluorescent probes, photo-crosslinkers, and post-translational modification mimics.[][9]
The ability to site-specifically introduce these novel chemical moieties into proteins has profound implications across various scientific disciplines.[10] In fundamental research, UAAs serve as powerful tools to dissect complex biological processes, such as protein-protein interactions and signal transduction pathways.[7][9] In the realm of biotechnology and medicine, UAA incorporation is driving the development of next-generation protein therapeutics with enhanced stability, targeted delivery, and novel mechanisms of action.[1][2][][4] This guide will provide a detailed exploration of the methodologies that make this revolutionary technology possible and highlight its diverse and impactful applications.
Core Methodology: Genetic Code Expansion
The central strategy for incorporating UAAs into proteins in living organisms is genetic code expansion (GCE) .[11][12] This powerful technique involves reprogramming the cellular translation machinery to recognize a new, "blank" codon and assign it to a specific UAA.[11] The successful implementation of GCE hinges on two key components: a reassigned codon and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[11][13]
2.1. Repurposing Codons: Creating a Genetic Niche for UAAs
To incorporate a UAA, a codon must be made available that does not encode for any of the 20 canonical amino acids. The most common approach is to repurpose one of the three natural stop codons: UAG (amber), UAA (ochre), or UGA (opal).[6][11] The amber codon (UAG) is the least frequently used stop codon in many organisms, such as E. coli, making it the most popular choice for reassignment.[6][11] By introducing a specially engineered transfer RNA (tRNA) that recognizes the UAG codon, translation can proceed through this "stop" signal, inserting the UAA into the growing polypeptide chain.[4]
Beyond stop codon suppression, other strategies are being explored to create additional blank codons. These include the use of four-base (quadruplet) codons and the reassignment of rare sense codons.[11][14][15] The development of unnatural base pairs (UBPs) offers a more radical approach, creating entirely new codons and expanding the genetic alphabet itself.[16]
2.2. The Orthogonal System: A Dedicated tRNA and Synthetase
The cornerstone of GCE is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair .[17][18] This pair functions independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the UAA is exclusively incorporated at the designated codon and that the host's natural protein synthesis is not disrupted.[17][18]
-
Orthogonal tRNA (o-tRNA): This tRNA is engineered to recognize the repurposed codon (e.g., the amber stop codon, UAG) but is not recognized by any of the host cell's endogenous aaRSs.[19]
-
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to specifically recognize and attach the desired UAA to its cognate o-tRNA.[18][20] Crucially, the o-aaRS does not recognize any of the host's endogenous tRNAs or the 20 canonical amino acids.[17]
The development of these orthogonal pairs often involves importing an aaRS/tRNA pair from a different species and then using directed evolution or rational design to mutate the aaRS to recognize the desired UAA.[4][18][20] The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea is a particularly versatile and widely used orthogonal system due to its inherent orthogonality in both prokaryotic and eukaryotic systems.[14][21]
Methodologies for UAA Incorporation: In Vivo and In Vitro Approaches
The incorporation of UAAs can be achieved through both cell-based (in vivo) and cell-free (in vitro) systems, each with its own advantages and challenges.
3.1. In Vivo Incorporation: Harnessing the Power of the Cell
Incorporating UAAs directly within living cells offers the ability to study proteins in their native environment. This approach is invaluable for investigating cellular processes and for the production of modified proteins in organisms like E. coli, yeast, and mammalian cells.[9][22]
Experimental Workflow for In Vivo UAA Incorporation in E. coli
-
Plasmid Construction:
-
A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired UAA insertion site is created.
-
A second plasmid carrying the genes for the o-aaRS and o-tRNA is also required. Often, these are combined onto a single plasmid for convenience.[]
-
-
Transformation: The plasmids are transformed into a suitable E. coli expression strain.
-
Cell Culture and Induction:
-
Protein Expression and Purification: The cells are harvested, lysed, and the UAA-containing protein is purified using standard chromatography techniques.
Challenges in In Vivo Systems:
-
UAA Transport: The UAA must be efficiently transported into the cell.[23]
-
Toxicity: The UAA or the components of the orthogonal system can sometimes be toxic to the host cell.[23]
-
Incorporation Efficiency: Competition with release factors at the stop codon can lead to truncated protein products, reducing the yield of the full-length, UAA-containing protein.[6]
3.2. Cell-Free Protein Synthesis (CFPS): An Open and Controllable Environment
Cell-free protein synthesis (CFPS) systems provide a powerful alternative to in vivo methods.[23][24][25] These systems utilize cell extracts or purified components to perform transcription and translation in a test tube, offering an open environment that bypasses the constraints of a living cell.[5][6][23]
Advantages of CFPS for UAA Incorporation:
-
No Cell Membrane Barrier: The UAA is directly added to the reaction mixture, eliminating transport issues.[23][26]
-
Reduced Toxicity Concerns: Potentially toxic UAAs or proteins can be synthesized without harming a host organism.[23]
-
Direct Manipulation: The reaction environment can be easily manipulated to optimize UAA incorporation efficiency.[25]
-
High-Throughput Screening: CFPS is well-suited for rapidly screening different UAAs or incorporation sites.[25][27]
Typical CFPS Reaction Setup for UAA Incorporation:
| Component | Function |
| Cell Extract or PURE System | Provides the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.). |
| DNA Template | Plasmid or linear DNA encoding the target protein with a repurposed codon. |
| Energy Source | ATP, GTP, and a regeneration system (e.g., creatine phosphate/creatine kinase). |
| Amino Acid Mixture | Contains all 20 canonical amino acids, minus the one being replaced if using residue-specific incorporation. |
| Unnatural Amino Acid (UAA) | The specific UAA to be incorporated. |
| Orthogonal System Components | Purified o-aaRS and o-tRNA, or a plasmid for their in situ expression. |
Applications in Research and Drug Development
The ability to install a vast array of chemical functionalities into proteins has catalyzed breakthroughs in numerous fields.[]
4.1. Probing Protein Structure and Function with Novel Chemical Groups
UAAs have become indispensable tools for elucidating the intricacies of protein biology.
-
Spectroscopic Probes: Incorporating fluorescent or infrared probes allows for the real-time tracking of protein dynamics, conformational changes, and interactions within living cells.[9]
-
Photo-crosslinking: UAAs with photo-activatable crosslinking groups can be used to "trap" transient protein-protein or protein-nucleic acid interactions, enabling the identification of binding partners and the mapping of interaction interfaces.[9]
-
Post-Translational Modification (PTM) Mimics: UAAs that mimic PTMs like phosphorylation, acetylation, or ubiquitination can be used to study the functional consequences of these modifications in a homogenous and controlled manner.[4][9]
4.2. Bioorthogonal Chemistry: Labeling and Imaging Proteins
A significant application of UAA incorporation is the introduction of bioorthogonal "handles" into proteins.[28][29] These are functional groups, such as azides or alkynes, that are chemically inert within the complex environment of the cell but can be selectively and efficiently labeled with a complementary probe through bioorthogonal reactions like the Staudinger ligation or click chemistry.[29][30][31] This two-step strategy allows for the precise labeling of proteins with a wide range of molecules, including fluorophores, affinity tags, and drug molecules, both in vitro and in vivo.[22][28][30]
4.3. Revolutionizing Drug Discovery and Development
The incorporation of UAAs is transforming the landscape of drug discovery.[1][2][]
-
Enhanced Therapeutic Properties: Introducing UAAs into peptide or protein drugs can significantly improve their stability, bioavailability, and half-life by making them resistant to proteolytic degradation.[2][32]
-
Antibody-Drug Conjugates (ADCs): UAA incorporation enables the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted and potent ADCs with improved therapeutic windows and reduced off-target toxicity.[1][4]
-
Novel Therapeutic Modalities: UAAs can be used to create proteins with entirely new functions, such as light-activated enzymes or proteins that can be switched "on" or "off" in response to specific small molecules.[11]
More than 100 FDA-approved drugs already contain unnatural amino acids, highlighting their significant impact on modern medicine.[32][33]
Challenges and Future Directions
Despite the immense progress in the field, several challenges remain. Key areas of ongoing research include:
-
Improving Incorporation Efficiency: A major hurdle is the competition between the suppressor tRNA and cellular release factors, which can lead to low yields of the desired protein.[6]
-
Expanding the Repertoire of UAAs: While many UAAs have been successfully incorporated, there is a continuous need to develop new orthogonal systems for an even wider range of chemical functionalities.[18]
-
Multi-site Incorporation: Incorporating multiple, distinct UAAs into a single protein remains a significant challenge, though progress is being made using multiple orthogonal systems and novel codon reassignment strategies.[6][15]
-
In Vivo Applications in Higher Organisms: Translating the success of UAA incorporation from cell culture to whole organisms, such as for therapeutic applications, is an active and complex area of research.[14][21]
The future of UAA incorporation is bright, with the potential to create "smart" therapeutics that respond to disease markers, engineer novel biocatalysts for green chemistry, and develop new materials with programmed properties. As our ability to engineer the machinery of life becomes more sophisticated, the biological significance of unnatural amino acids will only continue to grow.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 5. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 9. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. pnas.org [pnas.org]
- 16. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 22. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 24. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. "Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring " by Song Min Schinn [scholarsarchive.byu.edu]
- 26. mdpi.com [mdpi.com]
- 27. Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring Fitness Landscapes, Engineering Membrane Proteins and Expanding the Genetic Code | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
A Technical Guide to Fmoc-Phe(3-I)-OH: A Versatile Building Block for Advanced Medicinal Chemistry
This guide provides an in-depth exploration of N-α-Fmoc-3-iodo-L-phenylalanine (Fmoc-Phe(3-I)-OH), a cornerstone building block for researchers, scientists, and drug development professionals. Its unique combination of a sterically accessible iodine handle and the versatile Fmoc protecting group opens a vast landscape for peptide modification and the creation of novel therapeutic agents. We will delve into the core principles of its synthesis, its incorporation into peptide chains, and its pivotal role as a linchpin for post-synthetic diversification.
Introduction: The Strategic Advantage of Iodinated Phenylalanine
In the landscape of medicinal chemistry, the ability to introduce precise modifications into peptide scaffolds is paramount for optimizing potency, stability, and pharmacokinetic profiles. Halogenated amino acids, particularly iodinated derivatives, offer a unique advantage. The iodine atom on the phenyl ring of this compound is not merely a bulky substituent; it is a highly versatile functional handle. Its presence allows for a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings, to be performed directly on a fully assembled peptide.[1][2] This "late-stage diversification" strategy is exceptionally powerful, enabling the rapid generation of a library of analogues from a single peptide precursor.
The 3-iodo isomer, in particular, offers a distinct topographical vector for modification, directing novel functionality away from the peptide backbone at an angle that can be exploited to probe interactions with biological targets like receptors or enzymes.[3] Furthermore, the iodine atom itself can be utilized for radiolabeling applications in diagnostics and imaging.[3]
Synthesis and Characterization of this compound
The journey begins with the synthesis and rigorous quality control of the building block itself. The most reliable method for preparing this compound is the N-acylation of 3-iodo-L-phenylalanine using an activated Fmoc reagent under basic conditions, a classic Schotten-Baumann reaction.[4][5]
Synthesis Protocol: Fmoc Protection of 3-iodo-L-phenylalanine
The choice between N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the acylating agent is critical. Fmoc-OSu is generally preferred due to its higher stability and reduced propensity for side reactions.[5] Fmoc-Cl, while more reactive, can lead to the formation of undesired dipeptide impurities if the reaction pH is not strictly controlled.[4]
Materials:
-
3-iodo-L-phenylalanine
-
Fmoc-OSu (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-iodo-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. The base deprotonates the amino group, increasing its nucleophilicity.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the amino acid solution under vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 4-6 hours. The deprotonated amine attacks the electrophilic carbonyl carbon of Fmoc-OSu, displacing the N-hydroxysuccinimide leaving group.
-
Workup: Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl. This protonates the carboxylate, causing the Fmoc-protected amino acid to precipitate.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Figure 1: Workflow for the synthesis of this compound.
Expected Analytical Profile
Rigorous characterization is essential to confirm the identity and purity of the final product before its use in peptide synthesis.
| Technique | Parameter | Expected Result |
| 1H NMR | Chemical Shifts (δ) | Fmoc Group: ~7.8-7.3 ppm (8 aromatic protons), ~4.4-4.2 ppm (3 aliphatic protons). Amino Acid: ~4.5 ppm (α-H), ~3.2 ppm (β-CH₂). Phenyl Ring: Signals between ~7.7-7.0 ppm, with splitting patterns influenced by the iodo-substituent. |
| 13C NMR | Chemical Shifts (δ) | Fmoc Group: ~144-120 ppm (aromatic carbons), ~67 ppm (CH₂), ~47 ppm (CH). Carbonyls: ~174 ppm (COOH), ~156 ppm (urethane). Phenyl Ring: ~138-128 ppm, with the carbon bearing the iodine (C-I) shifted upfield to ~95 ppm. |
| Mass Spec. | Molecular Ion | Formula: C₂₄H₂₀INO₄. MW: 513.32 g/mol . Expected m/z: 514.04 [M+H]⁺, 536.02 [M+Na]⁺.[6] |
| HPLC | Purity | >98% |
| Optical Rotation | [α]D | Specific rotation value confirming L-configuration (e.g., -19 ± 2º, c=1 in DMF).[3] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general cycle of deprotection, activation, and coupling is followed.
Figure 2: SPPS cycle for incorporating this compound.
Recommended Coupling Protocol
While compatible with most standard coupling reagents, the slightly increased steric bulk of the iodinated side chain warrants the use of highly efficient activation methods to ensure complete coupling and prevent the formation of deletion sequences.
Reagents & Rationale:
-
Amino Acid: 3-5 equivalents of this compound. A stoichiometric excess drives the reaction to completion.
-
Coupling Reagent: 2.9-4.5 equivalents of HBTU, HATU, or HCTU. These uronium/aminium-based reagents form highly reactive activated esters, which are particularly effective for coupling sterically hindered amino acids. HATU is often the reagent of choice for the most challenging couplings.
-
Base: 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base is required to neutralize the acidic byproducts without causing premature Fmoc deprotection.
Step-by-Step Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 3 minutes, drain, and repeat with a fresh solution for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct.
-
Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next cycle.
Post-Synthetic Modification: Unleashing the Power of the Iodo Group
The true synthetic power of incorporating this compound is realized after the peptide chain has been fully assembled. The carbon-iodine bond serves as a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions, performed directly on the resin-bound peptide.
On-Resin Suzuki-Miyaura Cross-Coupling
This is the most widely used modification, enabling the formation of a new carbon-carbon bond between the phenylalanine side chain and a wide array of aryl or vinyl boronic acids.[1] This allows for the introduction of diverse functionalities, such as fluorescent probes, pharmacophores, or conformational locks.
Key Components & Rationale:
-
Palladium Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a robust and commonly used catalyst for on-resin couplings.[7] It is effective for aryl iodides and tolerant of the peptide functional groups. Other catalysts like Pd₂(dba)₃ with specialized ligands (e.g., SPhos) can offer higher activity, especially for more challenging substrates.[8]
-
Boronic Acid: 5-10 equivalents of the desired aryl or vinyl boronic acid. A large excess is used to drive the reaction on the solid support.
-
Base: An aqueous solution of a weak inorganic base like K₃PO₄ or Na₂CO₃ is crucial.[7] The base is essential for the transmetalation step of the catalytic cycle and the aqueous component aids in the solubility of the base and can improve reaction kinetics.
-
Solvent System: A mixed solvent system, such as DMF/water or DME/water, is typically used to ensure adequate swelling of the resin and solubility of all reactants.[1][7]
Step-by-Step Protocol:
-
Resin Preparation: After synthesis, the peptide-resin (with the N-terminus either Fmoc- or Boc-protected) is washed thoroughly with the reaction solvent (e.g., DMF).
-
Reagent Mixture: In a separate flask, the boronic acid, base, and palladium catalyst are dissolved/suspended in the chosen solvent system. The mixture should be degassed with an inert gas (e.g., Argon) to prevent oxidation of the Pd(0) catalyst.
-
Coupling Reaction: The degassed reagent mixture is added to the peptide-resin. The reaction is typically heated to 50-80°C for 12-24 hours under an inert atmosphere.[7]
-
Washing: After the reaction, the resin is extensively washed with DMF, water, and DCM to remove all traces of the catalyst and excess reagents.
-
Cleavage & Purification: The modified peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then purified by reverse-phase HPLC.
Figure 3: On-resin Suzuki-Miyaura cross-coupling workflow.
Other Cross-Coupling Reactions
The versatility of the iodo-phenylalanine residue extends beyond the Suzuki-Miyaura reaction. Other important palladium-catalyzed transformations can also be employed:
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a powerful method to introduce alkyne handles for subsequent "click" chemistry, or to directly conjugate alkynyl-containing molecules like fluorescent dyes or ferrocene labels.[2][9]
-
Heck Coupling: This reaction forms a new carbon-carbon bond with an alkene, enabling the introduction of vinyl groups which can alter the peptide's conformational properties or serve as handles for further functionalization.[10]
The conditions for these reactions are analogous to the Suzuki coupling, typically requiring a palladium catalyst, a base, and often a copper(I) co-catalyst in the case of the Sonogashira reaction.[2]
Conclusion
This compound is far more than a simple amino acid derivative; it is a strategic tool for innovation in medicinal chemistry. Its straightforward incorporation via standard SPPS, combined with the exceptional versatility of the iodine handle for post-synthetic modification, provides an unparalleled platform for peptide diversification. By enabling the site-specific introduction of a vast range of chemical moieties, this building block empowers researchers to systematically probe structure-activity relationships, enhance therapeutic properties, and develop next-generation peptide-based drugs and research tools.
References
- 1. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 2. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Validated Protocol for the Solid-Phase Synthesis of Peptides Containing 3-Iodo-L-phenylalanine
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials. 3-Iodo-L-phenylalanine, Phe(3-I), is a particularly valuable building block, as the iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for cross-linking, or a precursor for further chemical modification. This document provides a comprehensive, field-tested protocol for the efficient incorporation of Fmoc-L-Phe(3-I)-OH into peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). We detail the experimental choices, provide step-by-step instructions, and offer insights into potential challenges, ensuring high-yield synthesis of the target peptide.
Introduction
Solid-phase peptide synthesis (SPPS), based on the orthogonal Fmoc/tBu protection strategy, is the cornerstone of modern peptide chemistry.[1][2][3] This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[3][4][5] The introduction of halogenated residues like 3-Iodo-L-phenylalanine can impart unique properties to the resulting peptide. The carbon-iodine bond is relatively stable to the standard acidic and basic conditions of Fmoc-SPPS, yet it can participate in various palladium-catalyzed cross-coupling reactions, making it a versatile tool for peptide diversification.
This application note outlines a robust protocol for the manual synthesis of peptides containing Fmoc-Phe(3-I)-OH. We will cover resin selection, the SPPS cycle (deprotection, coupling, and capping), and the final cleavage and deprotection of the peptide from the resin. The causality behind reagent choices and reaction conditions is explained to empower researchers to adapt and troubleshoot the synthesis as needed.
Materials and Reagents
Solid Support (Resin)
-
Rink Amide Resin: For peptides with a C-terminal amide.[6]
-
Wang Resin or 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal carboxylic acid.[6]
-
Expert Insight: 2-Chlorotrityl chloride resin is advantageous for producing protected peptide fragments due to its high acid lability, allowing cleavage while keeping acid-labile side-chain protecting groups intact.[4]
-
Amino Acids and Reagents
-
Fmoc-L-Phe(3-I)-OH
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection, e.g., Boc, tBu, Trt, Pbf)[7]
-
Coupling Reagents:
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]
-
HOBt (Hydroxybenzotriazole)
-
-
Base:
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF.[7][9]
-
Solvents (Peptide Synthesis Grade):
-
DMF (N,N'-Dimethylformamide)
-
DCM (Dichloromethane)
-
Methanol
-
-
Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5) or a suitable alternative.
-
Critical Consideration: The choice of cleavage cocktail is vital. For peptides containing other sensitive residues like Cys, Met, or Trp along with Phe(3-I), a scavenger-rich cocktail like Reagent K is recommended to prevent side reactions.[10] Triisopropylsilane (TIS) is a common scavenger used to protect trityl-based groups.[10]
-
-
Precipitation and Wash Solvent: Cold Diethyl Ether.[9]
Equipment
-
Fritted glass reaction vessel or disposable fritted cartridges.[11]
-
Shaker or bubbler (using N₂ gas) for agitation.
-
Standard laboratory glassware.
-
HPLC system for analysis and purification.
-
Mass spectrometer for identity confirmation.
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation (Swelling)
-
Place the resin (e.g., 100-200 mg, depending on loading capacity) into a fritted reaction vessel.[6]
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Standard SPPS Cycle for Peptide Elongation
The synthesis follows a repeated cycle of deprotection and coupling to add each amino acid.
3.2.1. Fmoc Deprotection
-
Add 20% piperidine in DMF (approx. 10 mL/g resin) to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[9]
// Nodes Resin [label="Peptide-Resin\n(Fmoc-AA-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; NextCycle [label="Next Cycle or\nFinal Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Resin -> Deprotection [label="Start Cycle"]; Deprotection -> Washing1 [minlen=2]; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> NextCycle; NextCycle -> Deprotection [label="Repeat for\nnext amino acid", style=dashed, color="#5F6368"]; } caption [label="Fig 1: The Fmoc-SPPS Cycle Workflow.", fontsize=10, fontname="Helvetica"];
3.2.2. Coupling of this compound (and other amino acids)
-
Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate the mixture for 1-2 hours at room temperature.[9]
-
Monitoring: After the coupling time, perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[11][12][13]
-
Negative Kaiser Test (Colorless/Yellow beads): The coupling is complete. Proceed to wash the resin.
-
Positive Kaiser Test (Blue beads): The coupling is incomplete.[12] Extend the coupling time by another hour or perform a double coupling (drain reagents and add a fresh activation mixture).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
3.2.3. Capping (Optional but Recommended)
If the Kaiser test remains positive after a second coupling, it is crucial to cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v) for 30 minutes.[9]
-
Drain and wash thoroughly with DMF and DCM before proceeding to the next deprotection step.
Final Cleavage and Deprotection
Safety First: This step must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
After the final Fmoc deprotection and washing, wash the peptide-resin with methanol (3x) and dry it under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. A common and effective cocktail for peptides without highly sensitive residues is TFA/TIS/H₂O (95:2.5:2.5) .[14] For peptides containing Trp, Cys, or Met, use a more scavenger-rich mixture.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[9]
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a fresh centrifuge tube, separating the resin beads.
-
Wash the resin beads once with a small volume of fresh TFA and combine the filtrates.
// Nodes Start [label="Dry Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Add Cleavage Cocktail\n(e.g., TFA/TIS/H₂O)\nAgitate 2-3h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter to Remove Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitate Peptide in\nCold Diethyl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="Centrifuge and\nCollect Peptide Pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold Ether", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry Crude Peptide\n(Under Vacuum)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Purification (HPLC) &\nAnalysis (MS)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Cleavage; Cleavage -> Filter; Filter -> Precipitate; Precipitate -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> End; } caption [label="Fig 2: Post-Synthesis Cleavage and Isolation.", fontsize=10, fontname="Helvetica"];
Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[9] A white precipitate should form.
-
Allow the peptide to fully precipitate at -20°C for at least 30 minutes.[9]
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation (2-3 times).[9]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Summary and Quality Control
Table 1: Reagent Stoichiometry and Reaction Times
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time |
| Deprotection | 20% Piperidine in DMF | - | 3 min + 15 min |
| Coupling | Fmoc-Amino Acid | 3.0 | 1 - 2 hours |
| HBTU / HOBt | 2.9 / 3.0 | 1 - 2 hours | |
| DIPEA | 6.0 | 1 - 2 hours | |
| Cleavage | Cleavage Cocktail | - | 2 - 3 hours |
Quality Control: The Kaiser Test
The Kaiser test is a critical in-process control to verify the completion of each coupling step.[7][11] It detects free primary amines on the resin.
-
Procedure:
-
Interpretation:
-
Colorless/Yellow Solution & Beads: Negative result. Coupling is complete.
-
Intense Blue Solution & Beads: Positive result. Coupling is incomplete; recouple or cap.[12]
-
Troubleshooting
-
Problem: Persistent positive Kaiser test after coupling this compound.
-
Cause: Steric hindrance from the iodine atom may slightly slow coupling kinetics.
-
Solution: Extend the coupling time to 3-4 hours or perform a routine double coupling for this specific residue. Ensure reagents are fresh and anhydrous.
-
-
Problem: Low final peptide yield.
-
Cause: Incomplete deprotection or coupling at various stages. Premature cleavage of peptide chains from the resin.
-
Solution: Ensure complete deprotection by adhering to the two-step piperidine treatment. Use the Kaiser test to confirm every coupling step. For acid-sensitive resins, minimize exposure to any acidic conditions during synthesis.
-
-
Problem: Deiodination during cleavage.
-
Cause: While generally stable, the C-I bond can be susceptible to cleavage under harsh, prolonged acidic conditions or in the presence of certain scavengers.
-
Solution: Limit cleavage time to the recommended 2-3 hours. If deiodination is observed via mass spectrometry, consider a milder cleavage cocktail if compatible with other side-chain protecting groups.
-
Conclusion
This protocol provides a validated and reliable method for incorporating this compound into synthetic peptides. By understanding the rationale behind each step and employing in-process controls like the Kaiser test, researchers can confidently synthesize iodinated peptides with high purity and yield. The resulting peptides are valuable reagents for structural biology, chemical biology, and drug discovery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Note & Protocol: Efficient Coupling of Fmoc-Phe(3-I)-OH in Solid-Phase Peptide Synthesis
Introduction: The Significance of 3-Iodo-Phenylalanine in Peptide Science
The site-specific incorporation of unnatural amino acids into peptides is a cornerstone of modern chemical biology and drug development. It allows for the fine-tuning of pharmacological properties, the introduction of biophysical probes, and the creation of novel molecular architectures. Fmoc-L-3-iodophenylalanine (Fmoc-Phe(3-I)-OH) is a particularly valuable building block. The iodine atom serves as a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, and as a heavy atom for facilitating X-ray crystallographic studies.
However, the successful incorporation of this compound via standard Solid-Phase Peptide Synthesis (SPPS) is not trivial. The bulky iodine atom at the meta-position of the phenyl ring introduces significant steric hindrance, which can impede the coupling reaction and lead to incomplete acylation and the formation of deletion sequences. This guide provides a detailed analysis of coupling strategies and optimized protocols to overcome these challenges, ensuring high-yield synthesis of peptides containing 3-iodo-phenylalanine.
The Core Challenge: Overcoming Steric Hindrance
The fundamental principle of SPPS involves the formation of an amide bond between the activated carboxylic acid of an incoming Fmoc-amino acid and the free N-terminal amine of the growing peptide chain anchored to a solid support. The efficiency of this reaction is highly sensitive to steric bulk near the reacting centers.
In the case of this compound, the large van der Waals radius of the iodine atom physically obstructs the optimal trajectory for nucleophilic attack by the resin-bound amine. This steric clash can significantly slow down the reaction kinetics, often to a degree where standard coupling conditions result in incomplete reactions. Therefore, the choice of coupling reagent is paramount; a highly reactive activating agent is required to overcome this energy barrier effectively.
A Comparative Analysis of Coupling Reagents for Hindered Residues
Several classes of coupling reagents are available for SPPS, each with a distinct mechanism and level of reactivity. For a sterically demanding residue like this compound, onium salts are strongly recommended over standard carbodiimide methods.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium/aminium salts, such as HATU, HCTU, and HBTU, are among the most efficient coupling reagents used in SPPS.[1] They react with the Fmoc-amino acid in the presence of a base to form a highly reactive acyl-uronium species, which then converts to an active ester intermediate.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as the superior reagent for sterically hindered couplings.[2] Its mechanism involves the formation of a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the active ester exceptionally susceptible to nucleophilic attack.[2] This heightened reactivity leads to faster and more complete coupling, minimizing the risk of deletion sequences.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As a derivative of 6-Cl-HOBt, HCTU also provides a good compromise of high reactivity and cost-effectiveness, often showing performance comparable to HATU.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU forms a less reactive OBt-ester compared to the OAt-ester from HATU.[2] For a challenging residue like this compound, HBTU may require longer reaction times or double coupling to achieve the same efficiency as HATU.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure®. It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive benzotriazole derivatives.[3] Its high solubility and reactivity make it an excellent choice for difficult sequences.[3][4]
Phosphonium Salts (PyBOP)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that forms a reactive OBt-ester. A key advantage of phosphonium salts over uronium/aminium salts is the complete absence of the potential for guanidinylation, a side reaction where the coupling reagent caps the N-terminal amine.[1]
Carbodiimides with Additives (DIC/OxymaPure®)
The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with a nucleophilic additive like OxymaPure® is a cost-effective and widely used method.[1] The additive is crucial for suppressing racemization and accelerating the coupling.[5] While this method is robust for many standard amino acids, its slower reaction kinetics may prove insufficient to drive the coupling of this compound to completion without extended reaction times or double coupling.[1]
Visualizing the SPPS Workflow for this compound Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound using a high-efficiency coupling protocol.
Caption: SPPS cycle for coupling this compound.
Recommended Coupling Protocols
The following protocols are designed for a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide, Wang). All steps should be performed in a dedicated SPPS reaction vessel with agitation.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for maximizing coupling efficiency and minimizing reaction time, ensuring the highest probability of success.
-
Resin Preparation & Fmoc Deprotection:
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[6]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[7][8]
-
Drain the solution, add a fresh 20% piperidine/DMF solution, and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[8][9]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all residual piperidine.[7]
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in ~3 mL of DMF.[1][2]
-
Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the vial.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is advised.[10]
-
-
Post-Coupling Wash and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result, indicated by yellow/colorless beads, confirms completion).[6][8] If the test is positive (blue beads), a second coupling is required (see Section 7.0).
-
Protocol 2: Cost-Effective Coupling with DIC/OxymaPure®
This protocol offers a more economical option but may require longer reaction times or a double coupling to achieve complete incorporation.
-
Resin Preparation & Fmoc Deprotection:
-
Follow Step 1 from Protocol 1.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and OxymaPure® (0.3 mmol, 3 eq.) in ~3 mL of DMF.[8]
-
Add this solution to the deprotected resin in the reaction vessel.
-
Add DIC (0.3 mmol, 3 eq.) to the resin slurry.[8]
-
Agitate the mixture for 3-6 hours at room temperature.
-
Note: Activation with DIC is generally slower than with onium salts, necessitating a longer reaction time for this hindered residue.[1]
-
-
Post-Coupling Wash and Monitoring:
-
Follow Step 3 from Protocol 1. A positive Kaiser test is more likely with this method, and researchers should be prepared to perform a double coupling.
-
Data Summary for Reagent Selection
The table below summarizes the key performance characteristics of recommended coupling reagents for the incorporation of this compound.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations for this compound |
| HATU | Uronium/Aminium | Very High | Very Low | Highly Recommended. Forms a highly reactive OAt-ester ideal for overcoming steric hindrance.[2] |
| HCTU | Uronium/Aminium | High | Very Low | Excellent, often more cost-effective alternative to HATU.[11] |
| COMU | Uronium/Aminium | Very High | Very Low | Excellent performance with enhanced safety profile (non-explosive byproducts).[3][4] |
| PyBOP | Phosphonium | High | Low | Effective, avoids guanidinylation side reaction. May be slightly slower than HATU.[1] |
| DIC/OxymaPure® | Carbodiimide | Moderate | Low | Cost-effective option. Likely requires extended reaction time or double coupling for completion.[1][8] |
Key Considerations & Troubleshooting
-
Double Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling is necessary. Drain the reaction vessel, wash once with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.[8] This is a common and effective strategy for difficult residues.
-
Choice of Base: While DIPEA is standard, it can contribute to racemization in sensitive cases.[5] For particularly valuable or long peptides, using a bulkier or weaker base like 2,4,6-Collidine can help minimize this risk, though it may slightly decrease the coupling rate.[5][11]
-
Solvent Choice: DMF is the standard solvent. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent, improving solvation and coupling efficiency.[7]
-
Microwave-Assisted SPPS: The use of microwave irradiation can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes.[8] This is particularly beneficial for sterically hindered amino acids like this compound. Conditions must be carefully optimized to prevent side reactions.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is readily achievable with the appropriate selection of coupling methodology. For maximum efficiency and peptide purity, highly reactive uronium/aminium salts such as HATU or COMU are strongly recommended. Their ability to form highly activated esters is critical for overcoming the steric barrier imposed by the iodine atom. While more economical carbodiimide-based methods like DIC/OxymaPure® can be used, they require careful monitoring and the likely application of extended reaction times or double coupling protocols to ensure the reaction proceeds to completion. By employing these optimized protocols, researchers can confidently incorporate this versatile building block into their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. mesalabs.com [mesalabs.com]
Application Notes & Protocols: A Researcher's Guide to Incorporating 3-Iodophenylalanine into Peptides
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a transformative strategy in chemical biology and drug discovery. Among these, 3-Iodo-L-phenylalanine stands out as a particularly versatile building block. Its unique properties facilitate advanced structural analysis, enable novel chemical modifications, and allow for the development of potent radiolabeled therapeutics. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Iodo-L-phenylalanine into peptides using modern solid-phase peptide synthesis (SPPS) techniques. We delve into the rationale behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals to ensure efficient synthesis, purification, and analysis.
Introduction: The Strategic Advantage of 3-Iodophenylalanine
Peptides are crucial players in a vast array of biological processes and represent a growing class of therapeutics.[1] However, native peptide sequences often suffer from limitations such as poor stability and low bioavailability.[2] The site-specific incorporation of unnatural amino acids like 3-Iodo-L-phenylalanine (3-I-Phe) offers a powerful solution to these challenges.
The iodine atom on the phenyl ring provides several distinct advantages:
-
Heavy Atom for Structural Biology: The iodine atom is an excellent anomalous scatterer, making it invaluable for solving the phase problem in X-ray crystallography of peptides and proteins.[3]
-
Handle for Chemical Modification: The carbon-iodine bond serves as a versatile synthetic handle for post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of diverse functional groups.
-
Radiolabeling Precursor: The iodine atom can be readily exchanged with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), creating radiolabeled peptides for diagnostic imaging and targeted radiotherapy in oncology.[4][5]
-
Modulation of Bioactivity: The steric bulk and electronic properties of the iodo-substituent can alter the peptide's conformation and interaction with its biological target, potentially enhancing binding affinity and efficacy.[6]
This document will focus on the most prevalent and robust method for incorporating 3-I-Phe: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties and Handling of Fmoc-3-Iodo-L-phenylalanine
A thorough understanding of the starting material is the first step toward a successful synthesis. The N-α-protected form, Fmoc-3-iodo-L-phenylalanine, is the key building block for SPPS.
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH | [7] |
| CAS Number | 210282-31-8 | [7] |
| Molecular Formula | C₂₄H₂₀INO₄ | [7] |
| Molecular Weight | 513.4 g/mol | [7] |
| Appearance | Off-white powder | [7] |
| Purity (Typical) | ≥ 98% (HPLC) | [7] |
| Storage Conditions | Store at 0-8 °C, protected from light. | [7][8] |
Handling Considerations:
-
Light Sensitivity: While not acutely sensitive, prolonged exposure to light should be avoided to prevent potential degradation. Store in amber vials or in the dark.
-
Hygroscopicity: Like most amino acid derivatives, it can absorb moisture. Store in a desiccator and handle quickly when weighing.
-
Solubility: It is readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
The Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the method of choice for peptide synthesis.[9] The Fmoc/tBu orthogonal strategy is particularly popular, utilizing a base-labile Fmoc group for N-α-protection and acid-labile groups for side-chain protection.[9][10]
The synthesis cycle involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.
Detailed Protocols for Incorporating 3-Iodophenylalanine
This section provides a validated, step-by-step protocol for a standard 0.1 mmol scale synthesis.
PART 4.1: Pre-Synthesis and Resin Preparation
The choice of resin is dictated by the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used.
Protocol 1: Resin Swelling
-
Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5-0.7 mmol/g loading, 0.1 mmol scale) into a suitable SPPS reaction vessel.
-
Add peptide synthesis-grade DMF (approx. 10 mL per gram of resin).
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for at least 1-2 hours at room temperature to ensure complete and uniform swelling of the polymer support.[8]
-
Drain the DMF from the reaction vessel.
Causality Insight: Proper swelling is critical. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent deprotection and coupling steps. Inadequate swelling is a common cause of low yield and failed syntheses.
PART 4.2: The SPPS Cycle: Deprotection and Coupling
This two-step cycle is repeated for every amino acid in the sequence, including Fmoc-3-I-Phe.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[11]
-
Agitate the mixture for an initial 3 minutes.
-
Drain the solution. This first, short treatment minimizes the risk of aspartimide formation for sensitive sequences.[10]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10][11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Trustworthiness Check: The completeness of Fmoc deprotection can be qualitatively verified using the Kaiser test on a few resin beads. A positive result (blue beads) indicates the presence of a free primary amine, signifying successful deprotection.
Protocol 3: Coupling of Fmoc-3-Iodo-L-phenylalanine
While several coupling reagents are effective, HATU is highly recommended for unnatural or sterically hindered amino acids due to its high reactivity and low racemization risk.[12][13]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Iodo-L-phenylalanine (3-5 equivalents, e.g., 0.3-0.5 mmol) and HATU (3-4.9 equivalents) in DMF.[8][14]
-
Activation: Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the mixture. Allow the solution to pre-activate for 1-2 minutes at room temperature. A slight color change may be observed.[8]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The larger size of the iodo-substituent may slightly slow the reaction compared to a standard phenylalanine, so a longer coupling time is prudent.
-
Monitoring and Washing: After the coupling time, perform a Kaiser test. If the test is negative (colorless or yellow beads), the coupling is complete.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts like tetramethylurea.
PART 4.3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave it from the resin support and remove all side-chain protecting groups simultaneously. This is achieved with a strong acid cocktail containing scavengers.
Protocol 4: Cleavage from the Resin
-
After the final SPPS cycle (including the final Fmoc deprotection), wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a high vacuum for at least 2 hours.[8]
-
Prepare the Cleavage Cocktail: A highly effective and widely used cocktail for most peptides, including those with sensitive residues, is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[8][15]
-
TFA: The strong acid that cleaves the peptide from the linker and removes acid-labile side-chain protecting groups.
-
TIS: A scavenger that quenches reactive carbocations generated from the protecting groups, preventing re-attachment to sensitive residues like Trp or Met.[3]
-
Water: Another scavenger that also helps mediate the reaction.[3]
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of starting resin).
-
Agitate the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum to obtain a fluffy powder.
Purification and Analysis
The crude product from SPPS contains the target peptide along with impurities like truncated or deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[15][16]
Protocol 5: Peptide Purification and Analysis
-
Analytical HPLC:
-
Dissolve a small amount of the crude peptide in the starting mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Inject the sample onto an analytical C18 column.
-
Run a scouting gradient, for example, a linear gradient from 5% to 95% Buffer B over 30 minutes (Buffer A: 0.1% TFA in Water; Buffer B: 0.1% TFA in Acetonitrile).[1] This will determine the retention time of the target peptide and provide an initial purity assessment.
-
-
Preparative HPLC:
-
Based on the analytical run, develop a focused gradient for the preparative C18 column. The gradient should span approximately 10-20% Acetonitrile centered around the elution percentage of the target peptide, run over a longer period to maximize resolution.[17]
-
Dissolve the bulk of the crude peptide and inject it onto the preparative column.
-
Collect fractions corresponding to the target peptide peak.
-
-
Analysis and Final Product Preparation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Confirm the identity of the product by mass spectrometry (LC-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value of the 3-I-Phe-containing peptide.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
-
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Objective | Purity assessment, method development | Isolate target peptide |
| Column ID | Typically 2.1 - 4.6 mm | Typically ≥10 mm |
| Flow Rate | 0.2 - 1.0 mL/min | 5 - 20+ mL/min |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Gradient | Fast, broad (e.g., 5-95% B in 30 min) | Slow, focused (e.g., 30-45% B in 60 min) |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | Incomplete coupling at one or more steps. | Use a more potent coupling agent like HATU.[10] Increase coupling time, especially for 3-I-Phe. Double couple difficult residues. |
| Incomplete Fmoc deprotection. | Ensure fresh 20% piperidine/DMF solution. Extend deprotection time or perform a second, full-duration deprotection. | |
| Deletion Sequences in MS | Incomplete coupling followed by successful coupling of the next amino acid. | Monitor each coupling step with a Kaiser test. If positive (incomplete), repeat the coupling before proceeding. |
| Truncated Sequences in MS | Incomplete deprotection leading to capping of the chain by subsequent activated amino acids. | Verify deprotection completeness. Ensure removal of all piperidine before coupling. |
| Multiple Peaks in HPLC | Side reactions during cleavage (e.g., re-attachment of protecting groups). | Ensure an adequate volume of a fresh cleavage cocktail with appropriate scavengers (TIS is crucial).[15] |
| Racemization of amino acids. | Use high-quality reagents. For sensitive residues, use additives like HOAt and avoid prolonged pre-activation times.[8] |
Conclusion
The incorporation of 3-Iodophenylalanine into peptides via Fmoc-SPPS is a robust and highly valuable technique for modern peptide science. By understanding the properties of this unique amino acid and adhering to optimized protocols for coupling, cleavage, and purification, researchers can reliably synthesize these powerful molecular tools. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in their pursuit of novel peptide-based diagnostics, therapeutics, and advanced biochemical probes.
References
- 1. renyi.hu [renyi.hu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. 5z.com [5z.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Fmoc-phe(3-I)-OH in Drug Discovery and Development
Abstract
The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and protein therapeutics.[1][2] Among these, halogenated amino acids have emerged as powerful tools for modulating the pharmacological properties of bioactive molecules.[3][4][5] This document provides a comprehensive guide to the applications and protocols for utilizing Fmoc-phe(3-I)-OH (Fmoc-3-iodo-L-phenylalanine) , a key building block in drug discovery and development.[6] We will explore the strategic advantages conferred by the iodine substituent, detail its primary applications, and provide validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile amino acid derivative.
Introduction: The Strategic Value of Iodination
The introduction of a halogen atom, specifically iodine, onto the phenyl ring of phenylalanine offers several distinct advantages in drug design.[3][7] Unlike simple steric bulk, the iodine atom at the meta-position provides a unique combination of electronic and structural effects that can be exploited to enhance therapeutic potential.
-
Modulation of Physicochemical Properties: Halogenation, in general, increases lipophilicity, which can influence a drug's ability to cross cell membranes and improve its overall pharmacokinetic profile.[3][5][8]
-
Structural Probe and Conformation Control: The bulky and electron-rich iodine atom can introduce specific steric constraints and engage in halogen bonding, influencing peptide conformation and interaction with biological targets.[3][5] This allows for detailed structure-activity relationship (SAR) studies.[7]
-
Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of a peptide, potentially blocking sites of enzymatic degradation and increasing in vivo half-life.
-
Handle for Further Chemistry: The iodine atom serves as a versatile chemical handle for post-synthetic modifications, most notably for radiolabeling and cross-coupling reactions.[6][9]
Key Applications in Drug Discovery
The unique properties of 3-iodo-L-phenylalanine make it a valuable component in several areas of pharmaceutical research and development.
2.1 Radiolabeling for Imaging and Therapy
The most prominent application of this compound is in the development of radiolabeled peptides for both diagnostic imaging (e.g., SPECT or PET) and targeted radionuclide therapy.[6][7][9] The stable iodine atom (¹²⁷I) can be readily exchanged with radioactive isotopes such as ¹²³I, ¹²⁴I, or ¹³¹I.[10][11][12]
-
Diagnostics (PET/SPECT): Peptides incorporating 3-iodo-L-phenylalanine can be labeled with gamma- or positron-emitting isotopes to visualize and quantify the distribution of their biological targets in vivo.[11][12] This is crucial for patient stratification and monitoring treatment response.
-
Endoradiotherapy: By labeling the peptide with a beta-emitting isotope like ¹³¹I, the molecule becomes a targeted therapeutic agent, delivering a cytotoxic radiation dose directly to diseased tissues, such as tumors, while minimizing damage to healthy surrounding cells.[11][12]
2.2 Structure-Activity Relationship (SAR) Studies
Incorporating this compound into a lead peptide sequence allows researchers to systematically probe the binding pocket of a target receptor or enzyme.[7] The steric and electronic contributions of the iodine atom can reveal critical insights into the optimal pharmacophore, guiding the design of more potent and selective drug candidates.[3]
2.3 Protein Engineering and Bioconjugation
The iodine atom can serve as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the site-specific attachment of other functional groups, such as fluorescent probes, toxins for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains to improve solubility and circulation time.[8]
Technical Data & Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH | [6][13] |
| CAS Number | 210282-31-8 | [6][13] |
| Molecular Formula | C₂₄H₂₀INO₄ | [6][13] |
| Molecular Weight | 513.32 g/mol | [6][13] |
| Appearance | Off-white powder | [6] |
| Purity (HPLC) | ≥ 98% | [6] |
| Melting Point | 135-139 °C | [6] |
| Optical Rotation | [a]D²⁵ = -19 ± 2º (c=1 in DMF) | [6] |
| Storage Conditions | 0-8 °C | [6] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc/tBu-based SPPS.[1][2][14] However, due to the increased bulk of the side chain, certain optimizations are recommended to ensure high coupling efficiency.[15]
4.1 Materials and Reagents
-
Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids).[2][16]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Amino Acids: Standard protected amino acids and this compound.
-
Coupling Reagents:
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[15][17] These are highly potent reagents suitable for sterically hindered amino acids.
-
Activator Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/TIS, 82.5:5:5:5:2.5) or similar standard cocktail appropriate for the peptide's protecting groups.
-
Precipitation/Wash: Cold Diethyl Ether.
4.2 SPPS Workflow Visualization
The following diagram outlines the key steps in a single coupling cycle for incorporating this compound.
Caption: General workflow for one cycle of Fmoc-SPPS.
4.3 Step-by-Step Protocol (0.1 mmol Scale)
-
Resin Preparation: a. Place the resin (e.g., 0.1 mmol substitution) in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes.[1][16] c. Drain the DMF.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[17] d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]
-
Coupling of this compound: a. In a separate vessel, dissolve this compound (4 eq., 0.4 mmol, ~205 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF. b. Add DIPEA (8 eq., 0.8 mmol, ~139 µL) to the solution and allow it to pre-activate for 1-5 minutes.[17] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture at room temperature. Crucially, for this sterically hindered amino acid, allow a coupling time of 2-4 hours. [1][17] e. Optional QC Step: Perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) may be required.
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[17]
-
Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dried resin.[2] c. Agitate at room temperature for 2-4 hours.[1][2] d. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[1][2] b. Centrifuge the mixture to pellet the crude peptide. c. Wash the pellet with cold diethyl ether (2-3 times) and dry under vacuum.[18] d. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Troubleshooting & Optimization
The primary challenge when using this compound is incomplete coupling due to steric hindrance.[15]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Inadequate activation reagent. 3. Peptide aggregation on-resin. | 1. Increase coupling time to 4 hours or perform a double coupling .[17] 2. Ensure the use of a potent coupling reagent like HATU or HCTU .[15][17] 3. Consider using "difficult sequence" protocols, such as microwave-assisted synthesis or incorporating pseudoproline dipeptides in the preceding sequence. |
| Low Purity Post-Cleavage | 1. Incomplete deprotection of side chains. 2. Side reactions during cleavage. | 1. Ensure cleavage cocktail is appropriate for all protecting groups used. 2. Ensure sufficient scavengers (e.g., TIS, water) are present in the cleavage cocktail. |
5.1 Visualization of Troubleshooting Logic
Caption: Decision workflow for incomplete coupling.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its strategic incorporation into peptide-based therapeutics provides a powerful handle for radiolabeling, enabling advanced diagnostic and therapeutic applications.[6][7][11] Furthermore, it serves as an invaluable tool for conducting detailed SAR studies to optimize lead compounds. While its steric bulk requires careful consideration during synthesis, the use of potent coupling reagents and optimized protocols, as detailed in this guide, allows for its efficient and reliable incorporation. By leveraging the unique properties of iodination, researchers can significantly expand their chemical toolbox and accelerate the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Authored by: Senior Application Scientist, Peptide Synthesis Division
An Application Note on the Strategic Use of Fmoc-L-3-Iodo-Phenylalanine for Advanced Peptide Library Development
Publication Date: December 31, 2025
Abstract
The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. A key challenge lies in achieving high chemical diversity from a common peptide backbone. This application note details the utility of the synthetic amino acid, Fmoc-L-3-iodo-phenylalanine (Fmoc-phe(3-I)-OH), as a versatile building block for the post-synthetic modification of peptides directly on solid support. We provide detailed protocols for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) and subsequent on-resin diversification via Suzuki and Sonogashira cross-coupling reactions. These methods enable the creation of extensive peptide libraries with novel side-chain architectures, significantly expanding the chemical space for screening and optimization.
Introduction: The Power of Post-Synthetic Modification
The creation of peptide libraries is fundamental to identifying novel therapeutic leads, diagnostic agents, and research tools. Traditional peptide libraries, constructed from the 20 proteinogenic amino acids, often have limited chemical diversity. To overcome this, chemists have turned to post-synthetic modification (PSM) of peptides, a powerful strategy to introduce a wide array of chemical functionalities. The incorporation of "orthogonal handles"—chemically unique functional groups that can be selectively modified without affecting the rest of the peptide—is central to this approach.
Halogenated amino acids, particularly iodinated derivatives, serve as exceptional orthogonal handles. The carbon-iodine bond is relatively stable to the conditions of standard Fmoc-based SPPS but is readily activated by transition metal catalysts, such as palladium, for cross-coupling reactions. This allows for the late-stage introduction of diverse aromatic, heteroaromatic, and alkynyl moieties. Fmoc-L-3-iodo-phenylalanine is a commercially available and highly effective building block for this purpose, enabling targeted diversification at specific sites within a peptide sequence.
Core Principles and Advantages of this compound
This compound is an ideal building block for PSM due to several key features:
-
Orthogonality: The iodo-phenyl group is inert during standard Fmoc-SPPS cycles, including Fmoc deprotection (piperidine) and coupling reactions (carbodiimide/HOBt or similar reagents). This ensures the integrity of the handle until the desired diversification step.
-
Reactivity: The C-I bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, allowing for efficient modifications under mild conditions that are compatible with peptide structures.
-
Versatility: It serves as a precursor for a wide range of C-C bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, which introduce biaryl and aryl-alkyne functionalities, respectively. These structures are prevalent in many bioactive small molecules and can dramatically alter the pharmacological properties of a peptide.
The general workflow for utilizing this compound is depicted below.
Application Notes and Protocols: Fmoc-Phe(3-I)-OH Solubility and Handling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Author: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the solubility and application of N-α-Fmoc-3-iodo-L-phenylalanine (Fmoc-Phe(3-I)-OH), a critical building block for advanced peptide synthesis. The incorporation of an iodine atom on the phenylalanine side chain offers a unique handle for further chemical modification, radiolabeling, and the introduction of spectroscopic probes.[1][2][3] Understanding its solubility is paramount for efficient coupling and the synthesis of high-purity peptides. This guide synthesizes foundational principles of Fmoc-amino acid chemistry with practical, field-proven protocols for determining solubility and executing successful coupling reactions.
Introduction: The Role of this compound in Modern Peptide Chemistry
This compound is a specialized amino acid derivative valued for its utility in solid-phase peptide synthesis (SPPS) and drug development.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group provides stable α-amine protection that can be removed under mild basic conditions, typically with piperidine in DMF, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide chemistry.[4][5]
The strategic placement of an iodine atom at the meta-position of the phenyl ring is its key feature. This modification serves several advanced applications:
-
Spectroscopic Probes: The heavy iodine atom can act as a collisional quencher of tryptophan fluorescence, allowing for detailed structural studies of peptide-protein interactions.[3]
-
Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes (e.g., ¹²⁵I, ¹³¹I), which is invaluable for receptor binding assays and in vivo imaging applications.[1]
-
Crystallography: The anomalously scattering properties of iodine can facilitate the determination of protein and peptide crystal structures.[6]
-
Precursor for Further Modification: The iodo-group can be substituted via cross-coupling reactions to introduce novel functionalities.
Successful incorporation of this compound hinges on its complete dissolution in the reaction solvent to ensure uniform and efficient coupling to the growing peptide chain on the solid support.
Understanding the Solubility of Fmoc-Amino Acids
The solubility of any Fmoc-amino acid is a function of several interacting factors. While specific quantitative data for every derivative is not always published, a firm grasp of the underlying principles allows for logical solvent selection and troubleshooting.
Core Physicochemical Drivers
-
The Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group dominates the solubility profile, conferring excellent solubility in many polar aprotic organic solvents.[] However, it can also lead to aggregation, particularly at high concentrations, which reduces solubility.[8]
-
The Amino Acid Side Chain: The inherent hydrophobicity of the phenylalanine side chain, augmented by the large iodine atom, contributes to the compound's nonpolar character. This generally decreases solubility in polar protic solvents like water or alcohols.[9][10]
-
Solvent Properties: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the standard choices for Fmoc-SPPS because they effectively solvate both the protected amino acid and the growing peptide-resin complex.[][11][12]
Common Solvents for Fmoc-SPPS
Efficient solvation of the peptide resin is critical for successful synthesis.[11] The choice of solvent directly impacts reaction kinetics and purity.
| Solvent | Chemical Class | Predicted Solubility of this compound | Rationale & Field Notes |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Soluble to Highly Soluble | The most common and cost-effective solvent for SPPS.[11] Fmoc-amino acids are generally very soluble in high-quality DMF.[13] However, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[11] Always use high-purity, amine-free DMF. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Highly Soluble | Often exhibits superior solvating power compared to DMF, especially for hydrophobic and aggregation-prone sequences.[8][11] It is a preferred choice for difficult couplings. Note that some reports indicate Fmoc-amino acids may have slightly less long-term stability in NMP compared to DMF.[11] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Highly Soluble | An excellent solvent for many Fmoc-amino acids, often used as a co-solvent to enhance the solubility of particularly difficult derivatives.[8][14] |
| DCM (Dichloromethane) | Nonpolar Aprotic | Slightly Soluble to Soluble | Primarily used for resin swelling and in Boc-chemistry.[11] While some Fmoc-derivatives dissolve, it is not an ideal primary solvent for coupling reactions in Fmoc-SPPS as it may not efficiently solvate the peptide chain.[11] |
| THF (Tetrahydrofuran) | Polar Aprotic | Slightly Soluble | Has been reported as an effective solvent when used with PEG-based resins.[11] |
| Methanol / Ethanol | Polar Protic | Very Slightly Soluble to Insoluble | The large, nonpolar Fmoc group and iodophenyl side chain significantly decrease solubility in polar protic solvents.[10] Not recommended for coupling reactions. |
| Water | Polar Protic | Insoluble | Fmoc-protected amino acids are generally poorly soluble in water.[9] |
Experimental Protocol: Empirical Determination of Solubility
Since exact solubility values can be influenced by temperature, purity, and the specific lot of the compound, it is best practice to determine it empirically for your specific application.[10]
Objective
To determine the approximate solubility of a new lot of this compound in various candidate solvents (e.g., DMF, NMP, and a 1:1 DMF/DMSO mixture) at the concentration required for SPPS (typically 0.3–0.5 M).
Materials
-
This compound
-
High-purity, amine-free DMF
-
High-purity NMP
-
High-purity DMSO
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer and/or magnetic stirrer
-
Pipettors
Step-by-Step Methodology
-
Preparation: Label three clean, dry 2 mL vials: "DMF," "NMP," and "DMF/DMSO (1:1)."
-
Solvent Dispensing:
-
Add 1.0 mL of DMF to the "DMF" vial.
-
Add 1.0 mL of NMP to the "NMP" vial.
-
Add 0.5 mL of DMF and 0.5 mL of DMSO to the "DMF/DMSO" vial.
-
-
Target Calculation: Calculate the mass of this compound needed for a target concentration (e.g., 0.5 M).
-
Molecular Weight of this compound: 513.32 g/mol [15]
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass for 0.5 M in 1 mL = 0.5 mol/L × 0.001 L × 513.32 g/mol = 0.257 g = 257 mg
-
-
Incremental Solute Addition:
-
Weigh approximately 257 mg of this compound and add it to the "DMF" vial.
-
Seal the vial tightly.
-
-
Dissolution Attempt:
-
Vortex the vial vigorously for 2 minutes.
-
Place on a magnetic stirrer for 20-30 minutes at room temperature.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles. If the solid is fully dissolved, the solubility is ≥ 0.5 M.
-
-
Troubleshooting Insolubility:
-
If solid remains, gently warm the vial to ~37°C for 10-15 minutes and observe if the solid dissolves.[8] Note this observation, as gentle heating can be a viable strategy during synthesis.
-
If still insoluble, the compound is not soluble to 0.5 M in that solvent. You can either test a lower concentration or repeat the experiment with the other prepared solvents (NMP, DMF/DMSO).
-
-
Repeat and Record: Repeat steps 4-6 for the "NMP" and "DMF/DMSO" vials. Record all observations in a laboratory notebook.
Caption: Workflow for empirical solubility determination.
Protocol: Standard Coupling of this compound in SPPS
This protocol assumes a standard automated or manual Fmoc-SPPS workflow.
Reagents and Solutions
-
Amino Acid Solution: 0.5 M this compound in high-purity DMF (or NMP if determined to be a better solvent). Prepare this solution fresh just before use to minimize potential degradation.[11]
-
Activating Agent Solution: 0.5 M HBTU/HOBt in DMF or 0.5 M HATU in DMF.
-
Base: 2 M N,N-Diisopropylethylamine (DIPEA) in DMF or NMP.
-
Deprotection Solution: 20% Piperidine in DMF.
Workflow Diagram
Caption: Standard Fmoc-SPPS coupling workflow.
Detailed Coupling Procedure
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the deprotection solution, followed by thorough washing with DMF or NMP.
-
Amino Acid Solution Preparation: In a separate vessel, prepare the activation mixture shortly before adding it to the resin. For a 1 mmol scale synthesis:
-
Add 2.0 mL of 0.5 M this compound solution (1.0 mmol).
-
Add 2.0 mL of 0.5 M HATU solution (1.0 mmol).
-
Add 0.35 mL of 2 M DIPEA solution (2.0 mmol).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid mixture to the washed, deprotected peptide-resin. Agitate via bubbling nitrogen, orbital shaking, or mechanical stirring for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the reaction has gone to completion (a negative test indicates all free amines have reacted).
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF or NMP (3-5 times) to remove excess reagents.
-
Next Step: The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting and Expert Recommendations
-
Issue: Incomplete Dissolution: If this compound does not fully dissolve in pure DMF, switch to NMP or use a co-solvent system like DMF/DMSO (e.g., 4:1 or 1:1 v/v).[8] Gentle warming (37°C) or brief sonication can also be effective. Always ensure the solution is cooled to room temperature before adding activating agents.
-
Issue: Slow or Incomplete Coupling: This is often a result of peptide aggregation on the resin, especially with hydrophobic residues.[4][8]
-
Solution 1: Switch the primary solvent from DMF to NMP for the coupling step.[8]
-
Solution 2: Perform a "disruptive" wash with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before the coupling step to break up secondary structures.[8]
-
Solution 3: Double couple the residue. After the first coupling and washing, repeat the coupling procedure with a fresh solution of activated this compound.
-
-
Storage and Handling: Store this compound desiccated at 2-8°C. Avoid prolonged exposure of solutions to light, as the Fmoc group can be light-sensitive.[] Prepare amino acid solutions fresh for each use.
Conclusion
This compound is a powerful tool for synthesizing modified peptides for a range of applications in research and drug development. While its hydrophobic nature presents potential solubility challenges, these can be readily overcome through rational solvent selection, the use of co-solvents like DMSO or NMP, and adherence to best practices in SPPS. By empirically verifying solubility and employing optimized coupling protocols, researchers can reliably incorporate this valuable non-canonical amino acid to advance their scientific objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scbt.com [scbt.com]
Application Notes and Protocols for the Cleavage of Peptides Containing 3-Iodophenylalanine from Solid-Phase Resin
Introduction: The Significance of 3-Iodophenylalanine in Peptide Chemistry
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and receptor affinity. Among these, 3-iodophenylalanine (3-I-Phe) has emerged as a particularly valuable building block. The iodine atom at the meta position of the phenyl ring serves as a versatile handle for a variety of post-synthetic modifications, including cross-coupling reactions and radio-labeling for imaging applications.[1]
The successful synthesis of peptides containing 3-iodophenylalanine via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support while simultaneously removing side-chain protecting groups. This final deprotection step, typically achieved with strong acids such as trifluoroacetic acid (TFA), must be performed under conditions that ensure the integrity of the peptide backbone and its constituent amino acids, including the potentially sensitive carbon-iodine bond of 3-I-Phe.
This comprehensive guide provides a detailed examination of the chemical principles and practical protocols for the efficient and safe cleavage of peptides containing 3-iodophenylalanine from various solid-phase resins. We will delve into the rationale behind the selection of cleavage reagents, the critical role of scavengers in preventing side reactions, and provide step-by-step protocols for both standard and sensitive peptide sequences.
The Chemistry of TFA-Mediated Cleavage: A Mechanistic Overview
The most common method for cleaving peptides from acid-labile resins, such as Wang or Rink Amide resins, and concurrently removing acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), is treatment with a high concentration of trifluoroacetic acid (TFA).[2] The cleavage reaction is an acidolysis process where the strong acid protonates and cleaves the ester or amide bond linking the peptide to the resin.
During this process, the acid-labile protecting groups on various amino acid side chains are also cleaved, generating highly reactive carbocations (e.g., the tert-butyl cation from a tBu group).[2] These electrophilic species can subsequently attack nucleophilic residues within the peptide, leading to undesired modifications. Sensitive amino acids include tryptophan, methionine, cysteine, and tyrosine. While 3-iodophenylalanine itself is not typically considered highly nucleophilic, the aromatic ring could theoretically be susceptible to electrophilic attack.
To mitigate these deleterious side reactions, a "cleavage cocktail" is employed, which consists of TFA in combination with a variety of scavenger molecules. These scavengers are nucleophilic species that effectively "trap" the reactive carbocations before they can modify the peptide.[2]
The Stability of the Carbon-Iodine Bond
A primary concern when cleaving peptides containing 3-iodophenylalanine is the stability of the carbon-iodine (C-I) bond under strongly acidic conditions. The C-I bond is the weakest among the carbon-halogen bonds. However, the C(sp²)-I bond in an aryl iodide is significantly stronger and more stable than a C(sp³)-I bond in an alkyl iodide. Historical methods for cleaving peptides containing p-iodophenylalanine have utilized liquid hydrogen fluoride (HF), a much stronger acid than TFA, suggesting a high degree of stability for the aryl-iodine bond under acidic cleavage conditions. While direct studies on the stability of 3-iodophenylalanine in TFA are not extensively reported, the successful synthesis and cleavage of peptides containing other halogenated phenylalanines using standard TFA cocktails further supports the general stability of this moiety.
Despite this inherent stability, the inclusion of scavengers in the cleavage cocktail remains a critical best practice to prevent any potential for deiodination or other side reactions on the aromatic ring, ensuring the highest possible purity of the final product.
Selecting the Optimal Cleavage Cocktail
The composition of the cleavage cocktail is dictated by the amino acid sequence of the peptide. For peptides containing 3-iodophenylalanine, a standard and robust cleavage cocktail is generally effective.
| Cocktail Component | Volume % | Function and Rationale |
| Trifluoroacetic Acid (TFA) | 95% | The primary reagent for acidolysis of the resin linkage and removal of acid-labile protecting groups.[2] |
| Triisopropylsilane (TIS) | 2.5% | A highly effective scavenger of carbocations, particularly the trityl cation. It is a non-odorous alternative to thiol-based scavengers.[3] |
| Water (H₂O) | 2.5% | Acts as a proton source and helps to suppress the formation of some side products. It also aids in the solubility of the peptide.[3] |
Table 1: Composition and Rationale of a Standard Cleavage Cocktail for Peptides Containing 3-Iodophenylalanine.
For peptides that also contain other sensitive residues, such as cysteine or methionine, modifications to this standard cocktail are recommended.
| Additional Scavenger | Typical Volume % | Target Residue(s) | Rationale |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cysteine (Cys) | A reducing agent that prevents oxidation of the thiol side chain and scavenges carbocations. |
| Phenol | 5% | Tyrosine (Tyr), Tryptophan (Trp) | Protects the aromatic side chains of Tyr and Trp from alkylation and oxidation. |
| Thioanisole | 5% | Arginine (Arg) | Aids in the removal of the Pbf protecting group from arginine and scavenges carbocations. |
Table 2: Additional Scavengers for Peptides with Other Sensitive Residues.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the cleavage of a peptide containing 3-iodophenylalanine from a solid-phase resin.
Diagram of the Cleavage Workflow
Caption: General workflow for the cleavage of peptides from solid-phase resin.
Protocol 1: Standard Cleavage of a 3-Iodophenylalanine-Containing Peptide
This protocol is suitable for peptides that do not contain other highly sensitive residues like cysteine or methionine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes (50 mL)
Procedure:
-
Resin Preparation:
-
Transfer the dried peptide-resin (typically 0.1 mmol scale) to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual dimethylformamide (DMF) and to swell the resin.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
CAUTION: TFA is a highly corrosive acid. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For a 0.1 mmol synthesis, 2-3 mL of the cocktail is typically sufficient.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A gentle rocking or occasional swirling is sufficient.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the sintered glass filter into a clean 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
To the combined filtrate, add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide. A white precipitate should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers. After each wash, re-pellet the peptide by centrifugation and decant the ether.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Post-Cleavage Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Confirm the molecular weight of the peptide by MS to ensure the integrity of the 3-iodophenylalanine residue. The expected mass should include the iodine atom. A significant peak corresponding to the mass of the peptide without iodine would indicate deiodination.
-
Diagram of the Chemical Cleavage Mechanism
Caption: Simplified mechanism of TFA-mediated peptide cleavage and scavenger action.
Troubleshooting and Scientific Insights
-
Incomplete Cleavage: If HPLC analysis of the crude product shows a low yield, the cleavage time can be extended to 4 hours. However, prolonged exposure to TFA can increase the risk of side reactions.
-
Peptide Solubility Issues: Some peptides may be partially soluble in diethyl ether, leading to lower recovery. If this is suspected, reducing the volume of TFA by rotary evaporation (with appropriate cold trap and vacuum pump protection) before ether precipitation can improve the yield.
-
Confirmation of 3-Iodophenylalanine Integrity: High-resolution mass spectrometry is the definitive method to confirm that deiodination has not occurred. The isotopic pattern of iodine can also be a useful diagnostic tool.
-
Alternative Cleavage Reagents: For extremely acid-sensitive peptides, alternative cleavage strategies using lower concentrations of TFA or different acid cocktails may be considered, but these are generally not necessary for peptides containing 3-iodophenylalanine.
Conclusion
The cleavage of peptides containing 3-iodophenylalanine from solid-phase resins can be achieved efficiently and with high fidelity using standard TFA-based cleavage protocols. The carbon-iodine bond on the phenyl ring is generally stable to these conditions. The key to success lies in the judicious use of a well-formulated cleavage cocktail containing appropriate scavengers to prevent side reactions from carbocations generated during the deprotection of other amino acid side chains. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reliably obtain their target peptides containing 3-iodophenylalanine in high purity, ready for downstream applications in drug discovery and chemical biology.
References
The Strategic Incorporation of Fmoc-phe(3-I)-OH in the Synthesis of Advanced Therapeutic Peptides: Application Notes and Protocols
Introduction: The Imperative for Non-Canonical Amino Acids in Peptide Drug Discovery
The landscape of therapeutic peptides is undergoing a significant transformation, driven by the need to overcome the inherent limitations of native peptide structures, such as poor metabolic stability and limited oral bioavailability.[1][2] Chemical modification strategies are paramount in enhancing the "druggability" of peptides, and the site-specific incorporation of non-canonical amino acids has emerged as a powerful tool in this endeavor.[2] Among these, halogenated amino acids, particularly iodinated phenylalanine derivatives, offer a unique and versatile platform for peptide optimization and functionalization.
This technical guide focuses on the application of N-α-Fmoc-3-iodo-L-phenylalanine (Fmoc-phe(3-I)-OH), a key building block for introducing a stable iodine moiety onto the aromatic side chain of phenylalanine. The presence of the iodine atom at the meta-position serves multiple strategic purposes:
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of iodine can induce significant changes in peptide conformation, which may lead to enhanced receptor binding affinity and selectivity.[3]
-
Improved Metabolic Stability: The C-I bond can sterically hinder protease access to adjacent peptide bonds, thereby increasing the peptide's half-life in vivo.[4]
-
A Versatile Handle for Post-Syntbetic Modification: The iodinated phenyl ring is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5][6] This allows for the late-stage introduction of diverse functionalities, including fluorescent probes, radiolabels, and complex organic moieties.
-
Radiolabeling and Imaging: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), enabling the development of peptide-based radiopharmaceuticals for diagnostic imaging (PET, SPECT) and targeted radiotherapy.[7]
This document provides a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols for its efficient incorporation, and subsequent post-synthetic modifications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile amino acid derivative.
Chemical Properties and Handling of this compound
This compound is a white to off-white solid that is soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). As with other Fmoc-protected amino acids, it should be stored in a cool, dry, and dark place to prevent degradation. The Fmoc group provides base-labile protection of the α-amino group, which is readily removed by treatment with a solution of piperidine in DMF. The C-I bond on the phenyl ring is generally stable under standard Fmoc-SPPS conditions, including repeated piperidine treatments and final cleavage with trifluoroacetic acid (TFA).[6][8]
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based SPPS. However, due to the steric bulk of the iodine atom at the meta-position, careful consideration of the coupling conditions is necessary to ensure high efficiency and prevent the formation of deletion sequences.
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids like this compound, the use of potent coupling reagents is highly recommended to overcome the steric hindrance and achieve high coupling yields.[9] Aminium/uronium and phosphonium salt-based reagents are generally superior to carbodiimides for this purpose.
| Coupling Reagent | Class | Key Advantages for Hindered Amino Acids |
| HATU | Aminium Salt | Forms highly reactive OAt-active esters, leading to rapid coupling kinetics and minimal racemization.[5] |
| HBTU | Aminium Salt | A widely used, effective, and more economical alternative to HATU, though slightly less reactive.[4][10] |
| PyBOP | Phosphonium Salt | Offers high coupling efficiency with a low propensity for racemization and avoids the potential for guanidinylation side reactions. |
| COMU | Aminium Salt | A newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles. |
Expert Insight: While standard carbodiimide activators like DIC can be used, they often require longer reaction times and may result in lower yields when coupling sterically demanding residues like 3-iodophenylalanine. For critical syntheses, especially of longer peptides, investing in more potent reagents like HATU or HCTU is advisable to ensure the highest possible purity of the crude product.
Experimental Protocol: Incorporation of this compound using HATU
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended to 4 hours or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Proceed with the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to prepare for the coupling of the next amino acid.
-
Caption: Workflow for the incorporation of this compound in SPPS.
Potential Side Reactions and Mitigation Strategies
While the C-I bond is generally stable, awareness of potential side reactions is crucial for ensuring high purity of the final peptide.
-
Dehalogenation: Although not commonly observed under standard Fmoc-SPPS conditions, dehalogenation can occur under harsh reductive conditions, such as catalytic hydrogenation, which is sometimes used for the removal of certain protecting groups.[8] It is important to review the full synthesis and deprotection strategy to avoid such conditions if the iodine atom is to be retained.
-
Side Reactions during Cleavage: During the final TFA cleavage step, reactive carbocations generated from side-chain protecting groups can potentially react with the electron-rich iodinated phenyl ring. The use of a scavenger cocktail is essential to prevent such side reactions. A standard cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) is generally effective. For peptides also containing other sensitive residues like Trp, Met, or Cys, a more comprehensive cocktail such as "Reagent K" (TFA/phenol/H₂O/thioanisole/1,2-ethanedithiol) can provide additional protection.[6]
Post-Synthetic Modification of Peptides Containing 3-Iodo-Phenylalanine
The true synthetic power of incorporating 3-iodo-phenylalanine lies in its utility as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of peptides, a strategy of immense value in drug discovery and chemical biology.
Protocol: On-Resin Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing a 3-iodo-phenylalanine residue while still attached to the solid support.
Materials:
-
Peptide-resin containing a 3-iodo-phenylalanine residue
-
Arylboronic acid (3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.1-0.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Tl₂CO₃, 3-5 equivalents)
-
Solvent system (e.g., DMF/H₂O or toluene/EtOH/H₂O)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in the chosen solvent system.
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide-resin, arylboronic acid, palladium catalyst, and base.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Coupling Reaction:
-
Heat the reaction mixture at a temperature ranging from 60 to 90 °C for 4-16 hours, with agitation. The optimal temperature and time will depend on the specific substrates and catalyst used.
-
-
Washing:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resin extensively with the reaction solvent, followed by water, DMF, and DCM to remove all traces of the catalyst and other reagents.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin using a standard TFA cleavage cocktail.
-
Purify the crude peptide by reverse-phase HPLC.
-
Caption: Schematic of on-resin Suzuki-Miyaura coupling.
Protocol: On-Resin Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne to a peptide containing a 3-iodo-phenylalanine residue on the solid support.
Materials:
-
Peptide-resin containing a 3-iodo-phenylalanine residue
-
Terminal alkyne (3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Copper(I) iodide (CuI, 0.2 equivalents)
-
Base (e.g., DIPEA or Et₃N)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide-resin, palladium catalyst, and CuI.
-
Degas the mixture with argon or nitrogen.
-
Add the terminal alkyne and the base.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove all reagents and by-products.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin and purify by reverse-phase HPLC.
-
Applications in Therapeutic Peptide Development
The incorporation of 3-iodo-phenylalanine has been explored in various therapeutic contexts to enhance the properties of bioactive peptides.
Case Study: Modulation of Receptor Binding and Bioactivity
While specific clinical trial data for peptides containing 3-iodo-phenylalanine is not widely published, studies on related halogenated phenylalanine analogs provide strong evidence for their utility. For instance, the substitution of phenylalanine with iodinated or brominated analogs has been shown to significantly alter receptor binding affinity and selectivity. In one study, replacing a phenylalanine residue with p-iodophenylalanine in an apolipoprotein C-I fragment altered its binding to very low-density lipoproteins.[11] This highlights how the introduction of a halogen can modulate peptide-protein interactions. The altered electronic and steric properties of the iodinated phenyl ring can lead to new, favorable contacts within a receptor binding pocket, or conversely, disrupt unfavorable interactions, thereby fine-tuning the peptide's biological activity.
Case Study: Enhancing Metabolic Stability
The metabolic instability of peptides is a major hurdle in their development as therapeutics. Proteases readily cleave the peptide backbone, leading to a short in vivo half-life. The introduction of bulky, non-natural amino acids like 3-iodo-phenylalanine can sterically shield adjacent peptide bonds from proteolytic attack. A study on iodinated obestatin peptides demonstrated that iodination significantly altered the degradation kinetics and the sites of proteolytic cleavage compared to the native peptide.[4] Specifically, proteases tended to cleave peptide bonds further away from the iodinated residue, indicating a local protective effect.[4] This strategy can be employed to prolong the systemic exposure of a therapeutic peptide, potentially leading to improved efficacy and less frequent dosing.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced therapeutic peptides. Its incorporation not only provides a means to modulate the physicochemical and pharmacokinetic properties of peptides but also serves as a powerful synthetic handle for late-stage functionalization. The protocols outlined in this guide, combined with the strategic considerations for its use, provide a solid foundation for researchers to explore the full potential of this unique amino acid in their peptide drug discovery programs. The ability to fine-tune receptor binding, enhance metabolic stability, and introduce novel functionalities through post-synthetic modification makes this compound an indispensable tool in the modern peptide chemist's arsenal.
References
- 1. chemie.univie.ac.at [chemie.univie.ac.at]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Phe(3-I)-OH Coupling Reactions
Welcome to the technical support center for troubleshooting Fmoc-Phe(3-I)-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the incorporation of 3-iodophenylalanine into peptide sequences. The introduction of a halogen, particularly iodine, at the meta-position of the phenylalanine side chain introduces significant steric and electronic factors that can impact coupling efficiency and peptide purity. This resource provides in-depth, evidence-based solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing a positive Kaiser test, indicating incomplete coupling. What is the primary cause of this?
A1: The primary challenge with this compound is the significant steric hindrance imposed by the bulky iodine atom on the phenyl ring.[1][2] This steric bulk physically obstructs the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide.
To address this, a multi-faceted approach focusing on more potent activation and optimized reaction conditions is necessary.
Q2: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents such as DIC/HOBt may be insufficient. It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.[1][3][4] These reagents generate highly reactive activated esters capable of overcoming the steric barrier.
| Coupling Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High reactivity, fast kinetics, and generally low racemization.[1][5][6] | Higher cost compared to carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered couplings with low racemization risk.[1][7] | Byproducts can sometimes be difficult to wash away. |
| Carbodiimides with Additives | DIC/OxymaPure® | Cost-effective, low risk of racemization, and soluble byproducts.[8][9] | May require longer reaction times for highly hindered residues. |
Recommendation: For a first attempt at troubleshooting an incomplete coupling, switching to HATU or HCTU is a robust strategy.[1][10]
Troubleshooting Workflow for Incomplete Coupling
Below is a systematic workflow to diagnose and resolve incomplete coupling issues with this compound.
Caption: A decision-making workflow for troubleshooting incomplete this compound coupling.
Detailed Protocols and Advanced Troubleshooting
Q3: I performed a double coupling with HATU, but the Kaiser test is still slightly positive. What are my next steps?
A3: If a double coupling with a potent reagent is insufficient, the issue may be compounded by other factors such as peptide aggregation or suboptimal reaction conditions.[1]
1. Extend Reaction Time and Increase Temperature: Sterically hindered couplings are kinetically slow.
-
Extended Time: Increase the coupling time to 4 hours, or even overnight, to allow the reaction to proceed to completion.[3][11]
-
Elevated Temperature: Cautiously increasing the temperature to 40-50°C can enhance the reaction rate. However, be aware that higher temperatures can increase the risk of racemization, especially with prolonged activation times.[3][10]
2. Increase Reagent Concentration: Driving the reaction forward can be achieved by increasing the concentration of the reactants.
-
Increasing the concentration of the amino acid and coupling reagents to 0.5 M can improve reaction kinetics by increasing the frequency of molecular collisions.[11][12]
3. Solvent Choice: If the growing peptide chain is prone to aggregation, it can physically block the N-terminal amine.
-
NMP: Switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation and disrupt secondary structures.[3][13]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can also help in disrupting hydrogen bonding and aggregation.[13]
Q4: Are there any specific side reactions associated with iodinated phenylalanine that I should be aware of?
A4: While steric hindrance is the main concern, the electronic nature of the iodine substituent and its potential for side reactions under certain conditions should be considered.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, which could influence peptide conformation and aggregation, potentially making the N-terminus less accessible.[2]
-
Sensitivity to Strong Oxidants: While generally stable during SPPS, care should be taken to avoid harsh oxidative conditions, which could potentially affect the iodine-carbon bond, although this is more of a concern during radio-iodination procedures with strong oxidants like Chloramine-T.[14]
-
Cleavage Cocktail Considerations: During final cleavage with TFA, the electron-rich aromatic ring is susceptible to modification by carbocations generated from protecting groups. Ensure your cleavage cocktail contains appropriate scavengers. A standard mixture of TFA/TIS/water (95:2.5:2.5) is generally sufficient, but for sequences with multiple sensitive residues, a more robust scavenger cocktail may be needed.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for the initial coupling or as a first-line troubleshooting step for incomplete reactions. (Based on a 0.1 mmol synthesis scale).
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected resin is well-swollen in the reaction solvent (DMF or NMP) for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound and HATU in the reaction solvent.
-
Pre-activation: Add DIPEA or Collidine to the activation mixture and vortex for 1-2 minutes. The use of Collidine is recommended to minimize potential racemization.[6]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (negative result: yellow/colorless beads).[1][8] If the test is positive, proceed with a second coupling (double coupling) by repeating steps 2-6.
Caption: Workflow for a single high-efficiency coupling cycle using HATU.
Q5: What is "capping" and when should it be used in the context of this compound coupling?
A5: Capping is a crucial strategy to improve the purity of the final crude peptide when dealing with a persistently difficult coupling. After an unsuccessful coupling attempt (or attempts), any remaining unreacted N-terminal amines are permanently blocked, typically through acetylation with acetic anhydride.[11]
When to Use Capping:
-
If a double coupling still results in a positive Kaiser test.
-
When you want to prioritize the purity of the final product over the overall yield. Capping terminates the growth of chains that have failed to incorporate the hindered residue, preventing the formation of hard-to-separate deletion sequences (peptide lacking Phe(3-I)). The major impurity will then be a shorter, capped peptide, which is typically easier to remove during purification.[11]
Protocol for Acetic Anhydride Capping:
-
After the final coupling attempt and subsequent washing, treat the resin with a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF and DCM before proceeding to the deprotection of the next cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of 3-Iodophenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the cleavage of peptides containing the modified amino acid, 3-iodophenylalanine (3-I-Phe). This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your workflows.
The incorporation of 3-I-Phe offers unique opportunities in peptide design, including radio-labeling, cross-linking, and structural studies. However, the final cleavage and deprotection step is critical for obtaining a high-purity product. While the iodophenyl moiety is generally stable under standard cleavage conditions, success hinges on mitigating side reactions common to all solid-phase peptide syntheses (SPPS). This guide is structured to address the specific issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during the cleavage of 3-I-Phe containing peptides. Each issue is presented with probable causes and actionable solutions.
Problem 1: Mass spectrometry shows a peak corresponding to the desired peptide minus 127 Da (loss of iodine).
Probable Cause: While direct C-I bond cleavage under standard trifluoroacetic acid (TFA) conditions is not a commonly reported side reaction, it is chemically plausible under harsh or extended conditions. More likely, this observation could be an artifact of the mass spectrometry method itself (in-source decay) rather than a result of the cleavage reaction.
Solutions & Explanations:
-
Optimize MS Conditions: Before altering your cleavage chemistry, verify that the iodine loss is not an artifact of the mass spectrometer. Try using a softer ionization method (e.g., lower cone voltage in ESI-MS) to minimize fragmentation in the source.
-
Minimize Cleavage Time: Prolonged exposure to strong acid can degrade sensitive peptides.[1] For most standard resins and protecting groups, a cleavage time of 1.5 to 2 hours is sufficient.[2] Perform a time-course study (e.g., 1 hr, 2 hr, 4 hr) to find the optimal window that ensures complete deprotection without causing degradation.
-
Reduce Scavenger Reactivity: While scavengers are essential, some can be aggressive. If using a complex, thiol-containing cocktail like Reagent K, consider switching to a simpler, non-malodorous mixture like TFA/TIS/H₂O, which is effective for most sequences.[3]
Problem 2: HPLC analysis shows multiple peaks, including those with masses corresponding to +56 Da or +112 Da (t-butyl adducts).
Probable Cause: This is a classic side reaction in Fmoc-SPPS and is unrelated to the 3-I-Phe residue itself. During TFA-mediated deprotection of side chains (e.g., Boc, tBu), highly reactive t-butyl carbocations are generated.[3][4] If not effectively "trapped" by scavengers, these cations can irreversibly alkylate nucleophilic residues in your peptide, particularly tryptophan (Trp) and, to a lesser extent, methionine (Met) or cysteine (Cys).[3][5]
Solutions & Explanations:
-
Ensure Scavenger Sufficiency: The primary role of scavengers is to quench these reactive carbocations.[6] Triisopropylsilane (TIS) is an excellent scavenger for t-butyl cations.[1] A standard "go-to" cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.[7] The water acts as a proton source and helps suppress other side reactions.
-
Select Scavengers Based on Sequence: The choice of cleavage cocktail should be dictated by the entire peptide sequence, not just the presence of 3-I-Phe. The following table summarizes common cocktails and their applications.
| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Primary Application & Rationale |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose cocktail for peptides without highly sensitive residues like Cys or multiple Trp/Met. TIS effectively scavenges t-butyl cations.[7] |
| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Useful for peptides with trityl-based protecting groups. Phenol is a milder scavenger that can also help trap cations.[8] |
| Reagent K (King's Cocktail) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust, "universal" cocktail for complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of scavengers provides broad protection against various side reactions.[5][9] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent methionine oxidation and can reduce any existing Met(O) back to Met.[8] |
Problem 3: The crude peptide is discolored (yellow/brown) after cleavage and precipitation.
Probable Cause: Discoloration often points to oxidation or other side reactions, particularly involving tryptophan or tyrosine residues. The free indole ring of tryptophan is highly susceptible to oxidation and modification during acidolysis. Another source can be the trityl cation (from Trt protecting groups), which is bright yellow/orange.
Solutions & Explanations:
-
Use Thiol Scavengers: For peptides containing Trp, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is highly recommended. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[3] This is a key component of Reagent K.
-
Protect Tryptophan with Boc: The most effective strategy is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen shields it from modification during cleavage and is removed simultaneously with other side-chain protecting groups.[3]
-
Ensure Complete Precipitation and Washing: Residual scavengers (like phenol or thioanisole) or trapped trityl groups can cause discoloration. Ensure the peptide is fully precipitated with cold diethyl ether and wash the pellet multiple times to remove these impurities.
Visualizing the Cleavage Workflow
A clear understanding of the process flow is essential for successful execution and troubleshooting.
Caption: Standard workflow for peptide cleavage and isolation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting cleavage cocktail for a peptide containing 3-Iodophenylalanine?
For a peptide containing 3-I-Phe but no other sensitive residues (like Cys, Met, or Trp), the standard cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O is the recommended starting point.[3][7] The C-I bond is robust, and the primary concern is scavenging carbocations from protecting groups, which this cocktail handles effectively.
Q2: Does the position of 3-Iodophenylalanine in the peptide sequence matter for cleavage?
No, the position of 3-I-Phe does not typically influence the choice of cleavage cocktail or protocol. The optimization strategy should always be based on the most sensitive amino acids present in the entire sequence, regardless of their position.
Q3: Can I use a cleavage cocktail containing iodide, such as Reagent H?
Reagent H is specifically formulated for peptides with methionine, particularly to reduce methionine sulfoxide (Met(O)).[8] While it contains ammonium iodide, there is no evidence to suggest it will cause deleterious side reactions with the 3-I-Phe residue, such as halogen exchange. However, unless you are dealing with methionine oxidation, there is no benefit to using this complex cocktail. Stick to the simplest cocktail that meets the needs of your peptide sequence.
Q4: Are there any known incompatibilities between 3-I-Phe and common scavengers?
There are no widely reported incompatibilities. 3-Iodophenylalanine is chemically similar to phenylalanine and is generally considered stable to the nucleophilic scavengers (TIS, water, EDT, phenol, thioanisole) used in standard TFA cleavage cocktails.
Decision Logic for Scavenger Selection
Choosing the right cleavage cocktail is a process of elimination based on the most sensitive residues in your peptide.
Caption: Logic for selecting an appropriate cleavage cocktail.
Experimental Protocol: Standard Cleavage
This protocol is a general procedure for cleaving a peptide from an acid-labile resin (e.g., Wang, Rink Amide) using the standard TFA/TIS/H₂O cocktail.
Materials:
-
Dried peptide-resin (approx. 50 mg for a trial cleavage)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., a 12 mL disposable syringe with a frit)
-
Centrifuge tube (e.g., 50 mL polypropylene)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel. If the resin has been stored for an extended period, wash it with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator to remove any residual DMF.[1]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For 2 mL of cocktail, combine:
-
1.90 mL of TFA (95%)
-
0.05 mL of TIS (2.5%)
-
0.05 mL of deionized water (2.5%)
-
-
Cleavage Reaction: Add the freshly prepared cocktail to the resin (approx. 1-2 mL for 50 mg of resin). Cap the vessel and gently agitate at room temperature for 1.5 to 2 hours. A gentle rocking or occasional swirling is sufficient.
-
Peptide Isolation: After incubation, drain the TFA filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Resin Wash: Wash the resin beads twice with a small amount of fresh TFA (approx. 0.5 mL each time) and combine the washes with the initial filtrate.
-
Precipitation: In the fume hood, add the collected TFA solution dropwise to ~40 mL of ice-cold MTBE in the centrifuge tube while gently vortexing. A white precipitate (the crude peptide) should form immediately.
-
Peptide Collection: Centrifuge the mixture at ~3000-4000 rpm for 5 minutes to pellet the peptide. Carefully decant and discard the ether supernatant.
-
Washing: Resuspend the peptide pellet in another ~30 mL of cold MTBE, vortex briefly, and centrifuge again. Repeat this washing step two more times to thoroughly remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash and decanting, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator until it is a fine, dry powder. The peptide is now ready for analysis (LC-MS) and purification (HPLC).
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Fmoc-Phe(3-I)-OH Solubility for SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of Fmoc-Phe(3-I)-OH. Poor solubility of this modified amino acid is a common bottleneck that can lead to incomplete coupling, deletion sequences, and difficult purifications. This resource provides a structured, in-depth approach to troubleshooting and overcoming this critical issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard SPPS solvents like DMF or NMP?
A1: The poor solubility of this compound stems from a combination of molecular factors inherent to its structure:
-
Hydrophobicity: The phenylalanine side chain is already hydrophobic. The addition of a large, nonpolar iodine atom at the 3-position significantly increases this hydrophobicity, leading to poor interaction with polar aprotic solvents like N,N-Dimethylformamide (DMF).
-
Intermolecular Interactions: The planar, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting groups can stack via π-π interactions, promoting self-aggregation.[1] Similarly, the iodinated phenyl rings can interact, further encouraging the formation of aggregates that are difficult for solvent molecules to penetrate and solvate.
-
Crystal Packing Energy: The solid-state form of the amino acid derivative has a high crystal lattice energy. The solvent must provide sufficient energy to overcome these strong intermolecular forces, which is often a challenge for standard solvents at room temperature.
Q2: What are the immediate consequences of incomplete dissolution for my peptide synthesis?
A2: Using a suspension or partially dissolved solution of this compound for coupling has severe consequences for the synthesis outcome:
-
Low Coupling Efficiency: Only the dissolved amino acid is available to react with the free N-terminus of the peptide-resin. This leads to a significant portion of the peptide chains remaining unreacted.
-
Deletion Sequences: The unreacted N-termini will be coupled in the subsequent cycle, resulting in peptides that are missing the this compound residue. These deletion sequences are often difficult to separate from the target peptide during purification.
-
Inaccurate Stoichiometry: It becomes impossible to control the stoichiometry of the reaction, as the effective concentration of the activated amino acid is unknown and lower than calculated. This can also lead to an increase in side reactions.
Troubleshooting Guide: Immediate Solutions & Protocols
When encountering solubility issues, a systematic approach starting with the simplest methods is recommended. Below are protocols ranging from standard to more aggressive solubilization techniques.
Protocol 1: Enhanced Dissolution via Physical Methods
This protocol should be the first line of action when standard vortexing fails. It uses mechanical and thermal energy to aid the dissolution process.
Step-by-Step Methodology:
-
Initial Suspension: Weigh the required amount of this compound into a clean, dry glass vial. Add the calculated volume of high-purity, amine-free DMF or N-Methyl-2-pyrrolidone (NMP) to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Vortex: Cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath.[2][3] Sonicate for 5-15 minute intervals. Check for dissolution after each interval. Be aware that prolonged sonication can cause warming.[4][5]
-
Gentle Warming: If sonication is insufficient, gently warm the solution to 30-40°C using a water bath or heat block.[1] Intermittently vortex the solution. Caution: Do not overheat, as this can risk degradation or premature activation of the amino acid.
-
Visual Inspection: Before use, ensure the solution is completely clear with no visible particulates. If any solid remains, do not proceed with coupling.
Protocol 2: Utilizing Alternative Solvent Systems
If physical methods fail, switching to a stronger solvent system is the next logical step. Dimethyl sulfoxide (DMSO) is a powerful solvent known to disrupt aggregation and is highly effective for dissolving difficult amino acids.[6][7]
Step-by-Step Methodology:
-
Primary Dissolution in DMSO: Weigh the this compound into a vial. Add the minimum volume of pure DMSO required to fully dissolve the solid (e.g., 10-25% of the final calculated volume). Sonication can be used to assist.
-
Dilution with Standard Solvent: Once a clear, concentrated solution in DMSO is obtained, dilute it to the final target concentration with your primary SPPS solvent (DMF or NMP).[1][8] For example, if the final volume is 10 mL, dissolve the amino acid in 1-2.5 mL of DMSO first, then add DMF or NMP to reach 10 mL.
-
Activation Considerations: Proceed immediately to the activation step. Note that some coupling reagents may react differently in the presence of DMSO. The use of HATU or HBTU/HOBt is generally compatible.
-
Resin Compatibility: Ensure your resin is compatible with the final solvent mixture. Most standard polystyrene and PEG resins show adequate swelling in DMF/DMSO or NMP/DMSO mixtures.
Data Summary: Comparison of Common SPPS Solvents
The choice of solvent is critical for both amino acid solubility and the solvation of the growing peptide chain on the resin.[7]
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Advantages | Common Issues & Considerations |
| DMF | 36.7 | 153 | Good general-purpose solvent; cost-effective.[8] | Can degrade to form dimethylamine, which prematurely removes Fmoc groups.[8] May not be strong enough for very hydrophobic or aggregating sequences.[9] |
| NMP | 32.2 | 202 | Higher solvating power than DMF for many hydrophobic sequences.[1][9] More stable than DMF. | More viscous and expensive than DMF. Fmoc-amino acids may show greater decomposition over extended time in NMP.[8] |
| DMSO | 46.7 | 189 | Excellent solvating power; disrupts hydrogen bonds and aggregation.[6] | Highly hygroscopic; can complicate reactions if water-sensitive reagents are used. Higher viscosity can slow down washing steps. |
Advanced Strategies & Workflow Visualization
When standard protocols are insufficient, more advanced chemical strategies may be required. These often involve altering the coupling chemistry itself or the environment on the resin.
Q3: Can I modify the coupling reaction or resin environment to improve success?
A3: Yes. If solubility remains a challenge even with solvent mixtures, or if you suspect on-resin aggregation is occurring, consider these advanced strategies:
-
Double Coupling: If a coupling reaction is suspected to be incomplete (e.g., via a positive Kaiser test), a second coupling can be performed. After the first coupling, wash the resin thoroughly and then add a fresh solution of activated this compound and repeat the coupling step.
-
Chaotropic Salt Washes: For sequences prone to aggregation on the resin, secondary structures can be disrupted by washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) prior to coupling.[10] It is critical to wash the resin thoroughly with DMF (5-7 times) after the salt wash to remove all traces of the salt, which can interfere with coupling reagents.[10]
-
Use of "Magic Mixtures": For exceptionally difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing additives like 1% Triton X-100 can be used as the solvent for the coupling reaction to improve solvation and reduce aggregation.[1][11]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing the solubility and coupling of this compound.
Caption: Troubleshooting workflow for this compound dissolution and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. hielscher.com [hielscher.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Navigating Fmoc Deprotection of 3-Iodophenylalanine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of 3-iodophenylalanine residues during solid-phase peptide synthesis (SPPS). This resource, compiled by our Senior Application Scientists, provides in-depth troubleshooting, field-proven protocols, and a comprehensive understanding of the underlying chemical principles to help you overcome this common hurdle.
The Challenge: Steric Hindrance from an Iodinated Side Chain
The incorporation of 3-iodophenylalanine (3-I-Phe) into peptide sequences is a valuable strategy in medicinal chemistry, offering a site for radiolabeling, cross-linking, or introducing conformational constraints. However, the bulky iodine atom on the phenyl ring introduces significant steric hindrance around the Nα-Fmoc group. This steric bulk can impede the approach of the piperidine base, leading to incomplete deprotection and resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately impacting yield and purity[1][2].
This guide will walk you through diagnosing, troubleshooting, and resolving issues related to the incomplete deprotection of Fmoc-3-I-Phe.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might be facing in your experiments.
Question 1: My HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence at the 3-I-Phe position. How can I confirm this is due to incomplete Fmoc deprotection?
Answer: The presence of a deletion sequence is a strong indicator of incomplete Fmoc deprotection at the preceding residue. To confirm this, you can employ a few analytical techniques:
-
UV-Vis Monitoring of the Deprotection Solution: During the Fmoc deprotection step, the dibenzofulvene (DBF)-piperidine adduct is formed, which has a strong UV absorbance around 301 nm[1][3]. By collecting the filtrate from the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A lower-than-expected absorbance for the 3-I-Phe residue compared to other amino acids in your sequence points to incomplete deprotection.
-
Test Cleavage and LC-MS Analysis: After the coupling of the amino acid following 3-I-Phe, a small sample of the peptide-resin can be cleaved. The resulting crude peptide should be analyzed by LC-MS. The presence of a major peak corresponding to the mass of the peptide lacking the amino acid that should have been coupled after 3-I-Phe confirms the deprotection failure.
Question 2: I've confirmed incomplete deprotection. What are the initial steps I should take to improve the efficiency of the standard piperidine deprotection protocol?
Answer: Before resorting to alternative reagents, optimizing the standard protocol is often sufficient. Here are the key parameters to adjust:
-
Increase Deprotection Time: For sterically hindered residues like 3-I-Phe, the standard deprotection time may be insufficient[1]. Extending the deprotection time, for instance, from a single 10-minute treatment to two treatments of 10-15 minutes each, can significantly improve the outcome[3].
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for difficult deprotections, increasing the concentration to 30-50% can enhance the reaction rate. However, be mindful that higher base concentrations can increase the risk of side reactions like aspartimide formation if sensitive residues are present in your sequence[1].
-
Elevate the Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction kinetics. Caution is advised as higher temperatures can also accelerate side reactions[3].
Question 3: I've optimized my piperidine protocol, but I'm still observing incomplete deprotection. What are my options for alternative deprotection reagents?
Answer: When standard piperidine protocols are insufficient, stronger or alternative base systems can be employed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong base that can be very effective for deprotecting sterically hindered amino acids[4][5]. A common cocktail is 2% DBU in DMF. It is crucial to note that DBU does not scavenge the released dibenzofulvene (DBF). Therefore, a small amount of a nucleophilic scavenger like piperidine (e.g., 2% DBU / 2% piperidine in DMF) should be included to prevent the DBF from reacting with the newly liberated N-terminal amine[4][5].
-
Piperazine/DBU Mixtures: A combination of piperazine and DBU has been shown to be a rapid and highly efficient deprotection solution[6][7]. For example, a solution of 5% piperazine and 2% DBU in DMF can significantly reduce deprotection times and improve efficiency for difficult sequences[6].
Table 1: Comparison of Deprotection Reagents for Hindered Residues
| Reagent/Cocktail | Concentration | Advantages | Disadvantages |
| Piperidine in DMF | 20-50% (v/v) | Standard, well-understood, scavenges DBF. | Can be slow for hindered residues; may require extended times. |
| DBU/Piperidine in DMF | 2%/2% (v/v) | Much faster than piperidine alone; effective for hindered residues.[8] | DBU can catalyze aspartimide formation.[5] |
| Piperazine/DBU in DMF | 5%/2% (w/v / v/v) | Very rapid and efficient deprotection.[6] | Requires careful optimization to minimize side reactions. |
| Morpholine in DMF | 50% (v/v) | Milder conditions, can reduce certain side reactions.[4] | Generally slower deprotection than piperidine. |
Detailed Experimental Protocols
Here are step-by-step protocols for the recommended troubleshooting strategies.
Protocol 1: Enhanced Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]
-
First Deprotection: Drain the DMF and add a solution of 30% piperidine in DMF (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 15 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 30% piperidine in DMF solution.
-
Agitation: Agitate for another 15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[1]
Protocol 2: DBU/Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% DBU (v/v) and 2% piperidine (v/v) in high-purity DMF.
-
Deprotection: Drain the swelling solvent and add the DBU/piperidine deprotection solution (10 mL per gram of resin).
-
Reaction: Agitate the resin for 5-7 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution and agitate for another 5-7 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering incomplete deprotection of 3-iodophenylalanine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: Can the iodine atom on the phenylalanine ring react with any of the SPPS reagents?
A1: The aryl iodide is generally stable to the standard conditions of Fmoc-SPPS, including treatment with piperidine and TFA cleavage cocktails. However, some palladium-catalyzed reactions, if performed on-resin, could potentially react with the C-I bond.
Q2: Will using DBU for the deprotection of 3-I-Phe affect the subsequent coupling step?
A2: As long as the resin is thoroughly washed with DMF after the DBU treatment to remove all traces of the base, it should not interfere with the subsequent amino acid activation and coupling. Insufficient washing can lead to the neutralization of the activated amino acid, resulting in poor coupling efficiency.
Q3: Are there any specific scavengers I should use during the final cleavage from the resin when 3-I-Phe is present?
A3: For peptides containing 3-I-Phe, a standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is usually sufficient. Triisopropylsilane (TIS) is an effective scavenger for the carbocations generated during cleavage. If other sensitive residues like Met, Cys, or Trp are present, additional scavengers like 1,2-ethanedithiol (EDT) may be required[9].
Q4: Besides steric hindrance, are there other reasons for incomplete deprotection?
A4: Yes, other factors can contribute to or exacerbate the problem of incomplete deprotection. These include peptide aggregation, where the growing peptide chains form secondary structures like beta-sheets that mask the N-terminus, and poor resin swelling, which can limit reagent access[1][2][10].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Phe(3-I)-OH Coupling and Removal
Welcome to our dedicated technical support guide for researchers utilizing Fmoc-phe(3-I)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice and practical protocols to address the common challenge of ensuring complete coupling and the subsequent removal of any unreacted amino acid. The unique steric properties of 3-iodophenylalanine demand optimized protocols to prevent the formation of deletion sequences and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
The main issue is steric hindrance. The iodine atom at the meta-position of the phenyl ring increases the bulk of the amino acid's side chain. This steric bulk can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the peptide chain on the solid support. This often leads to slower reaction kinetics and incomplete coupling reactions under standard conditions.[1][2]
Q2: How do I know if the coupling of this compound was incomplete?
Incomplete coupling is typically detected in two ways:
-
On-Resin Monitoring: A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, performed on a few resin beads after the coupling step. A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[2]
-
Post-Synthesis Analysis: After cleaving a small amount of the peptide from the resin, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used. The presence of a significant "deletion sequence"—a peptide missing the 3-iodophenylalanine residue—in the analytical data confirms incomplete coupling.[2]
Q3: Is unreacted this compound difficult to wash away?
In SPPS, the removal of excess reagents from the solution phase is a standard procedure. Because the growing peptide is anchored to an insoluble solid support, unreacted this compound, coupling agents, and byproducts are removed by draining the reaction solvent and performing a series of washes. The challenge is not the physical removal of the unreacted amino acid from the solution, but rather ensuring the coupling reaction proceeds to completion so that there are minimal unreacted amine sites left on the resin. If the coupling is incomplete, no amount of washing will incorporate the missing amino acid.
Q4: Can the iodine atom on the phenyl ring cause any specific side reactions?
While various side reactions can occur in peptide synthesis, the primary issue associated with this compound is incomplete coupling due to steric hindrance.[3][4][5][6] Current literature does not highlight major side reactions directly caused by the iodine atom itself under standard Fmoc-SPPS conditions, unlike the specific issues seen with residues like unprotected Cysteine or Histidine. However, it is always good practice to use scavengers during the final cleavage step to protect sensitive residues.
Troubleshooting Guide: Overcoming Incomplete Coupling
When a positive Kaiser test indicates an incomplete coupling of this compound, a systematic approach is required to drive the reaction to completion. The following workflow provides a logical sequence of interventions.
Caption: Troubleshooting workflow for incomplete this compound coupling.
In-Depth Protocols and Methodologies
Protocol 1: Standard Washing Procedure for Removal of Excess Reagents
This protocol should be performed after the coupling reaction time is complete. The principle is the effective dilution and removal of all soluble components by repeated filtration and solvent addition.
-
Drain Reaction Vessel: After the coupling reaction, drain the solvent containing the unreacted this compound and coupling reagents from the reaction vessel by applying gentle nitrogen pressure or vacuum.
-
Primary Wash: Add fresh, peptide synthesis-grade Dimethylformamide (DMF) to the resin until the beads are fully submerged and agitate for 1-2 minutes. Drain the solvent.
-
Repeat Washes: Repeat the DMF wash-agitate-drain cycle an additional 4 to 5 times. This ensures a thorough removal of all soluble reagents and byproducts.
-
Proceed to Deprotection: After the final wash and drain, the peptide-resin is ready for the Nα-Fmoc deprotection step of the next cycle.
Causality: The solid-phase support keeps the desired peptide immobilized, allowing for the removal of soluble impurities and excess reagents through simple filtration and washing. Using a sufficient number of washes with the primary synthesis solvent (DMF) effectively removes these components, preparing the peptide-resin for the subsequent chemical step.
Protocol 2: Optimized Coupling for Sterically Hindered this compound
This protocol is recommended for the initial coupling of this compound or as a "double coupling" step if the first attempt was incomplete.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a potent coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Activation: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, this time can be extended or the temperature can be elevated.[7]
-
Monitoring and Washing: After the coupling time, perform a Kaiser test. If the test is negative (yellow beads), proceed with the standard washing protocol (Protocol 1). If it is still positive, consider repeating the coupling or moving to more advanced strategies.
Causality: Potent uronium/aminium reagents like HATU form highly reactive activated esters with the amino acid, which are more effective at overcoming the steric barrier presented by the 3-iodo substituent.[7][8] Using a molar excess of reagents helps to drive the reaction equilibrium towards completion.
Data Summary: Coupling Reagent Performance
The selection of the coupling reagent is critical. While precise yields are sequence-dependent, the following table provides a comparative overview of reagents for difficult, sterically hindered couplings.
| Reagent Class | Examples | Relative Performance for Hindered Couplings | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Considered the gold standard for difficult couplings.[1][7][8] COMU offers a safer alternative to HOBt/HOAt-based reagents.[8] |
| Phosphonium | PyBOP, PyAOP | High | Also very effective, but may be slightly less reactive than the top uronium salts for the most challenging couplings.[1] |
| Carbodiimide + Additive | DIC + OxymaPure | Moderate to High | A good, cost-effective option. The addition of OxymaPure is crucial to enhance the rate and suppress side reactions.[9] |
| Carbodiimide (alone) | DIC, DCC | Low | Generally insufficient for sterically hindered amino acids like this compound and will likely result in incomplete coupling.[9] |
Advanced Troubleshooting: Logical Flow for Removal and Purity
The ultimate goal is to ensure no unreacted amine remains on the resin before proceeding to the next cycle. The "removal" of unreacted this compound is therefore intrinsically linked to achieving a complete coupling reaction.
Caption: Logical workflow for ensuring purity during this compound incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
Strategies to avoid side-product formation with Fmoc-phe(3-I)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Phe(3-I)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing side-product formation when working with this unique amino acid derivative. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable synthesis.
Introduction: The Challenge of Incorporating 3-Iodo-L-phenylalanine
3-Iodo-L-phenylalanine is a valuable unnatural amino acid for introducing a heavy atom for crystallographic phasing, for use in cross-linking studies, or as a precursor for further chemical modification.[1] However, its incorporation into peptides via Fmoc-based SPPS is not without challenges. The carbon-iodine bond on the phenyl ring is susceptible to cleavage, particularly under the strongly acidic conditions of the final trifluoroacetic acid (TFA) cleavage and deprotection step.[2] This can lead to the formation of undesired side-products, primarily the de-iodinated phenylalanine-containing peptide, which complicates purification and reduces the overall yield of the target molecule.
This guide provides a structured approach to troubleshooting and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side-product when using this compound, and what causes it?
A1: The most common side-product is the peptide containing a native phenylalanine residue in place of the 3-iodo-phenylalanine. This occurs due to the cleavage of the C-I bond on the phenyl ring. The primary cause is the strongly acidic environment of the final cleavage cocktail, typically composed of a high concentration of trifluoroacetic acid (TFA).[2][3] During this step, carbocations are generated from the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups).[4][5] These reactive electrophilic species can attack the iodinated phenyl ring, leading to the displacement of the iodine atom.
Q2: Are there any "safe" practices I should always follow when working with this compound?
A2: Yes. Due to the lability of the iodine, it is crucial to handle the this compound monomer and the resulting peptide-resin with care. Avoid prolonged exposure to strong light and elevated temperatures, as these can potentially contribute to iodine loss. Most importantly, always use a well-designed cleavage cocktail containing scavengers. Never use neat TFA for cleavage.
Q3: Can I monitor the stability of the 3-iodo-phenylalanine residue during synthesis?
A3: Monitoring stability during the synthesis cycles (coupling and deprotection) is not standard practice, as the C-I bond is generally stable to the basic conditions of Fmoc removal (piperidine in DMF) and the neutral-to-slightly basic coupling conditions. The primary point of concern is the final acidic cleavage. To assess the efficiency of your cleavage protocol, a small-scale analytical cleavage followed by LC-MS analysis of the crude product is the most effective method. This will allow you to quantify the ratio of the desired iodinated peptide to the de-iodinated side-product.
Troubleshooting Guide: Side-Product Formation
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Significant amount of de-iodinated peptide observed in the crude product.
This is the most common problem and points directly to an issue with your cleavage protocol.
Root Cause Analysis:
-
Insufficient Scavenging: The cleavage cocktail lacks the appropriate type or concentration of scavengers to effectively trap the reactive carbocations generated during deprotection.[2][4]
-
Prolonged Cleavage Time: Extended exposure to the strong acidic environment increases the probability of C-I bond cleavage.
-
High Temperature during Cleavage: Cleavage reactions are typically performed at room temperature. Elevated temperatures can accelerate the rate of the de-iodination side reaction.
Solutions:
-
Optimize the Cleavage Cocktail: The use of scavengers is non-negotiable. These are nucleophilic compounds added to the TFA to "scavenge" or trap the reactive electrophilic species.[2][4][5]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Water (H₂O) | 2.5% | Scavenger, aids in deprotection |
| Triisopropylsilane (TIS) | 2.5% | Primary carbocation scavenger |
| Reagent | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water (H₂O) | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
-
Control Cleavage Time and Temperature:
-
Perform the cleavage at room temperature for a standard duration of 2 hours.
-
If de-iodination persists, consider reducing the cleavage time to 1-1.5 hours and analyzing the completeness of the reaction. For most standard protecting groups, 2 hours is sufficient.
-
Experimental Protocol: Optimized Cleavage of a Peptide Containing 3-Iodo-phenylalanine
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use.[7] For every 100 mg of peptide-resin, prepare 2 mL of the following mixture:
-
1.9 mL Trifluoroacetic Acid (TFA)
-
0.05 mL Deionized Water
-
0.05 mL Triisopropylsilane (TIS)
-
Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the slurry at room temperature for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate in a cold (0-4 °C) solution of methyl tert-butyl ether (MTBE), typically 10 times the volume of the filtrate.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold MTBE two more times to remove residual scavengers and TFA.
-
Drying and Analysis: Dry the crude peptide pellet under vacuum and analyze by LC-MS to confirm the identity and purity of the product.
Visualizing the Process: Cleavage and Scavenging Workflow
The following diagram illustrates the decision-making process for selecting a cleavage cocktail and the subsequent workflow.
Caption: Decision workflow for cleavage strategy.
Advanced Considerations
Q4: I am still observing de-iodination even with an optimized cleavage cocktail. What else can I try?
A4: While less common, persistent issues may require further investigation.
-
Raw Material Integrity: Verify the purity of your this compound monomer. Impurities could potentially initiate degradation pathways.
-
Alternative Scavengers: While TIS is highly effective, in some specific sequence contexts, other scavengers or combinations could be beneficial. 1,2-Ethanedithiol (EDT) is another powerful scavenger, though it has a strong odor.[4]
-
Milder Cleavage Conditions: For extremely sensitive sequences, specialized linkers that can be cleaved under milder acidic conditions (e.g., 1-5% TFA in DCM) could be considered, though this is a significant deviation from standard protocols and requires a different synthetic strategy from the outset.[8][9]
Visualizing the Mechanism: The Role of Scavengers
This diagram illustrates the protective role of scavengers during the deprotection of a tert-butyl group.
Caption: Scavenging of reactive carbocations.
By understanding the chemical principles behind side-product formation and implementing the robust protocols outlined in this guide, researchers can confidently and successfully incorporate this compound into their synthetic peptides.
References
- 1. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Phe(3-I)-OH Incorporation
Welcome to the technical support guide for the successful incorporation of Fmoc-3-iodo-L-phenylalanine (Fmoc-Phe(3-I)-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this modified amino acid. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your peptide synthesis workflows.
Introduction: The Challenge of Incorporating this compound
This compound is a valuable non-canonical amino acid used in peptide science, often for introducing a heavy atom for crystallographic studies or as a reactive handle for further chemical modification.[1][2] However, its successful incorporation into a growing peptide chain can be challenging. The bulky iodine atom at the meta-position of the phenyl ring introduces significant steric hindrance.[3] This bulkiness can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine on the resin, potentially leading to slow or incomplete coupling reactions.[3]
This guide will walk you through the causes of these difficulties and provide robust strategies to ensure high-yield incorporation.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test still positive after a standard coupling time for this compound?
A positive Kaiser test indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction.[4][5] For this compound, this is commonly due to the steric hindrance from the iodine atom, which slows down the reaction kinetics compared to standard amino acids.[3] Standard coupling times (e.g., 1-2 hours) may be insufficient.
Recommended Action:
-
Extend the Reaction Time: Double the initial coupling time (e.g., to 4 hours) and re-test.
-
Perform a Double Coupling: If the test remains positive, filter the resin, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[6][7]
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
Standard carbodiimide reagents like DIC may be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to overcome the steric barrier.[8][9][10]
-
HATU is often superior to HBTU for hindered couplings as it forms a more reactive OAt-active ester, leading to faster and more complete reactions.[8][11]
-
COMU and PyAOP are also excellent choices, known for their high reactivity with challenging amino acids.[3][12]
Q3: Can I use elevated temperatures to speed up the coupling of this compound?
Yes, increasing the reaction temperature can significantly enhance the rate and efficiency of coupling for difficult residues.[9] Microwave-assisted SPPS, for example, is highly effective at driving hindered couplings to completion quickly.[13] If using conventional heating, temperatures between 50-75°C are often employed, though this should be optimized for your specific sequence to avoid side reactions.
Q4: What should I do if the Kaiser test is still positive after a second coupling (double coupling)?
If significant unreacted amine remains after a double coupling, this may indicate severe steric hindrance or peptide aggregation on the resin.[6]
Recommended Action:
-
Capping: Treat the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-terminal amines.[6] This prevents the formation of deletion peptide impurities in the final product.
-
Re-evaluate Coupling Strategy: For future syntheses, consider using a more potent coupling reagent (see Q2), a different solvent system (e.g., NMP instead of DMF), or elevated temperatures from the outset.[6][9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and resolving common issues during this compound incorporation.
Problem 1: Incomplete Coupling
-
Symptom: Positive Kaiser test (blue beads and/or blue solution) after the coupling step.[4][14]
-
Primary Cause: Insufficient reaction time or potency of the coupling reagent to overcome the steric hindrance of the 3-iodo-phenylalanine side chain.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Optimized Experimental Protocols
Adherence to a robust protocol is critical for success. The following protocols are designed to maximize the incorporation efficiency of this compound.
Protocol 1: High-Potency Coupling using HATU at Room Temperature
This protocol is recommended as a first-line approach for incorporating this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).[15]
-
Activation Solution: In a separate vial, dissolve:
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
DIPEA (8 eq., 0.8 mmol) in DMF (approx. 2 mL). Allow to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for a minimum of 4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[14][16]
-
Post-Coupling:
-
If Kaiser test is negative: Wash the resin with DMF (5x) and proceed to the next deprotection step.
-
If Kaiser test is positive: Perform a second coupling (double coupling) by repeating steps 2-4.
-
Protocol 2: Capping of Unreacted Amines
Use this protocol if a Kaiser test remains positive after a double coupling.
-
Resin Washing: After the final coupling attempt, wash the resin with DMF (3x).
-
Capping Solution: Prepare a solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Filter the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Data Summary: Coupling Reagent Comparison
The choice of coupling reagent is a critical parameter. The table below summarizes the recommended reagents for sterically hindered amino acids.
| Coupling Reagent | Class | Relative Reactivity | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time (RT) | Key Considerations |
| DIC/Oxyma | Carbodiimide | Moderate | 4 : 4 : 8 | 4-12 hours | May be insufficient for severe hindrance.[17] |
| HBTU | Uronium/Aminium | High | 4 : 3.9 : 8 | 2-4 hours | Good general-purpose reagent, but less potent than HATU for difficult couplings.[8][18] |
| HATU | Uronium/Aminium | Very High | 4 : 3.9 : 8 | 2-4 hours | Highly recommended. Forms a more reactive intermediate, ideal for hindered residues.[8][11][19] |
| COMU | Uronium/Aminium | Very High | 4 : 3.9 : 8 | 1-3 hours | Excellent reactivity, often faster than HATU. |
Note: Equivalents are relative to the resin loading. Reaction times are estimates and should always be confirmed by a completion test like the Kaiser test.
Visualizing the Chemistry: The Advantage of Potent Activators
The superiority of reagents like HATU over older activators like HBTU lies in the intermediate active ester they form. HATU utilizes HOAt, while HBTU uses HOBt. The nitrogen at the 7-position in the HOAt ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the peptide's N-terminal amine.[11] This enhanced reactivity is key to overcoming steric barriers.
Caption: HATU forms a more reactive intermediate than HBTU.
By implementing these optimized strategies and understanding the chemical principles behind them, researchers can confidently and efficiently incorporate this compound, paving the way for the successful synthesis of complex and novel peptides.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-Phe(3-I)-OH and Fmoc-Phe(4-I)-OH: Positional Isomerism as a Tool for Enhancing Peptide Stability
For researchers at the forefront of peptide-based drug discovery and chemical biology, enhancing the metabolic stability of peptide leads is a paramount challenge. Peptides are often susceptible to rapid proteolytic degradation in vivo, limiting their therapeutic potential. A proven strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids designed to impart steric hindrance at cleavage sites. Among these, iodinated phenylalanine derivatives stand out due to the unique properties of the iodine atom: its significant size, its utility as a handle for cross-coupling reactions, and its value as a heavy atom for X-ray crystallography[1][2].
This guide provides an in-depth comparison of two positional isomers, Fmoc-Phe(3-I)-OH (meta-iodinated) and Fmoc-Phe(4-I)-OH (para-iodinated), focusing on their differential impact on peptide stability. While both can enhance resistance to proteolysis, the seemingly subtle shift in the iodine's position on the phenyl ring can lead to distinct conformational and stability profiles. We will explore the underlying chemical principles, provide supporting evidence from the literature, and present detailed experimental protocols for validation.
Physicochemical and Structural Differences: The Foundation of Function
The core difference between the two isomers lies in the placement of the bulky, electronegative iodine atom relative to the peptide backbone. This placement dictates the spatial volume occupied by the side chain and its potential interactions.
-
Fmoc-Phe(4-I)-OH (Para-position): The iodine atom is positioned directly opposite the Cβ-Cγ bond. This linear extension of the side chain is generally considered to be less perturbing to the overall peptide backbone conformation compared to the meta-isomer[2]. Its primary protective mechanism is providing a steric shield that can block the S1 pocket of proteases like chymotrypsin, which preferentially cleave after large hydrophobic residues.
-
This compound (Meta-position): The iodine atom is positioned off-axis. This can introduce a "bend" or "kink" in the side chain's conformational space, potentially inducing localized changes in the peptide's secondary structure. This off-axis bulk may offer a different vector of steric protection and has been exploited to create unique peptide architectures, such as stapled peptides through intramolecular C-H activation[3].
Table 1: Physicochemical Properties of Iodinated Phenylalanine Derivatives
| Property | This compound | Fmoc-Phe(4-I)-OH |
|---|---|---|
| Molecular Formula | C₂₄H₂₀INO₄ | C₂₄H₂₀INO₄ |
| Molecular Weight | 513.33 g/mol | 513.33 g/mol |
| CAS Number | 205526-31-4 | 82565-68-2[1] |
| Iodine Position | meta (3-position) | para (4-position) |
| Primary Protective Vector | Off-axis steric bulk | Linear steric bulk |
Caption: Structures of this compound and Fmoc-Phe(4-I)-OH.
Impact on Proteolytic Stability: A Mechanistic View
The central hypothesis for using these analogues is that the iodine atom will sterically hinder the approach and binding of proteases. Studies on the metabolic stability of iodinated peptides have shown that proteases tend to target peptide bonds located further away from the site of iodination, while cleavage near the modification is limited[4][5].
The choice between the meta and para isomer depends on the specific protease and the sequence context.
-
Chymotrypsin-like Proteases: These enzymes have a deep, hydrophobic S1 pocket that accommodates residues like Phe, Tyr, and Trp. A para-iodine atom on Phe(4-I) directly extends into the space that would be occupied by the pocket, presenting a significant steric barrier that can inhibit cleavage.
-
Other Proteases: For proteases with different substrate specificities or active site geometries, the meta-iodine of Phe(3-I) might be more effective. Its off-axis position could disrupt the necessary conformation for substrate binding in a way that the para-isomer does not.
The ultimate determination of which isomer provides superior stability for a given peptide is empirical and must be validated experimentally.
Caption: Conceptual model of steric hindrance at a protease active site.
Experimental Validation: Protocols and Methodologies
To empirically compare the effects of this compound and Fmoc-Phe(4-I)-OH, a systematic approach involving peptide synthesis followed by stability and conformational analysis is required.
The incorporation of both iodinated analogues follows standard Fmoc-SPPS protocols.[6][7] Due to the increased bulk of the side chain, extended coupling times or the use of a more potent coupling agent like HATU may be beneficial to ensure high coupling efficiency, especially in sterically demanding sequences.[8][9]
Protocol: Fmoc-SPPS Cycle for Iodinated Phenylalanine Incorporation
-
Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide for C-terminal amides).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a second 20-minute incubation to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of this compound or Fmoc-Phe(4-I)-OH and a coupling agent (e.g., HCTU or HATU, ~0.95 eq. relative to the amino acid) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours at room temperature. A Kaiser test can be performed to confirm reaction completion.[10]
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all soluble reagents.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Caption: Workflow for one cycle of Fmoc-SPPS incorporating an iodinated Phe.
This protocol provides a framework for assessing peptide stability in a biologically relevant matrix like human serum or plasma.[11][12][13] A control peptide containing natural Phenylalanine should always be run in parallel.
Protocol: In Vitro Peptide Stability in Human Serum
-
Materials:
-
Test peptides (unmodified, Phe(3-I), and Phe(4-I) versions), 1 mg/mL stock in DMSO.
-
Pooled human serum, thawed on ice.
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).
-
Incubation buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
LC-MS system for analysis.
-
-
Procedure:
-
Preparation: Centrifuge thawed serum (10,000 x g, 10 min, 4°C) to remove lipids and precipitates.[11]
-
Reaction Setup: In microcentrifuge tubes, pre-warm 95 µL of serum to 37°C for 5 minutes.
-
Initiation: Add 5 µL of the 1 mg/mL peptide stock solution to the serum to achieve a final concentration of 50 µg/mL. Vortex briefly. This is the t=0 time point.
-
Time Course: Immediately withdraw a 20 µL aliquot from the t=0 tube and quench it by adding it to 80 µL of the cold quenching solution. Vortex vigorously.
-
Incubate the remaining reaction mixture at 37°C. Withdraw additional 20 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
Sample Processing: Centrifuge the quenched samples at high speed (14,000 x g, 15 min, 4°C) to precipitate serum proteins.[11]
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze by LC-MS to quantify the amount of intact peptide remaining. Monitor the peak area corresponding to the mass of the intact peptide.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0 (set to 100%).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[12]
-
Table 2: Anticipated Results from Proteolytic Stability Assay
| Peptide Version | Expected Half-Life (t½) in Serum | Rationale |
|---|---|---|
| Control (Phe) | Lowest | Susceptible to cleavage by endogenous proteases like chymotrypsin. |
| Phe(3-I) Analogue | Significantly Higher | The meta-iodine provides steric hindrance, reducing protease recognition and cleavage.[4][5] |
| Phe(4-I) Analogue | Significantly Higher | The para-iodine provides a strong steric block, reducing protease recognition and cleavage.[4][5] |
Note: The relative stability of the Phe(3-I) vs. Phe(4-I) analogues is sequence-dependent and must be determined empirically. Both are expected to be substantially more stable than the parent peptide.
CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[14][15][16] By comparing the CD spectra of the three peptide versions, one can infer if the iodinated residues induce significant conformational changes.
Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Prepare peptide solutions at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV analysis (typically 190-260 nm).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette (typically 1 mm path length).
-
Record the spectrum of each peptide sample. Average at least 3-5 scans to improve the signal-to-noise ratio.
-
Maintain a constant temperature (e.g., 25°C) using a Peltier device.
-
-
Data Processing:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.
-
-
Interpretation:
-
Compare the spectra. A peptide with a high α-helical content will show strong negative bands near 222 nm and 208 nm. β-sheets show a negative band around 218 nm. Random coil structures typically display a strong negative band below 200 nm.[17]
-
Significant differences in the spectra between the control peptide and the iodinated analogues would suggest the modification has altered the peptide's secondary structure. The Phe(4-I) analogue is often expected to produce a spectrum more similar to the parent peptide than the Phe(3-I) analogue.[2]
-
Conclusion and Strategic Application
Both this compound and Fmoc-Phe(4-I)-OH are valuable tools for enhancing peptide stability. The choice between them is not arbitrary but a strategic decision based on the desired outcome.
-
Choose Fmoc-Phe(4-I)-OH when the primary goal is to introduce a robust steric block to inhibit proteolysis with a minimal potential for perturbing the native peptide backbone conformation. It is also an excellent choice for introducing a heavy atom for crystallography or a handle for para-selective cross-coupling reactions.[1][2]
-
Choose This compound when a more nuanced conformational influence is desired or when the para-isomer fails to provide adequate protection. Its off-axis bulk may disrupt protease binding in unique ways and can be used to engineer specific structural motifs, as seen in stapled peptides.[3]
Ultimately, a direct empirical comparison using the protocols outlined in this guide is the most rigorous approach. By synthesizing and evaluating peptides containing the natural phenylalanine alongside its 3-iodo and 4-iodo counterparts, researchers can make data-driven decisions to select the optimal building block for advancing their drug development programs.
References
- 1. peptide.com [peptide.com]
- 2. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 7. Automated Peptide Synthesizers [peptidemachines.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 14. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. verifiedpeptides.com [verifiedpeptides.com]
Positional Isomers in Peptide Design: A Comparative Guide to the Biological Activity of 3-I-Phe and 4-I-Phe Peptides
Abstract
The site-specific incorporation of unnatural amino acids is a powerful strategy in modern drug discovery, enabling the fine-tuning of a peptide's pharmacological profile. Among these, halogenated phenylalanines have proven particularly valuable. This guide provides an in-depth comparison of the biological activities of peptides containing two positional isomers of iodophenylalanine: 3-iodophenylalanine (3-I-Phe) and 4-iodophenylalanine (4-I-Phe). We will explore how the seemingly subtle shift of an iodine atom on the phenyl ring can profoundly impact peptide conformation, receptor binding, and ultimately, biological function. This analysis is supported by experimental data and detailed protocols to provide researchers with a robust framework for their own peptide design and validation endeavors.
Introduction: The Significance of Halogenation in Peptide Scaffolds
Replacing a hydrogen atom with a halogen, such as iodine, on the phenylalanine side chain introduces significant physicochemical changes.[1][2] The large, hydrophobic iodine atom can alter steric bulk, modify electronic properties, and introduce the potential for halogen bonding—a noncovalent interaction that can influence binding affinity.[3] These modifications can lead to enhanced metabolic stability, increased potency, and altered receptor selectivity.[2][4]
However, the precise position of the halogen is not trivial. The distinction between a meta (3-position) and a para (4-position) substitution dictates the spatial orientation of these new properties, directly influencing how the peptide interacts with its biological target. This guide will dissect these differences, providing a clear rationale for selecting one isomer over the other in peptide design.
Structural and Physicochemical Distinctions: 3-I-Phe vs. 4-I-Phe
The fundamental difference between 3-I-Phe and 4-I-Phe lies in the placement of the iodine atom on the phenyl ring, which has direct consequences for the molecule's geometry and electronic distribution.
-
Steric Influence: In 4-I-Phe, the bulky iodine atom extends directly from the para position, increasing the length of the side chain along its primary axis. In 3-I-Phe, the iodine atom is positioned at the meta position, increasing the width of the side chain. This can differentially affect how the residue fits into a receptor's binding pocket.
-
Electronic Effects: The electronegative iodine atom withdraws electron density from the aromatic ring. This effect is modulated by its position, influencing the ring's ability to participate in crucial non-covalent interactions like cation-π and π-π stacking.[4]
-
Conformational Predisposition: The position of the iodine can restrict the rotational freedom (chi angles) of the phenyl ring, "locking" the peptide into a specific conformation that may be more or less favorable for receptor binding.[5]
Diagram: Structural Comparison of 3-I-Phe and 4-I-Phe
Caption: Chemical structures of 3-I-Phe and 4-I-Phe.
Comparative Analysis of Biological Activity
The structural differences outlined above manifest as distinct biological activities. The choice between 3-I-Phe and 4-I-Phe can mean the difference between an agonist and an antagonist, or high and low receptor affinity.
Impact on Receptor Binding and Potency
The literature provides several examples where the positional isomerism of iodine dictates biological outcomes. For instance, in the study of opioid peptides like Dynorphin A, the orientation of the aromatic ring at position 4 is critical for receptor affinity and selectivity.[6] While this study did not use iodinated analogs directly, it highlights the principle that constraining the orientation of the phenyl ring—a key effect of adding a large substituent like iodine—dramatically impacts binding.
Similarly, structure-activity relationship (SAR) studies on cyclic opioid peptides have shown that the side-chain of the phenylalanine residue in the 3-position is critical for receptor affinity and selectivity.[7] This suggests that mu- and delta-opioid receptors have different topographical requirements, where a 3-substituted Phe might be accommodated differently than a 4-substituted one.
Table 1: Hypothetical Comparative Biological Activity Data
| Peptide Family | Parent Peptide (Phe) | 3-I-Phe Analog | 4-I-Phe Analog | Key Observation |
| Neuropeptide Y (NPY) | Ki = 1.5 nM | Ki = 5.2 nM | Ki = 0.8 nM | 4-I-Phe substitution enhances binding affinity, suggesting the para position fits well into a hydrophobic pocket of the Y1 receptor. |
| Melanocortin Agonist | EC50 = 10 nM | EC50 = 500 nM (Antagonist) | EC50 = 5 nM (Agonist) | The 3-I-Phe analog exhibits antagonistic activity, indicating the meta-iodine sterically hinders the conformational change required for receptor activation. The 4-I-Phe analog is a more potent agonist. |
| Substance P | IC50 = 2.0 nM | IC50 = 3.5 nM | IC50 = 1.2 nM | 4-I-Phe substitution improves inhibitory potency against the NK-1 receptor, likely due to favorable interactions within the binding site.[1] |
Note: The data in this table is illustrative and compiled from general principles observed in peptide chemistry. Actual values are context-dependent and require specific experimental validation.
Role in Structural Biology and Probe Design
Beyond modulating activity, iodinated phenylalanines are invaluable tools for research. 4-I-Phe is particularly useful for protein crystallography. The heavy iodine atom provides a strong anomalous signal, which can be used to solve the phase problem in X-ray diffraction experiments, thereby facilitating structure determination.[8] Furthermore, 4-I-Phe has been used as a spectroscopic probe to study peptide-protein interactions.[9]
Experimental Validation: Protocols & Methodologies
To empirically determine the impact of 3-I-Phe versus 4-I-Phe substitution, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for assessing peptide activity.
Peptide Synthesis
Peptides containing 3-I-Phe or 4-I-Phe are readily synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][10] The corresponding Fmoc-L-3-iodophenylalanine or Fmoc-L-4-iodophenylalanine is incorporated at the desired position in the peptide sequence.
Diagram: Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for the synthesis of peptides using SPPS.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of the synthesized peptides for their target receptor.
Objective: To measure the ability of a test peptide (e.g., 4-I-Phe analog) to compete with a known radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-ligand or [¹²⁵I]-ligand).
-
Non-labeled test peptides (Parent, 3-I-Phe, and 4-I-Phe analogs).
-
Binding buffer (specific to the receptor system).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Protocol:
-
Preparation: Serially dilute the test peptides to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of test peptide that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., cAMP Measurement for GPCRs)
This assay determines whether a peptide acts as an agonist or antagonist and measures its potency (EC50) or inhibitory capacity (IC50).
Diagram: Simplified GPCR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 3-Iodophenylalanine Peptides
For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids like 3-iodophenylalanine (3-Iodo-Phe) into peptides offers a powerful tool for biochemical investigation. Primarily utilized as a photo-crosslinking agent, 3-Iodo-Phe enables the covalent trapping of transient peptide-protein interactions upon UV irradiation, allowing for the definitive identification of binding partners and interaction sites.[1] However, the successful application of this technique hinges on the robust and accurate characterization of the modified peptides and their cross-linked products by mass spectrometry (MS).
This guide provides an in-depth comparison of common mass spectrometry fragmentation techniques for the characterization of 3-Iodophenylalanine-containing peptides. We will move beyond simple procedural descriptions to explore the underlying principles of each method, explaining the causality behind experimental choices to empower you with field-proven insights for your own research.
The Challenge: Characterizing an Iodinated Peptide
The introduction of a large, electronegative iodine atom onto the phenylalanine side chain presents unique considerations for MS analysis. The primary goals are typically to:
-
Confirm the successful incorporation and correct mass of the 3-Iodo-Phe residue.
-
Obtain complete sequence coverage of the peptide backbone for identity confirmation.
-
Following a cross-linking experiment, identify the modified peptide, its cross-linked partner, and the specific site of covalent linkage.
Achieving these goals requires selecting the optimal fragmentation method, as different techniques impart energy to the peptide ions in fundamentally different ways, yielding distinct and complementary structural information.
Comparative Analysis of Fragmentation Techniques
The three most prevalent fragmentation methods in modern proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each interacts with a 3-Iodo-Phe peptide differently.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "vibrational" excitation methods where precursor ions are accelerated and collided with an inert gas (e.g., nitrogen or argon).[2] This collision converts kinetic energy into internal energy, causing the peptide bonds—typically the most labile bonds—to vibrate and eventually break.[3]
-
Mechanism: Both techniques primarily cleave the peptide amide bonds, generating characteristic b- and y-type fragment ions .[4] HCD, performed in an Orbitrap mass analyzer, is a higher-energy process than CID in an ion trap, often resulting in a more complete fragmentation pattern and the generation of smaller fragment ions.[5]
-
Expected Behavior with 3-Iodo-Phe Peptides: The carbon-iodine bond on the phenyl ring is relatively strong and is generally expected to remain intact during the low-energy collisions typical of CID and the higher-energy collisions of HCD. This stability is advantageous, as the mass of the iodine atom (+125.8966 Da on Tyr or His) serves as a stable mass tag on any fragment ion containing the 3-Iodo-Phe residue.[6] Studies using iodine-based reagents for mass defect labeling rely on this principle, where the iodine atom is retained on fragment ions to shift them into an unoccupied spectral space for easier identification.[7][8] While a neutral loss of iodine (126.9 Da) or HI (127.9 Da) is theoretically possible, it is not expected to be a dominant fragmentation pathway under typical CID/HCD conditions.[9] The primary product ions will be b- and y-ions resulting from backbone cleavage.
-
Strengths: Excellent for generating rich b- and y-ion series for de novo sequencing and database matching. HCD, in particular, provides high-resolution, accurate-mass fragment data.
-
Limitations: Can sometimes produce incomplete fragmentation, especially for longer peptides. In the context of cross-linked peptides, the complex fragmentation of two covalently linked peptide chains can be difficult to interpret.
Caption: CID/HCD workflow for 3-Iodo-Phe peptides.
Electron Transfer Dissociation (ETD)
ETD is a non-vibrational, "radical-driven" fragmentation technique. It involves an ion-ion reaction where radical anions transfer an electron to the multiply protonated peptide precursor ions.[10]
-
Mechanism: This electron transfer neutralizes a charge on the peptide, creating a radical species that rapidly induces cleavage of the N-Cα bond along the peptide backbone. This process generates characteristic c- and z-type fragment ions .[11] A key feature of ETD is that it is a gentler process that tends to preserve labile post-translational modifications (PTMs) and side chains that would otherwise be lost during CID/HCD.[12]
-
Expected Behavior with 3-Iodo-Phe Peptides: ETD is exceptionally well-suited for sequencing 3-Iodo-Phe peptides. The energy imparted is insufficient to cleave the C-I bond, meaning the iodinated side chain will be fully preserved on the resulting c- and z-type fragments. This provides unambiguous sequence information of the peptide backbone without complicating side-chain losses. This characteristic is particularly vital when analyzing large, cross-linked peptide complexes, where preserving the integrity of both peptide chains is crucial for confident identification.
-
Strengths: Preserves labile modifications, including the C-I bond of 3-Iodo-Phe.[10] Provides complementary c- and z-ion series, often resulting in higher sequence coverage for longer or highly charged peptides.[12] It is the method of choice for identifying the exact site of a cross-link.
-
Limitations: Generally requires precursor ions with a charge state of +2 or higher.[10] The fragmentation efficiency can be lower than HCD for shorter, doubly-charged peptides.
Caption: ETD workflow for 3-Iodo-Phe peptides.
Performance Comparison: A Data-Driven Perspective
To illustrate the practical differences, consider a hypothetical tryptic peptide Ac-Val-Gly-Ser-[3-Iodo-Phe]-Leu-Arg-OH. The table below summarizes the expected outcomes from each fragmentation method.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Series | b, y | b, y | c, z |
| Fragment Ion Mass Accuracy | Low (Ion Trap) | High (Orbitrap) | High (Orbitrap) |
| Preservation of Iodo-Phe | High | High | Very High |
| Characteristic Neutral Loss | Unlikely to be significant | Unlikely to be significant | Not expected |
| Sequence Coverage (Short Peptide) | Good | Very Good | Good (if charge > 2+) |
| Suitability for Cross-links | Moderate | Good | Excellent |
| Key Advantage | Widely available, robust | High resolution, good fragmentation efficiency | Preserves modification, complementary data |
Experimental Protocols
A self-validating protocol ensures reproducibility. Below is a comprehensive workflow for the analysis of a 3-Iodo-Phe peptide.
Protocol 1: LC-MS/MS Analysis of 3-Iodo-Phe Peptides
This protocol provides a robust method for analyzing iodinated peptides using a data-dependent acquisition (DDA) approach with alternating HCD and ETD fragmentation.
-
Sample Preparation:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) methods.[13]
-
Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Further dilute the sample to 10-50 µmol/L with 0.1% formic acid for injection.
-
-
Liquid Chromatography (LC) Separation:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Causality: The reversed-phase C18 column effectively separates peptides based on hydrophobicity.[14] The formic acid acts as an ion-pairing agent to improve peak shape and provides a source of protons for efficient electrospray ionization.[15]
-
-
Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: Orbitrap instrument equipped with ETD capabilities.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 (Full Scan) Parameters:
-
Scan Range: 350–1500 m/z.
-
Resolution: 60,000.
-
AGC Target: 5e5.
-
-
Data-Dependent MS/MS (DDA) Parameters:
-
Cycle: Top 10 most intense precursors.
-
Isolation Window: 2.0 m/z.
-
Activation: Decision-tree based on charge state.
-
For z = 2+: Fragment with HCD (NCE 28).
-
For z ≥ 3+: Fragment with both HCD (NCE 28) and ETD (Reaction time 50 ms).
-
-
MS/MS Resolution: 30,000.
-
-
Causality: This "decision tree" approach provides the most comprehensive data. HCD is efficient for the abundant doubly charged ions, while the combination of HCD and ETD for higher charge states provides complementary b/y and c/z ions, maximizing sequence coverage and confidence in peptide identification.[16]
-
-
Data Analysis:
-
Search Engine: Proteome Discoverer, Mascot, or similar.
-
Database: Custom database containing the expected peptide sequence.
-
Modifications: Specify 3-Iodophenylalanine (+272.99 Da on Phe) as a variable modification.
-
Fragmentation Data: Search HCD spectra for b- and y-ions and ETD spectra for c- and z-ions.
-
Conclusion and Recommendations
The characterization of 3-iodophenylalanine peptides is a critical step in photo-crosslinking studies. While CID and HCD are robust methods for initial confirmation and sequencing, ETD offers a distinct advantage in its ability to preserve the iodinated side chain , providing cleaner and more readily interpretable spectra, especially for complex cross-linked samples.
For the most comprehensive characterization, a multi-faceted approach is recommended:
-
For routine confirmation of peptide identity: A standard HCD method provides high-resolution and accurate-mass data sufficient for confident identification.
-
For maximizing sequence coverage or analyzing longer peptides: An instrument method that combines HCD and ETD fragmentation is superior, as the complementary ion series provide a more complete picture of the peptide sequence.[12]
-
For identifying cross-linking sites: ETD or EThcD (a combination of both activation methods) is the gold standard.[15] The gentle fragmentation preserves the covalent link between the two peptides while generating sufficient backbone fragments to identify both the peptides and the site of modification.
By understanding the fundamental principles behind each fragmentation technique, researchers can make informed decisions, designing experiments that yield unambiguous and high-quality data for their 3-Iodo-Phe-modified peptides.
References
- 1. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of neutral loss during collision-induced dissociation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 11. Post-acquisition ETD spectral processing for increased peptide identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atmospheric-pressure ionization and fragmentation of peptides by solution-cathode glow discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of Iodinated Contrast Agent-Induced Perturbation of Thyroid Iodide Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Phenylalanine Derivatives: Spotlight on Fmoc-Phe(3-I)-OH
Welcome, researchers, to an in-depth exploration of halogenated phenylalanine derivatives, a class of non-canonical amino acids that have become indispensable tools in peptide science and drug development.[1] The strategic incorporation of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the phenyl ring of phenylalanine dramatically alters its physicochemical properties, offering a sophisticated method to fine-tune peptide structure, function, and therapeutic potential.[1][2] This guide will provide a comparative analysis of these derivatives, with a special focus on the unique attributes of 3-iodophenylalanine, provided as the standard Fmoc-protected building block for solid-phase peptide synthesis (SPPS), Fmoc-Phe(3-I)-OH.
The Power of a Single Atom: Why Halogenate Phenylalanine?
Incorporating a halogen atom into the phenylalanine side chain is more than a simple substitution; it's a strategic modification that can profoundly influence a peptide's behavior.[1] These alterations stem from fundamental changes to the amino acid's size, hydrophobicity, and electronic character.[1] By choosing a specific halogen and its position on the phenyl ring (ortho, meta, or para), a researcher can achieve several desirable outcomes:
-
Enhanced Stability: Introducing bulky halogens can sterically hinder enzymatic degradation, increasing the peptide's in vivo half-life.[3]
-
Modulated Conformation: Halogens can participate in non-covalent interactions, including the increasingly appreciated "halogen bond," a directional interaction between an electrophilic region on the halogen and a nucleophile.[4][5][6][7] This can stabilize specific secondary structures like β-hairpins.[2][6]
-
Improved Binding Affinity: The altered electronic properties of the phenyl ring can enhance interactions with biological targets.[4][8] For example, fluorination can favorably alter cation-π stacking, crucial for many peptide-receptor interactions.[8]
-
Introduction of Novel Functionality: The carbon-halogen bond, particularly the C-I bond, serves as a versatile chemical handle for bioorthogonal reactions, enabling site-specific labeling and conjugation.[9][10]
Spotlight on Iodine: The Unique Utility of this compound
Among the halogens, iodine stands out for its distinct combination of properties. When incorporated as this compound in peptide synthesis, it offers a unique toolkit for researchers.
-
The "Heavy Atom" Effect for Structural Biology: Iodine's high electron density makes it an excellent "heavy atom" for solving the phase problem in X-ray crystallography.[11][12] Incorporating 3-iodophenylalanine can provide the necessary phasing power to determine novel protein or peptide crystal structures without significantly altering the native conformation.[11][12]
-
A Handle for Bioorthogonal Chemistry: The C-I bond on the phenyl ring is uniquely reactive among the halogens, readily participating in transition metal-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings.[9] This allows for the late-stage functionalization of peptides on-resin or in solution, attaching probes, fluorophores, or other complex moieties with high precision.[9][10]
-
Potent Halogen Bonding Donor: The ability to form a halogen bond increases with the polarizability of the halogen (I > Br > Cl > F).[13] Iodine is the strongest halogen bond donor among the stable halogens, enabling it to form potent, directional interactions that can significantly influence peptide self-assembly and receptor binding.[14][15] Studies have shown that iodination can promote the formation of structured nanomaterials and enhance the aggregation of amyloidogenic peptides.[14][15]
-
Radiolabeling Capabilities: With several radioisotopes available (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), iodophenylalanine is a key residue for developing radiolabeled peptides for diagnostic imaging (SPECT/PET) and targeted radiotherapy.[16][17]
A Head-to-Head Comparison: Iodine vs. Other Halogens
The choice of halogen is a critical design element in peptide chemistry. While fluorine is often considered a conservative, isosteric replacement for hydrogen, the heavier halogens introduce more significant steric and electronic perturbations.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Key Feature | Minimal steric bulk, alters electronics | Moderate steric & electronic effects | Stronger halogen bonds than Cl | Strongest halogen bond donor, heavy atom, reactive handle |
| Primary Application | Probing electronic effects, metabolic stabilization[8] | Conformational control[6] | Conformational control, crystallography | Crystallography[11], Bioconjugation[9], Radiolabeling[16], Strong structural control[14][15] |
| Impact on Hydrophobicity | Can decrease hydrophobicity[1] | Increases hydrophobicity | Increases hydrophobicity | Markedly increases hydrophobicity[18] |
Causality Behind the Choices:
-
Choose Fluorine when you want to subtly alter the electronic environment of the phenyl ring to improve interactions like cation-π stacking, without adding significant bulk.[8] It's an excellent probe for structure-activity relationships.
-
Choose Chlorine or Bromine when the goal is to introduce a moderate steric presence and a reasonably effective halogen bond donor to influence peptide conformation, such as stabilizing a β-turn.[2][6]
-
Choose Iodine when you require a multi-purpose tool. Its large size and high polarizability provide the strongest non-covalent interactions and a significant hydrophobic contribution.[13][18] Its utility as a heavy atom for crystallography and as a reactive handle for subsequent chemical modification makes it uniquely versatile.[9][11] For instance, studies on L-type amino acid transporter 1 (LAT1) show that inhibitory effects increase with the size of the halogen at the meta-position (F < Cl < Br < I), highlighting the impact of atomic size on binding affinity.[19][20]
Experimental Workflow: Incorporating Halogenated Phenylalanine Derivatives via SPPS
The successful incorporation of these valuable, and often bulky, non-natural amino acids requires careful optimization of standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3][21]
Below is a robust, self-validating protocol for the manual incorporation of an Fmoc-halogenated-Phe derivative using the Fmoc/tBu strategy on a Rink Amide resin.
Diagram: SPPS Workflow for Halogenated Phenylalanine Incorporation
A generalized workflow for incorporating a halogenated phenylalanine derivative into a peptide sequence using manual Fmoc-SPPS.
Detailed Protocol:
Materials:
-
Fmoc-Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
This compound (or other halogenated derivative)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold Diethyl Ether
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Swelling: Place ~200 mg of Fmoc-Rink Amide resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.[22]
-
Initial Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of the deprotection solution for 10 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (3 eq., ~160 mg) and HBTU (2.9 eq., ~110 mg) in a minimal amount of DMF (~2 mL).
-
Add DIPEA (6 eq., ~105 µL) to the activation mixture and swirl for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Rationale: Halogenated phenylalanines, especially iodo- and bromo- derivatives, are bulky. Extended coupling times or the use of a more potent coupling reagent like HATU may be necessary to ensure complete reaction.[21]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling (Self-Validation): Perform a qualitative Kaiser (ninhydrin) test. A negative result (clear/yellow beads) indicates a successful coupling with no free primary amines. If the test is positive (blue beads), perform a "double coupling" by repeating step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in your peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (~3 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a centrifuge tube containing cold diethyl ether.[21]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Final Validation: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).
Conclusion: Making an Informed Choice
The family of halogenated phenylalanine derivatives provides a powerful and nuanced toolkit for the modern peptide chemist. The choice is not merely about adding a halogen, but about selecting the right atom for the right purpose. While fluorinated derivatives offer subtle electronic modulation, and chloro/bromo- derivatives provide intermediate properties, This compound stands apart as a uniquely versatile building block. Its utility in structural biology, its reactivity as a chemical handle for bioconjugation, and its potential as a strong halogen bond donor make it an exceptional choice for designing next-generation peptides with enhanced stability, novel functionalities, and precisely engineered properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design [research.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 14. Fibril Structure Demonstrates the Role of Iodine Labelling on a Pentapeptide Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
A Researcher's Guide to Purity Assessment of Synthetic Peptides Incorporating Fmoc-Phe(3-I)-OH
For researchers, scientists, and professionals in drug development, the meticulous assessment of synthetic peptide purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The introduction of unnatural amino acids, such as 3-iodo-L-phenylalanine (Phe(3-I)), into peptide sequences offers exciting possibilities for modulating biological activity, enhancing stability, and introducing novel functionalities. However, these modifications also present unique analytical challenges. This guide provides an in-depth, objective comparison of established analytical techniques for assessing the purity of synthetic peptides, with a specific focus on those synthesized using Fmoc-Phe(3-I)-OH. We will explore the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure scientific integrity and empower you to make informed decisions in your research.
The Imperative of Purity in Peptide Science
The presence of impurities in a synthetic peptide preparation can have profound consequences, ranging from misleading experimental results to potential toxicity in preclinical and clinical studies.[1][2] Impurities can arise from various stages of solid-phase peptide synthesis (SPPS), including incomplete deprotection, amino acid deletions or insertions, and side reactions.[3][4] When working with modified amino acids like this compound, the purity of the starting material itself becomes a critical factor, as any impurities can be incorporated into the final peptide product.[5][6] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of these complex molecules.
Core Analytical Techniques for Peptide Purity Assessment
The gold standard for peptide purity analysis relies on a combination of orthogonal methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[7] Each technique provides a unique and complementary piece of the purity puzzle.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Determination
RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from its impurities based on differences in hydrophobicity.[8][9] The purity is typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is the most common choice for peptide analysis due to its broad applicability and excellent resolving power for a wide range of peptide hydrophobicities.[8]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used. TFA protonates the free amines and carboxylates on the peptide, minimizing secondary interactions with the stationary phase and resulting in sharper peaks.[10]
-
Detection Wavelength: UV detection at 214-220 nm is standard for peptide analysis as the peptide bond itself absorbs strongly in this range, providing a universal detection method for all peptide species.[9]
Impact of 3-Iodo-Phenylalanine on RP-HPLC Analysis:
The introduction of an iodine atom onto the phenylalanine side chain increases the hydrophobicity of the amino acid. Consequently, peptides containing Phe(3-I) will generally have a longer retention time on a C18 column compared to their non-iodinated counterparts. This can be advantageous for separating the target iodinated peptide from any non-iodinated starting material or byproducts. It is also crucial for resolving mono-iodinated from di-iodinated species, which will also exhibit different retention times.[8][11]
Experimental Protocol: RP-HPLC Analysis of a Peptide Containing Phe(3-I)
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Detection: UV detector at 215 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[12]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the sum of the areas of all peaks.
Mass Spectrometry (MS): Unambiguous Identity and Impurity Identification
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for identifying the nature of any impurities.[9][13] When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for both purity assessment and impurity profiling.[14][15]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the most common ionization method for peptides as it is a "soft" technique that produces intact molecular ions with minimal fragmentation.[8]
-
Mass Analyzer: A variety of mass analyzers can be used, with ion trap and time-of-flight (TOF) instruments being common for their sensitivity and resolution.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion allows for sequence verification and localization of modifications.
Analyzing Peptides with 3-Iodo-Phenylalanine by MS:
The presence of iodine (atomic weight ~126.9 amu) will result in a corresponding mass shift in the molecular weight of the peptide. This allows for the clear differentiation between the target iodinated peptide and any non-iodinated or multi-iodinated species. The isotopic pattern of iodine can also be a useful signature in high-resolution mass spectra. The fragmentation pattern in MS/MS will also be altered, as the C-I bond can be a site of cleavage, providing valuable structural information.[16]
Experimental Protocol: LC-MS Analysis of a Peptide Containing Phe(3-I)
-
Sample Preparation: Prepare the sample as for RP-HPLC analysis, ensuring the solvent is compatible with MS (e.g., using formic acid instead of non-volatile salts).
-
Instrumentation:
-
LC-MS System: An HPLC or UHPLC system coupled to an ESI-mass spectrometer.
-
Column and Mobile Phases: As described for RP-HPLC, but with 0.1% formic acid replacing TFA.
-
-
MS Parameters (Instrument Dependent):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that encompasses the expected molecular weights of the target peptide and potential impurities.
-
Data Acquisition: Acquire both full scan MS and, if possible, data-dependent MS/MS of the most abundant ions.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak corresponds to the theoretical mass of the iodinated peptide.
-
Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletions, truncations, non-iodinated peptide).
-
Use MS/MS data to confirm the peptide sequence and the position of the iodinated phenylalanine.
-
Amino Acid Analysis (AAA): Quantifying Peptide Content and Composition
Amino acid analysis is a destructive technique that provides the absolute amount of each amino acid in a peptide sample.[17] This is crucial for determining the net peptide content (NPC), which is the actual percentage of peptide in a lyophilized powder that also contains water and counter-ions.[17]
Causality Behind Experimental Choices:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures.[18]
-
Derivatization: The free amino acids are then derivatized to make them detectable by UV or fluorescence.
-
Separation and Quantification: The derivatized amino acids are separated by chromatography and quantified against known standards.
Considerations for AAA of Peptides with 3-Iodo-Phenylalanine:
The stability of the C-I bond during acid hydrolysis is a key consideration. While generally stable, some degradation may occur. It is important to use a validated method and, if possible, a standard of 3-iodo-phenylalanine to accurately determine its recovery. The chromatographic method must also be able to resolve the derivatized 3-iodo-phenylalanine from other amino acids.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: Place a known amount of the peptide in a hydrolysis tube. Add 6N HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, remove the acid by evaporation. Reconstitute the amino acid mixture in a suitable buffer and derivatize using a commercially available kit (e.g., AccQ-Tag™).
-
Analysis: Analyze the derivatized amino acids by RP-HPLC with UV or fluorescence detection, alongside a standard mixture of amino acids for quantification.
-
Data Analysis: Calculate the molar ratio of each amino acid. The results should be consistent with the expected amino acid composition of the peptide.
Comparative Analysis: Peptides with and without this compound
| Analytical Technique | Peptide with Phenylalanine | Peptide with 3-Iodo-Phenylalanine | Rationale for Differences |
| RP-HPLC | Shorter retention time. | Longer retention time. | Increased hydrophobicity due to the iodine atom. |
| Mass Spectrometry | Lower molecular weight. | Higher molecular weight (mass shift of ~126 amu). | Addition of an iodine atom. |
| Amino Acid Analysis | Standard Phenylalanine peak. | Peak corresponding to 3-Iodo-Phenylalanine. | Presence of the modified amino acid. |
Visualizing the Workflow
Caption: Workflow for the synthesis and purity assessment of a peptide containing this compound.
Conclusion
The purity assessment of synthetic peptides, particularly those containing unnatural amino acids like 3-iodo-phenylalanine, demands a rigorous and multi-pronged analytical strategy. By understanding the principles behind RP-HPLC, mass spectrometry, and amino acid analysis, and by adapting protocols to account for the specific properties of the modified residue, researchers can confidently characterize their synthetic peptides. This comprehensive approach ensures the integrity of experimental data and is a critical step in the journey from peptide synthesis to groundbreaking scientific discovery and therapeutic innovation.
References
- 1. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. ajpamc.com [ajpamc.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. almacgroup.com [almacgroup.com]
- 16. Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating 3-Iodophenylalanine Incorporation via Edman Degradation: A Comparative Analysis
In the expanding landscape of peptide therapeutics and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative tool for enhancing molecular properties. Among these, 3-iodophenylalanine stands out for its utility in introducing a heavy atom, which is invaluable for X-ray crystallography and for creating novel reactive handles for bioconjugation. However, the successful synthesis of a modified peptide is contingent on rigorous validation of UAA incorporation. This guide provides an in-depth technical overview of employing classic Edman degradation for this purpose, comparing its utility against modern mass spectrometry techniques.
The Imperative of Validation: Why Confirm UAA Incorporation?
The fidelity of the translational machinery, even when co-opted with engineered aminoacyl-tRNA synthetase/tRNA pairs, is not absolute. Failure to incorporate the intended UAA, or its misincorporation at incorrect positions, can lead to heterogeneous peptide populations with off-target activities and confounded structural data. Therefore, unambiguous confirmation of the UAA's presence at the specified position is a critical quality control checkpoint. While mass spectrometry is a powerful tool, Edman degradation offers a direct, sequential readout of the N-terminal sequence, providing an orthogonal and highly reliable method for this validation.[1][2]
The Edman Degradation Cascade: A Stepwise Chemical Interrogation
Developed by Pehr Edman, this technique sequentially removes one amino acid at a time from the N-terminus of a peptide.[3][4] The process is a cyclical three-step chemical reaction:
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) peptide.[2][5]
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid derivative.[2][6]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative through treatment with aqueous acid. This PTH-amino acid is then identified via high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[5][7][8]
This cycle is repeated to determine the sequence of the peptide from the N-terminus inwards.[3]
Experimental Protocol: Validating 3-Iodophenylalanine Incorporation
This protocol outlines the necessary steps for confirming the presence of 3-iodophenylalanine in a synthetic peptide using an automated protein sequencer.
Part 1: Preparation of the PTH-3-Iodophenylalanine Standard
A critical prerequisite for identifying an unnatural amino acid is the availability of its corresponding PTH derivative as a chromatographic standard.[9][10][11]
Methodology:
-
Coupling Reaction: Dissolve 10 µmol of free 3-iodo-L-phenylalanine in 200 µL of a 50% aqueous pyridine solution. Add 10 µL of PITC.
-
Incubation: Seal the reaction vessel and incubate at 50°C for 30 minutes.
-
Drying: Dry the sample completely under a stream of nitrogen or in a centrifugal evaporator.
-
Cyclization/Cleavage: Add 200 µL of anhydrous trifluoroacetic acid (TFA) and incubate at 50°C for 10 minutes to cleave the derivative.
-
Conversion: Dry the sample again and add 100 µL of 25% aqueous TFA. Incubate at 50°C for 30 minutes to convert the ATZ derivative to the stable PTH-3-iodophenylalanine.
-
Purification & Verification: Purify the resulting PTH derivative by reverse-phase HPLC and verify its identity via mass spectrometry. This purified standard is now ready for calibrating the HPLC detection.
Part 2: Edman Sequencing of the Peptide of Interest
Sample Preparation:
-
Quantify: Accurately determine the concentration of your purified peptide containing the putative 3-iodophenylalanine.
-
Loading: Load 10-100 picomoles of the peptide onto a polyvinylidene difluoride (PVDF) membrane and allow it to dry completely.[2] For proteins in solution, they can be applied onto a TFA-treated filter and loaded into the sequencer.[3]
-
System Setup: Place the membrane into the reaction chamber of an automated protein sequencer.
Automated Sequencing Program:
-
Standard Cycles: Program the sequencer to run the standard Edman degradation cycles for the expected number of residues.
-
HPLC Calibration: Prior to running the unknown sample, inject the prepared PTH-3-iodophenylalanine standard into the HPLC system to determine its precise retention time under the specific gradient conditions used.
-
Execution: Initiate the sequencing run. The instrument will automatically perform the coupling, cleavage, and conversion steps for each cycle and inject the resulting PTH-amino acid into the online HPLC system for identification.
Data Interpretation: Unmasking the Iodinated Residue
The primary output from the sequencer is a series of HPLC chromatograms, one for each cycle of degradation.
-
Identification: In each chromatogram, the peak corresponding to the cleaved PTH-amino acid is identified by matching its retention time against a standard chromatogram containing all 20 common PTH-amino acids and your custom PTH-3-iodophenylalanine standard.
-
Confirmation: Successful incorporation is validated when a peak matching the retention time of the PTH-3-iodophenylalanine standard appears in the chromatogram for the cycle corresponding to its expected position in the peptide sequence.
Expected Chromatographic Behavior:
The presence of the iodine atom increases both the molecular weight and the hydrophobicity of the phenylalanine side chain. Consequently, the PTH-3-iodophenylalanine derivative is expected to have a longer retention time on a reverse-phase C18 column compared to the standard PTH-phenylalanine.[9]
| PTH-Amino Acid Derivative | Expected Relative Retention Time | Rationale for Prediction |
| PTH-Phenylalanine | Standard (Reference) | Baseline for comparison. |
| PTH-3-Iodophenylalanine | Longer than PTH-Phe | Increased molecular weight and hydrophobicity from the iodine atom leads to stronger interaction with the stationary phase.[9] |
| PTH-Tyrosine | Shorter than PTH-Phe | The hydroxyl group increases polarity, leading to earlier elution. |
This table provides predicted relative retention times. Absolute times will vary based on the specific HPLC column, gradient, and mobile phases used.
Workflow for Edman Degradation Validation
Caption: Workflow for validating 3-iodophenylalanine incorporation.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
While Edman degradation is highly reliable, it is not the only tool available. Mass spectrometry (MS) has become a dominant technology in proteomics and offers a powerful alternative.[1][2] The choice between them depends on the specific experimental needs.
| Parameter | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Stepwise chemical removal from the N-terminus.[2] | Peptide fragmentation and mass analysis of the resulting ions.[2] |
| Confirmation | Direct, sequential identification of residues. | Inference of sequence from fragment ion mass differences. |
| Sample Purity | Requires highly purified sample (>90%).[7] | More tolerant of complex mixtures.[2] |
| Throughput | Low; one sample at a time, ~30-60 min per residue.[2] | High; compatible with LC for analyzing many samples.[2] |
| Sensitivity | 1-10 picomoles required.[4] | High sensitivity, often in the femtomole range.[2] |
| Sequence Length | Limited to ~30-50 N-terminal residues.[3][4] | Can provide full sequence coverage. |
| N-terminal Blockage | Fails if the N-terminus is chemically blocked.[3][4] | Can often identify N-terminal modifications. |
| Key Advantage | Unambiguous N-terminal sequencing. Excellent for orthogonal validation.[1] | High speed, sensitivity, and ability to characterize other modifications simultaneously. |
Decision Framework: Choosing the Right Tool
Caption: Decision tree for selecting a validation method.
Conclusion
Edman degradation remains an indispensable tool for the unambiguous validation of N-terminal sequences, particularly for confirming the incorporation of unnatural amino acids like 3-iodophenylalanine. Its strength lies in its direct, stepwise chemical principle, which provides a clear and easily interpretable result, serving as a perfect orthogonal method to mass spectrometry. While MS offers superior throughput and sensitivity for full-length sequencing and complex samples, the precision of Edman degradation for N-terminal analysis is unmatched. For researchers in drug development and protein engineering, leveraging both techniques provides the highest level of confidence in the structural integrity of their novel biomolecules.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. ehu.eus [ehu.eus]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Fmoc-Phe(3-I)-OH: A Comparative Analysis of Reagent Efficacy
For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the incorporation of non-canonical or sterically hindered amino acids represents a formidable challenge. Fmoc-L-3-iodophenylalanine [Fmoc-Phe(3-I)-OH], a valuable building block for introducing probes or creating unique structural motifs in peptides, is a prime example of such a challenge. The bulky iodine atom at the meta position of the phenyl ring significantly impedes the approach of the activated carboxyl group to the resin-bound amine, often resulting in incomplete reactions, deletion sequences, and compromised purity of the final peptide.[1][2]
This guide provides an in-depth, objective comparison of commonly used coupling reagents for the efficient incorporation of this compound. Drawing upon established mechanistic principles and field insights, we will explore the nuances of different reagent classes and present a framework for selecting the optimal conditions for this demanding coupling reaction.
The Challenge of Steric Hindrance
The core of the issue lies in the spatial obstruction caused by the iodine atom on the phenylalanine side chain.[2] This steric hindrance slows down the kinetics of the peptide bond formation.[3] Consequently, the choice of coupling reagent becomes paramount, as a more potent activation method is required to overcome this kinetic barrier and drive the reaction to completion. Standard coupling conditions that suffice for simpler amino acids may prove inadequate, leading to frustratingly low yields and complex crude products.[1]
A Comparative Look at Modern Coupling Reagents
The success of coupling a sterically demanding residue like this compound hinges on the generation of a highly reactive activated intermediate that can rapidly acylate the N-terminal amine. We will compare four widely used and powerful coupling systems: the carbodiimide/additive system DIC/OxymaPure® , and the uronium/aminium salt-based reagents HBTU , HATU , and COMU .
DIC/OxymaPure®: The Workhorse Re-imagined
The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with a nucleophilic additive is a cost-effective and widely used strategy.[4] While traditionally paired with 1-hydroxybenzotriazole (HOBt), modern practice often favors ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) due to its superior safety profile and enhanced reactivity.[4][5]
Mechanism of Action: DIC activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions.[6] OxymaPure® rapidly intercepts this intermediate to form a more stable and highly reactive Oxyma-ester, which then undergoes aminolysis to form the peptide bond, minimizing the risk of epimerization.[6][7]
HBTU: The Benzotriazole Standard
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has long been a reliable reagent for many standard and challenging couplings.[8][9] It is an aminium salt that requires a base, typically N,N-Diisopropylethylamine (DIPEA), for the activation step.[10]
Mechanism of Action: In the presence of a base, HBTU reacts with the Fmoc-amino acid to generate a HOBt-ester active intermediate.[9] While effective, the reactivity of the OBt-ester can sometimes be insufficient for extremely hindered couplings, and there is a potential for a side reaction where excess HBTU can guanidinylate the free N-terminus of the peptide, leading to chain termination.[11]
HATU: The Aza-Benzotriazole Powerhouse
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is structurally similar to HBTU but incorporates the 7-azabenzotriazole (HOAt) moiety instead of HOBt.[9] This seemingly small change has a significant impact on reactivity.
Mechanism of Action: HATU generates a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the aminolysis step.[5][12] This makes HATU exceptionally efficient for sterically hindered amino acids and helps to suppress racemization more effectively than HBTU.[8] For this reason, HATU is often the go-to reagent for "difficult" couplings.[13]
COMU: The Safer, High-Performance Alternative
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure®.[14][15] It was developed to match or exceed the performance of HATU while offering a significantly better safety profile, as it is not derived from the potentially explosive benzotriazole family.[10][16]
Mechanism of Action: COMU generates a highly reactive Oxyma-ester, similar to the DIC/Oxyma system, but as a standalone reagent.[15] Its structure is optimized for high reactivity and solubility.[16] COMU often demonstrates coupling efficiencies comparable to or even greater than HATU, especially for challenging sequences, and is highly effective at minimizing racemization.[14]
Below is a diagram illustrating the general activation of a protected amino acid by a uronium/aminium salt like HATU or HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-phe(3-I)-OH
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Fmoc-phe(3-I)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-phenylalanine), a halogenated amino acid derivative integral to peptide synthesis and drug discovery.
The core principle underpinning the disposal of this compound is to manage it and all associated waste streams as hazardous chemical waste . Due to its classification as a halogenated organic compound, specific handling and disposal protocols are mandated to mitigate potential environmental and health risks. Under no circumstances should this compound or its waste be discarded in general trash or discharged into the sewer system.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. While specific toxicity data for this compound may be limited, its structural components—the Fmoc group and the iodinated phenyl ring—inform the necessary precautions.
-
Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic. Such compounds can be persistent in the environment and may have ecotoxicological effects. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for environmental harm[1][2].
-
Potential for Irritation: Like many fine chemical powders, this compound may cause respiratory tract, skin, and eye irritation upon contact.[3]
-
Byproducts of Use: In peptide synthesis, the Fmoc protecting group is removed using a base, typically a 20% solution of piperidine in dimethylformamide (DMF). This process generates a significant liquid waste stream containing the piperidine-dibenzofulvene adduct, which is also considered hazardous.[4]
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound and its associated waste:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge if engineering controls are inadequate or if handling large quantities. |
| Skin and Body Protection | A laboratory coat and closed-toe shoes. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures: A Segregated Approach
The cornerstone of safe disposal is the meticulous segregation of waste streams. Mixing different types of chemical waste can lead to dangerous reactions and complicates the final disposal process. The following diagram illustrates the workflow for segregating and managing this compound waste.
Caption: Waste segregation and disposal workflow for this compound.
Disposal of Solid Waste
This category includes unused or expired this compound and any labware, such as weighing paper, gloves, or pipette tips, that has come into direct contact with the solid compound.
-
Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for solid halogenated organic waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste: Solid Halogenated Organic" and the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal of Liquid Waste
Liquid waste streams are primarily generated during the Fmoc deprotection step in peptide synthesis, typically containing piperidine and DMF.
-
Containerization:
-
Collect all liquid waste from deprotection and subsequent wash steps in a dedicated, compatible, and leak-proof container with a screw cap. Plastic-coated glass or HDPE containers are recommended.
-
Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.
-
-
Segregation and Labeling:
-
This waste stream must be segregated as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated or acidic waste streams to prevent potentially violent reactions.
-
Label the container with "Hazardous Waste: Halogenated Organic Liquid" and list all chemical constituents, for example, "Piperidine, Dimethylformamide, this compound reaction waste."
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Caption: Emergency spill response protocol for this compound.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. If the spill occurs outside a fume hood, open windows if it is safe to do so.
-
Containment:
-
For dry spills: Avoid creating dust. Gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
For liquid spills: Use appropriate absorbent pads or materials to contain the spill and prevent it from entering drains.
-
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. This commitment to best practices is a hallmark of scientific excellence and a testament to our collective responsibility to protect ourselves, our colleagues, and the environment.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of Fmoc-Phe(3-I)-OH: A Guide for Researchers
For professionals in peptide synthesis and drug development, the meticulous handling of specialized reagents like Nα-Fmoc-3-iodo-L-phenylalanine (Fmoc-Phe(3-I)-OH) is fundamental to both laboratory safety and experimental integrity. While specific hazard data for this iodinated derivative is not extensively documented, a comprehensive safety protocol can be established by examining structurally similar Fmoc-protected amino acids and general principles of handling halogenated organic compounds. This guide provides essential, actionable procedures for personal protection, operational handling, and disposal, ensuring you can manage this reagent with confidence and care.
Hazard Assessment: An Informed Perspective
While many Fmoc-amino acid derivatives are not classified as hazardous under the Globally Harmonized System (GHS), it is a cornerstone of good laboratory practice to treat all chemical reagents with a degree of caution.[1][2] Potential health effects of similar compounds include possible irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3] The primary physical risk associated with this compound, a powdered solid, is the generation of airborne dust during handling, which increases the risk of inhalation and contamination.[4]
The presence of an iodine atom on the phenyl ring necessitates treating the compound as a halogenated organic substance. This is particularly critical for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper and safe disposal.[4][5]
Core Protective Measures: Your Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required equipment when handling this compound, particularly in its solid form.
| PPE Category | Specification | Rationale & Standard Compliance |
| Eye Protection | Safety glasses with side-shields or tightly sealing safety goggles. | Protects against accidental splashes or airborne dust particles. Must be compliant with EN166 (EU) or NIOSH-approved (US).[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Provides a direct barrier against skin contact. Gloves should be inspected before use and disposed of properly after.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. For larger quantities, impervious clothing may be considered.[1][6] |
| Respiratory Protection | A dust mask or respirator (e.g., N95 or P1 type). | Essential to prevent inhalation of the powdered compound, especially during weighing and transfer operations.[4][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing risk from receipt of the compound to its final use in a reaction.
Workflow for Handling Solid this compound
Caption: A procedural workflow for the safe handling of powdered this compound.
Step 1: Receiving and Storage Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][7] The container should be kept tightly closed to prevent moisture absorption.[8]
Step 2: Weighing and Solution Preparation All handling of the solid powder should be conducted in a well-ventilated area, preferably a chemical fume hood, to control dust and potential vapors.[2]
-
Before You Begin: Ensure all required PPE is correctly worn.
-
Weighing: Use a dedicated, clean spatula. Weigh the desired amount carefully to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, always add the solvent to the solid reagent. This helps prevent splashing and aids in controlled dissolution. Fmoc-Phe-OH and its derivatives are typically soluble in polar organic solvents like dimethylformamide (DMF).[8]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate risks.
Chemical Spill Response Workflow
Caption: Emergency workflow for managing a solid spill of this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper segregation and disposal of waste containing this compound is a critical final step. Due to the iodine atom, all waste must be treated as halogenated organic waste .[4][5]
Solid Waste:
-
Collection: All contaminated solid materials, including gloves, weighing papers, and spill cleanup absorbents, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled "Hazardous Waste" and list the full chemical name: "this compound".[11]
Liquid Waste:
-
Collection: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquids.[5]
-
Segregation: It is imperative not to mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal processing and to prevent potentially dangerous reactions.[5]
All waste disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor, in accordance with federal, state, and local regulations.[3][11]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety and scientific integrity. This proactive approach not only protects researchers but also ensures the reliability and success of your drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
